4-Methoxy-1,2-benzisoxazol-3-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-methoxy-1,2-benzoxazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c1-11-5-3-2-4-6-7(5)8(9)10-12-6/h2-4H,1H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFNIGSJHKGKXEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=NO2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90381537 | |
| Record name | 4-Methoxy-1,2-benzoxazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177995-40-3 | |
| Record name | 4-Methoxy-1,2-benzisoxazol-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=177995-40-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxy-1,2-benzoxazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Methoxy-1,2-benzisoxazol-3-amine
Audience: Researchers, scientists, and drug development professionals.
Abstract
4-Methoxy-1,2-benzisoxazol-3-amine is a heterocyclic organic compound featuring a benzisoxazole core, a privileged scaffold in medicinal chemistry.[1] This document provides a comprehensive overview of its chemical properties, synthesis, spectral characteristics, and potential biological activities. The information is compiled to serve as a technical guide for researchers engaged in drug discovery and development, offering detailed data, experimental insights, and visualization of relevant biological pathways.
Core Chemical Properties
This compound, with the CAS number 177995-40-3, is characterized by the fusion of a benzene ring and an isoxazole ring, with methoxy and amine substituents.[2][3] These features contribute to its unique physicochemical and pharmacological potential.
Physicochemical Data
The fundamental properties of this compound are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | 4-methoxy-1,2-benzoxazol-3-amine | [3] |
| Molecular Formula | C₈H₈N₂O₂ | [2][3] |
| Molecular Weight | 164.16 g/mol | [2][3] |
| Melting Point | 140-142 °C | [2] |
| Appearance | White solid (predicted) | [4] |
| InChI | InChI=1S/C8H8N2O2/c1-11-5-3-2-4-6-7(5)8(9)10-12-6/h2-4H,1H3,(H2,9,10) | [3] |
| SMILES | COC1=CC=CC2=C1C(=NO2)N | [3] |
Computed Properties
Computational data provides further insight into the molecule's behavior in biological systems.
| Property | Value | Source(s) |
| XLogP3 | 1.3 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 3 | [3] |
| Rotatable Bond Count | 1 | [3] |
| Exact Mass | 164.058577502 Da | [3] |
| Topological Polar Surface Area | 61.3 Ų | [3] |
| Heavy Atom Count | 12 | [3] |
Synthesis and Characterization
The synthesis of substituted benzisoxazoles can be achieved through various routes, often involving cyclization reactions.
Generalized Synthesis Workflow
A common and modern approach for synthesizing the benzisoxazole core involves a [3+2] cycloaddition reaction.[5] This method generates the heterocyclic system by reacting an aryne with a nitrile oxide, both of which are generated in situ.
References
Synthetic Pathways for 4-Methoxy-1,2-benzisoxazol-3-amine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide details the plausible synthetic pathways for the preparation of 4-Methoxy-1,2-benzisoxazol-3-amine, a key heterocyclic scaffold of interest in medicinal chemistry. The synthesis is presented as a multi-step process, commencing from readily available starting materials. This document provides detailed experimental protocols, tabulated quantitative data for each step, and a visual representation of the synthetic route to facilitate understanding and replication in a laboratory setting.
Overview of the Synthetic Strategy
The synthesis of this compound can be strategically approached via a three-step sequence starting from 3-methoxyphenol. The core of this strategy involves the formation of a key intermediate, 2-hydroxy-6-methoxybenzonitrile, followed by a cyclization reaction to construct the desired 1,2-benzisoxazole ring system.
The proposed pathway is as follows:
-
Formylation of 3-Methoxyphenol: Introduction of a formyl group to the ortho position of the hydroxyl group in 3-methoxyphenol to yield 2-hydroxy-6-methoxybenzaldehyde.
-
Conversion to Nitrile: Transformation of the aldehyde functionality in 2-hydroxy-6-methoxybenzaldehyde into a nitrile group to afford 2-hydroxy-6-methoxybenzonitrile. This is typically achieved through the formation of an aldoxime intermediate, followed by dehydration.
-
Cyclization to this compound: Reaction of 2-hydroxy-6-methoxybenzonitrile with a suitable source of hydroxylamine, leading to the formation of the 3-amino-1,2-benzisoxazole ring system.
Visualized Synthetic Pathway
The overall synthetic scheme is depicted in the following diagram:
Caption: Multi-step synthesis of this compound.
Detailed Experimental Protocols
The following sections provide detailed experimental procedures for each step of the synthesis. It is important to note that while the synthesis of the intermediate 2-hydroxy-6-methoxybenzaldehyde is well-documented, the subsequent conversion to this compound is based on analogous reactions reported for similar substrates due to the limited availability of a direct published procedure for this specific molecule.
Step 1: Synthesis of 2-Hydroxy-6-methoxybenzaldehyde
This procedure is adapted from a known method for the formylation of 3-methoxyphenol.
Reaction:
Experimental Protocol:
-
To a stirred solution of 3-methoxyphenol (1.0 eq.) in ethanol, add a solution of sodium hydroxide (4.0 eq.) in water.
-
Heat the mixture to 60-70 °C.
-
Add chloroform (1.5 eq.) dropwise to the reaction mixture over a period of 1 hour, maintaining the temperature.
-
After the addition is complete, continue stirring at reflux for 2 hours.
-
Cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid to pH 2-3.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 2-hydroxy-6-methoxybenzaldehyde.
Quantitative Data:
| Reagent/Parameter | Molar Ratio/Value | Notes |
| 3-Methoxyphenol | 1.0 eq. | Starting material |
| Sodium Hydroxide | 4.0 eq. | Base |
| Chloroform | 1.5 eq. | Formylating agent |
| Temperature | 60-70 °C | Reaction temperature |
| Reaction Time | 3 hours | |
| Typical Yield | 40-50% | Based on analogous reactions |
Step 2: Synthesis of 2-Hydroxy-6-methoxybenzonitrile
This step involves the conversion of the aldehyde to a nitrile via an oxime intermediate. A one-pot procedure is described below based on general methods for this transformation.
Reaction:
Experimental Protocol:
-
Dissolve 2-hydroxy-6-methoxybenzaldehyde (1.0 eq.) in a suitable solvent such as N-methylpyrrolidone (NMP).
-
Add hydroxylamine hydrochloride (1.2 eq.) and a weak base such as sodium acetate or sodium carbonate (1.5 eq.).
-
Heat the mixture to 110-120 °C and stir for 2-4 hours to form the oxime. Monitor the reaction by TLC.
-
For the dehydration step, azeotropic removal of water with an acid catalyst like p-toluenesulfonic acid can be employed, or a chemical dehydrating agent can be added. A common method involves the addition of acetic anhydride (2.0 eq.) and continuing to heat for an additional 2-3 hours.
-
Cool the reaction mixture and pour it into ice-water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to yield 2-hydroxy-6-methoxybenzonitrile.
Quantitative Data:
| Reagent/Parameter | Molar Ratio/Value | Notes |
| 2-Hydroxy-6-methoxybenzaldehyde | 1.0 eq. | Starting material |
| Hydroxylamine Hydrochloride | 1.2 eq. | Oximation reagent |
| Sodium Acetate | 1.5 eq. | Base |
| Acetic Anhydride | 2.0 eq. | Dehydrating agent |
| Temperature | 110-120 °C | Reaction temperature |
| Reaction Time | 4-7 hours | |
| Typical Yield | 70-85% | Based on analogous reactions |
Step 3: Synthesis of this compound
This final step involves the cyclization of the 2-hydroxybenzonitrile. The following protocol is based on a novel synthesis of 3-amino-1,2-benzisoxazoles from 2-cyanophenols.
Reaction:
Experimental Protocol:
-
To a solution of 2-hydroxy-6-methoxybenzonitrile (1.0 eq.) in a suitable solvent like dimethylformamide (DMF), add potassium carbonate (2.0 eq.).
-
Add hydroxylamine hydrochloride (1.5 eq.) to the mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the progress of the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration.
-
Wash the solid with water and then with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain this compound. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Quantitative Data:
| Reagent/Parameter | Molar Ratio/Value | Notes |
| 2-Hydroxy-6-methoxybenzonitrile | 1.0 eq. | Starting material |
| Hydroxylamine Hydrochloride | 1.5 eq. | Cyclizing agent |
| Potassium Carbonate | 2.0 eq. | Base |
| Temperature | 80-90 °C | Reaction temperature |
| Reaction Time | 4-6 hours | |
| Typical Yield | 60-75% | Based on analogous reactions |
Conclusion
The synthetic pathways outlined in this guide provide a comprehensive framework for the laboratory-scale preparation of this compound. The procedures are based on established chemical transformations and analogous reactions reported in the scientific literature. Researchers are advised to perform these reactions with appropriate safety precautions and to optimize the reaction conditions for their specific laboratory settings to achieve the best possible yields and purity of the final product. This guide serves as a valuable resource for scientists and professionals engaged in the synthesis of novel heterocyclic compounds for drug discovery and development.
An In-Depth Technical Guide to 4-Methoxy-1,2-benzisoxazol-3-amine (CAS: 177995-40-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxy-1,2-benzisoxazol-3-amine is a heterocyclic amine belonging to the benzisoxazole class of compounds. The benzisoxazole scaffold is a "privileged structure" in medicinal chemistry, frequently found in a variety of biologically active molecules and approved pharmaceutical agents. This guide provides a comprehensive overview of the available technical information for this compound, including its chemical properties, potential synthetic routes, and inferred biological activities based on structurally related analogs. While specific experimental data for this compound is limited in publicly accessible literature, this document aims to equip researchers with a foundational understanding to facilitate further investigation and drug discovery efforts.
Chemical and Physical Properties
A summary of the key chemical and physical properties for this compound is presented in the table below. This data is essential for its handling, characterization, and use in experimental settings.
| Property | Value | Reference(s) |
| CAS Number | 177995-40-3 | N/A |
| Molecular Formula | C₈H₈N₂O₂ | [1][2] |
| Molecular Weight | 164.16 g/mol | [1][2] |
| IUPAC Name | This compound | [1] |
| Synonyms | 3-Amino-4-methoxy-1,2-benzisoxazole | N/A |
| Melting Point | 140-142 °C | N/A |
| Appearance | White to off-white solid | N/A |
| SMILES | COC1=CC=C2C(=C1)C(=NO2)N | [1] |
Synthesis and Experimental Protocols
General Synthetic Approach: Cyclization of a Substituted Benzonitrile
A common and effective method for the synthesis of 3-amino-1,2-benzisoxazoles involves the cyclization of an appropriately substituted 2-oxybenzonitrile derivative. A plausible synthetic route for this compound is outlined below.
Experimental Protocol: Proposed Synthesis of this compound
Step 1: Synthesis of 2-hydroxy-6-methoxybenzonitrile (Starting Material)
This starting material can be prepared from commercially available 2-hydroxy-6-methoxybenzaldehyde through a two-step process: oximation followed by dehydration.
-
Materials: 2-hydroxy-6-methoxybenzaldehyde, hydroxylamine hydrochloride, sodium acetate, acetic anhydride.
-
Procedure:
-
Dissolve 2-hydroxy-6-methoxybenzaldehyde and hydroxylamine hydrochloride in ethanol.
-
Add a solution of sodium acetate in water and stir at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Extract the product, 2-hydroxy-6-methoxybenzaldehyde oxime, with an organic solvent.
-
Reflux the obtained oxime with acetic anhydride to induce dehydration to the nitrile.
-
Purify the resulting 2-hydroxy-6-methoxybenzonitrile by column chromatography.
-
Step 2: O-Alkylation to form 2-((isopropylideneamino)oxy)-6-methoxybenzonitrile
-
Materials: 2-hydroxy-6-methoxybenzonitrile, acetone, a suitable base (e.g., potassium carbonate), and a phase-transfer catalyst (e.g., tetrabutylammonium iodide).
-
Procedure:
-
To a solution of 2-hydroxy-6-methoxybenzonitrile in a suitable solvent (e.g., DMF), add the base and phase-transfer catalyst.
-
Add acetone and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract the product.
-
Purify the product by column chromatography.
-
Step 3: Cyclization to this compound
-
Materials: 2-((isopropylideneamino)oxy)-6-methoxybenzonitrile, a strong base (e.g., sodium ethoxide).
-
Procedure:
-
Treat a solution of the product from Step 2 in a suitable solvent (e.g., ethanol) with a strong base at room temperature.
-
The cyclization reaction should proceed to form the desired 3-amino-1,2-benzisoxazole ring system.
-
Neutralize the reaction mixture and extract the final product.
-
Purify this compound by recrystallization or column chromatography.
-
Alternative Synthetic Approach: [3 + 2] Cycloaddition
Another powerful method for the synthesis of the benzisoxazole core is the [3 + 2] cycloaddition of in-situ generated nitrile oxides and arynes. This approach offers a convergent and often high-yielding route to diversely substituted benzisoxazoles.
The logical workflow for this synthetic approach is depicted in the following diagram:
Potential Biological Activity and Signaling Pathways
Direct experimental evidence for the biological activity of this compound is currently lacking in the scientific literature. However, based on a closely related analog, 4-benzyloxybenzo[d]isoxazole-3-amine , it is plausible that the target compound may exhibit inhibitory activity against Sphingomyelin Synthase 2 (SMS2) .
SMS2 is an enzyme that plays a crucial role in the biosynthesis of sphingomyelin, a key component of cell membranes, and in the production of diacylglycerol (DAG), a second messenger involved in various signaling pathways. Inhibition of SMS2 has been linked to the attenuation of chronic inflammation, making it a potential therapeutic target for diseases such as atherosclerosis and insulin resistance.
The proposed mechanism of action, based on its structural similarity to known SMS2 inhibitors, would involve the binding of this compound to the active site of the SMS2 enzyme, thereby blocking its catalytic activity.
The potential signaling pathway impacted by the inhibition of SMS2 is illustrated below:
References
4-Methoxy-1,2-benzisoxazol-3-amine: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive review of the available scientific literature on 4-Methoxy-1,2-benzisoxazol-3-amine. This molecule is recognized as a key intermediate in the synthesis of bioactive compounds, particularly those targeting the central nervous system (CNS) for potential antipsychotic, antidepressant, and anxiolytic properties.[1] The benzisoxazole scaffold itself is considered a "privileged structure" in medicinal chemistry, forming the backbone of numerous pharmacologically active agents.[2][3] This review consolidates the known chemical and physical properties, plausible synthetic routes, spectroscopic data, and the biological context of this compound and its close derivatives.
Chemical and Physical Properties
This compound is a heterocyclic organic compound with the molecular formula C₈H₈N₂O₂.[4][5] Its structure features a benzene ring fused to an isoxazole ring, with a methoxy group at position 4 and an amine group at position 3.
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂O₂ | [4][5] |
| Molecular Weight | 164.16 g/mol | [4][5] |
| CAS Number | 177995-40-3 | [4][5] |
| IUPAC Name | 4-methoxy-1,2-benzoxazol-3-amine | [5] |
| Melting Point | 140-142 °C | [4] |
| SMILES | COC1=CC=CC2=C1C(=NO2)N | [5] |
| InChIKey | YFNIGSJHKGKXEQ-UHFFFAOYSA-N | [5] |
Synthesis and Experimental Protocols
One common approach is the [3 + 2] cycloaddition reaction between an in-situ generated nitrile oxide and an aryne.[3][6][7] This method is versatile and allows for the creation of a variety of substituted benzisoxazoles under mild conditions.[6][7] Another established route to the parent 1,2-benzisoxazol-3-amine involves the cyclization of 2-fluorobenzonitrile with acetohydroxamic acid in the presence of a base.[8]
Based on these established methods, a potential synthetic workflow for this compound is proposed below.
Representative Experimental Protocol: [3 + 2] Cycloaddition for Benzisoxazole Synthesis
This protocol is adapted from a general method for benzisoxazole synthesis and would require optimization for the specific target compound.[6][7]
-
Preparation of Chlorooxime : The corresponding aldehyde (e.g., 4-methoxy-salicylaldehyde) is reacted with hydroxylamine hydrochloride in the presence of a base like sodium carbonate to form the oxime. The oxime is then chlorinated, without isolation, using N-chlorosuccinimide (NCS) with a catalytic amount of pyridine in chloroform at room temperature.
-
Aryne Generation : An aryne precursor, such as o-(trimethylsilyl)phenyl triflate, is used to generate the aryne in situ.
-
Cycloaddition Reaction : A solution of the chlorooxime (0.25 mmol) in acetonitrile (3 mL) is added via syringe pump to a stirring mixture of the silylaryl triflate (0.50 mmol) and cesium fluoride (CsF, 1.50 mmol) in acetonitrile (3 mL) over 2.5 hours.
-
Workup and Purification : After the reaction is complete, the mixture is cooled, and the product is purified by silica gel column chromatography to yield the desired benzisoxazole.
Spectroscopic Data
No experimental spectra for this compound were found in the literature. However, the expected spectroscopic characteristics can be predicted based on the functional groups present and data from analogous compounds.
¹H NMR
The proton NMR spectrum is expected to show signals for the aromatic protons, the methoxy group protons, and the amine protons.
-
Aromatic Protons : Three protons on the benzene ring, likely appearing as multiplets or doublets in the range of δ 6.5-7.5 ppm.
-
Methoxy Protons (-OCH₃) : A sharp singlet integrating to three protons, expected around δ 3.8-4.0 ppm.
-
Amine Protons (-NH₂) : A broad singlet integrating to two protons, with a chemical shift that can vary (δ ~5.0-6.0 ppm) depending on the solvent and concentration.[9] This signal would disappear upon D₂O exchange.[9]
¹³C NMR
The carbon NMR spectrum would show eight distinct signals.
-
Aromatic Carbons : Six signals in the aromatic region (δ 100-160 ppm). The carbon attached to the methoxy group and the carbons of the isoxazole ring would be distinct. The C4 and C7 carbons of the benzisoxazole ring are particularly sensitive to the electronic effects of the substituents.[10]
-
Methoxy Carbon (-OCH₃) : A signal around δ 55-60 ppm.
-
C3-Amine Carbon : The carbon bearing the amino group (C3) would likely appear in the downfield region of the aromatic signals, potentially around δ 150-160 ppm.
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by the vibrations of the amine and methoxy groups, as well as the aromatic system.
-
N-H Stretch : As a primary amine, two bands are expected in the 3400-3250 cm⁻¹ region due to asymmetric and symmetric N-H stretching.[11]
-
N-H Bend : A bending vibration for the primary amine is expected in the 1650-1580 cm⁻¹ region.[11]
-
C-O Stretch : A strong absorption corresponding to the aryl ether C-O stretch is expected around 1250 cm⁻¹.
-
C-N Stretch : The aromatic C-N stretching vibration should appear in the 1335-1250 cm⁻¹ range.[11]
-
Aromatic C-H and C=C Stretches : Standard absorptions for the aromatic ring would also be present.
Biological Activity and Potential Applications
Direct biological activity data for this compound is scarce. However, the extensive research on related benzisoxazole derivatives provides a strong indication of its potential as a pharmacologically active scaffold.
CNS Activity
The benzisoxazole core is a key feature of atypical antipsychotic drugs like risperidone.[2] this compound is explicitly mentioned as a building block for CNS drugs, suggesting its utility in developing novel therapeutic agents for psychiatric disorders.[1]
Enzyme Inhibition
Derivatives of the closely related 4-benzyloxybenzo[d]isoxazole-3-amine have been identified as highly selective and orally efficacious inhibitors of human Sphingomyelin Synthase 2 (SMS2).[12] SMS2 is a therapeutic target for chronic inflammation-associated diseases such as atherosclerosis and insulin resistance.[12]
Another benzisoxazole derivative, 6-Methoxy-3-[2-[1-(phenylmethyl)-4-piperidinyl]ethyl]-1,2-benzisoxazole, has been shown to be a high-affinity (Ki = 8.2 nM) reversible inhibitor of acetylcholinesterase (AChE), a key target in Alzheimer's disease therapy.[9]
The benzisoxazole scaffold has also been incorporated into inhibitors of other significant enzymes, including Heat shock protein 90 (Hsp90) and Glycogen synthase kinase 3 (GSK3), which are important targets in oncology and neurodegenerative diseases, respectively.[13]
| Derivative Class/Compound | Target | Potency | Potential Application | Source |
| 4-Benzyloxybenzo[d]isoxazole-3-amine derivatives | Sphingomyelin Synthase 2 (SMS2) | - | Anti-inflammatory | [12] |
| 6-Methoxy-3-[2-[...]-1,2-benzisoxazole | Acetylcholinesterase (AChE) | Ki = 8.2 nM | Alzheimer's Disease | [9] |
| Substituted Benzisoxazoles | Heat shock protein 90 (Hsp90) | - | Oncology | [13] |
| Substituted Benzisoxazoles | Glycogen synthase kinase 3 (GSK3) | - | Alzheimer's, Bipolar Disorder | [13] |
Antimicrobial Activity
Various benzisoxazole derivatives have demonstrated antibacterial and antifungal properties.[2][14] For instance, certain derivatives show selective activity against Gram-positive bacteria like B. subtilis.[14] The biological activity is often dependent on the nature and position of substituents on the benzisoxazole core.[2][14]
Representative Biological Assay Protocol: Cell Viability (WST-1 Assay)
This protocol is an example of how the cytotoxic or antiproliferative effects of a benzisoxazole compound could be evaluated.[14]
-
Cell Culture : Human cancer cell lines (e.g., MCF-7) and normal cell lines are cultured in appropriate media and conditions.
-
Compound Preparation : A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent like DMSO and then diluted to various concentrations in the growth media.
-
Cell Seeding : Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment : The culture medium is replaced with medium containing different concentrations of the test compound (e.g., from 2 µM to 10 mM). Control wells with vehicle (DMSO) and blank wells with media only are included.
-
Incubation : The cells are incubated with the compound for a specified period (e.g., 44 hours).
-
WST-1 Assay : 10 µL of WST-1 reagent is added to each well, and the plate is incubated for an additional 4 hours at 37 °C. The WST-1 reagent is cleaved by mitochondrial dehydrogenases in viable cells to form a soluble formazan salt.
-
Data Acquisition : The absorbance of the formazan product is measured using a microplate reader at the appropriate wavelength.
-
Analysis : The cell viability is calculated as a percentage relative to the control cells, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.
Potential Signaling Pathways
Given the biological activities of its derivatives, this compound could potentially interact with several key signaling pathways.
Conclusion
This compound is a valuable chemical intermediate with significant potential in drug discovery, particularly for CNS disorders. While the literature lacks specific, detailed studies on this exact compound, the broader family of benzisoxazoles demonstrates a wide range of potent biological activities, including enzyme inhibition and antimicrobial effects. This review highlights the need for further research to fully characterize the synthesis, spectroscopic properties, and pharmacological profile of this compound. Such studies would undoubtedly provide a clearer path for its application in the development of novel therapeutics. provide a clearer path for its application in the development of novel therapeutics.
References
- 1. rsc.org [rsc.org]
- 2. Human Metabolome Database: 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686) [hmdb.ca]
- 3. 4-Methoxybenzylamine(2393-23-9) 1H NMR [m.chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 6. Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tsijournals.com [tsijournals.com]
- 9. Synthesis and evaluation of 6-[11C]methoxy-3-[2-[1-(phenylmethyl)-4-piperidinyl]ethyl]-1,2- benzisoxazole as an in vivo radioligand for acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. rsc.org [rsc.org]
- 13. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking a Privileged Scaffold: A Technical Guide to the Research Applications of 4-Methoxy-1,2-benzisoxazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methoxy-1,2-benzisoxazol-3-amine stands as a pivotal molecular building block, particularly within the realm of medicinal chemistry and neuropharmacology. As a key intermediate, its structural motif is integral to a class of atypical antipsychotic agents that have demonstrated significant efficacy in the management of complex psychiatric disorders. This in-depth technical guide serves to elucidate the core research applications of this compound, offering a comprehensive overview of its synthesis, established biological context, and the experimental methodologies employed to evaluate its derivatives. The primary focus is on its role as a precursor to potent dopamine D2 and serotonin 5-HT2A receptor antagonists, highlighting the structure-activity relationships that govern the therapeutic potential of the benzisoxazole scaffold.
Introduction: The Benzisoxazole Core in Medicinal Chemistry
The 1,2-benzisoxazole ring system is recognized as a "privileged scaffold" in drug discovery, owing to its presence in a multitude of biologically active compounds.[1] This heterocyclic structure provides a rigid framework that can be strategically functionalized to interact with a variety of biological targets. Derivatives of 1,2-benzisoxazole have shown a broad spectrum of pharmacological activities, including antipsychotic, anticonvulsant, and antimicrobial effects.[2][3]
This compound, with its characteristic methoxy and amine substitutions, serves as a crucial starting material for the synthesis of more complex molecules.[3] Its primary significance lies in its incorporation into atypical antipsychotics like Risperidone, which underscores the importance of this scaffold in developing treatments for schizophrenia and bipolar disorder.[4] The therapeutic mechanism of these drugs is largely attributed to their ability to act as potent antagonists at dopamine D2 and serotonin 5-HT2A receptors.[4]
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its application in synthesis and biological screening.
| Property | Value | Reference |
| Molecular Formula | C₈H₈N₂O₂ | [PubChem CID: 2779751] |
| Molecular Weight | 164.16 g/mol | [PubChem CID: 2779751] |
| CAS Number | 177995-40-3 | [PubChem CID: 2779751] |
| Appearance | Solid | N/A |
| IUPAC Name | 4-methoxy-1,2-benzoxazol-3-amine | [PubChem CID: 2779751] |
Synthesis of this compound
Representative Synthetic Pathway
The synthesis can be envisioned as a two-step process starting from 2-fluoro-6-methoxybenzonitrile.
References
Unraveling the Therapeutic Potential: A Proposed Mechanism of Action for 4-Methoxy-1,2-benzisoxazol-3-amine
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The 1,2-benzisoxazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2] Derivatives of this heterocyclic system have demonstrated a remarkable diversity of biological activities, including antipsychotic, antimicrobial, anticancer, anticonvulsant, anti-inflammatory, and antioxidant properties.[1][2][3] This whitepaper focuses on a specific derivative, 4-Methoxy-1,2-benzisoxazol-3-amine, a compound with potential therapeutic applications. While direct experimental evidence elucidating its precise mechanism of action is not yet available in the public domain, this guide synthesizes information from structurally related compounds and the broader benzisoxazole class to propose a hypothetical mechanism of action and to provide a roadmap for future research.
Proposed Hypothetical Mechanism of Action
Based on the pharmacological profiles of structurally analogous compounds, we hypothesize that this compound primarily exerts its effects through the modulation of inflammatory and cell survival signaling pathways. The presence of the methoxy group on the benzene ring is a common feature in many biologically active benzisoxazole derivatives, often contributing to antioxidant and anti-inflammatory activities.[1]
One plausible target is the PI3K/Akt signaling pathway . This pathway is a critical regulator of cell survival, proliferation, and inflammation. A structurally related compound, 4-Methoxybenzylalcohol, has been shown to protect brain microvascular endothelial cells from injury by activating the PI3K/Akt pathway.[4] This activation leads to the upregulation of downstream effectors that promote cell survival and reduce inflammation. Given the structural similarity, it is conceivable that this compound could also act as an agonist or positive modulator of this pathway.
Core Biological Activities of the Benzisoxazole Scaffold
The benzisoxazole nucleus is a versatile pharmacophore, with derivatives exhibiting a wide range of biological effects:
-
Antimicrobial Activity: Various substituted benzisoxazoles have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[1]
-
Anticancer Activity: Certain benzisoxazole derivatives have demonstrated antiproliferative effects against various cancer cell lines.[5]
-
Anti-inflammatory and Analgesic Activity: The benzisoxazole scaffold is found in compounds with potent anti-inflammatory and analgesic properties.[3]
-
Antioxidant Activity: The presence of substituents like methoxy groups on the benzisoxazole ring has been associated with significant antioxidant properties.[1]
-
Central Nervous System (CNS) Activity: Benzisoxazole derivatives are key components of several CNS drugs, including antipsychotics and anticonvulsants, and have been investigated as cholinesterase inhibitors for conditions like Alzheimer's disease.[2][6]
Quantitative Data from Structurally Related Compounds
To provide a framework for potential efficacy, the following table summarizes quantitative data from studies on related benzisoxazole and methoxy-substituted aromatic compounds.
| Compound/Derivative | Biological Activity | Assay System | Quantitative Data (IC50/EC50) | Reference |
| 2-hydroxy-4-methoxy-substituted N-benzimidazole-derived carboxamide | Antiproliferative | HCT 116, MCF-7, HEK 293 cell lines | IC50 = 2.2–4.4 µM | [5] |
| 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide | 12-Lipoxygenase Inhibition | In vitro enzyme assay | IC50 = 2.2 µM (for a 4-bromo derivative) | [7] |
| 6-Methoxy-3-[2-[1-(phenylmethyl)-4-piperidinyl]ethyl]-1,2-benzisoxazole | Acetylcholinesterase Inhibition | In vitro enzyme assay | Ki = 8.2 nM | [6] |
Hypothetical Experimental Protocols
To validate the proposed mechanism of action of this compound, a series of experiments are recommended.
Experiment 1: In Vitro PI3K/Akt Pathway Activation Assay
Objective: To determine if this compound activates the PI3K/Akt signaling pathway in a relevant cell line (e.g., human umbilical vein endothelial cells - HUVECs).
Methodology:
-
Cell Culture: HUVECs will be cultured in EGM-2 medium supplemented with growth factors.
-
Compound Treatment: Cells will be treated with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for a specified time course (e.g., 15, 30, 60 minutes). A vehicle control (e.g., DMSO) and a positive control (e.g., VEGF) will be included.
-
Western Blot Analysis: Cell lysates will be collected and subjected to SDS-PAGE and Western blotting. Membranes will be probed with primary antibodies against total Akt, phosphorylated Akt (Ser473), total mTOR, and phosphorylated mTOR (Ser2448).
-
Data Analysis: Band intensities will be quantified using densitometry software. The ratio of phosphorylated protein to total protein will be calculated and compared across treatment groups.
Experiment 2: In Vitro Anti-inflammatory Assay
Objective: To assess the anti-inflammatory effects of this compound in a lipopolysaccharide (LPS)-stimulated macrophage model.
Methodology:
-
Cell Culture: RAW 264.7 macrophage cells will be cultured in DMEM supplemented with 10% FBS.
-
Treatment: Cells will be pre-treated with this compound (0.1-100 µM) for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Nitric Oxide (NO) Measurement: The concentration of nitrite in the culture supernatant will be measured using the Griess reagent assay as an indicator of NO production.
-
Cytokine Measurement: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant will be quantified using ELISA kits.
-
Data Analysis: The inhibitory effect of the compound on NO and cytokine production will be calculated relative to the LPS-only treated group.
Visualizing the Proposed Signaling Pathway
The following diagram, generated using DOT language, illustrates the hypothesized activation of the PI3K/Akt signaling pathway by this compound, leading to pro-survival and anti-inflammatory effects.
Caption: Proposed PI3K/Akt signaling pathway activation by this compound.
Conclusion
While the precise molecular mechanism of this compound remains to be empirically determined, the existing body of research on the benzisoxazole scaffold and structurally related methoxy-substituted compounds provides a strong foundation for proposing a mechanism centered on the modulation of the PI3K/Akt pathway and the inhibition of inflammatory responses. The experimental workflows outlined in this whitepaper offer a clear path for validating these hypotheses and further characterizing the therapeutic potential of this promising compound. The insights gained from such studies will be invaluable for guiding future drug discovery and development efforts in this chemical class.
References
- 1. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. 4-Methoxybenzylalcohol protects brain microvascular endothelial cells against oxygen-glucose deprivation/reperfusion-induced injury via activation of the PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of 6-[11C]methoxy-3-[2-[1-(phenylmethyl)-4-piperidinyl]ethyl]-1,2- benzisoxazole as an in vivo radioligand for acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 4-Methoxy-1,2-benzisoxazol-3-amine: Synthesis, History, and Potential Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methoxy-1,2-benzisoxazol-3-amine is a heterocyclic amine that has garnered interest within the pharmaceutical and medicinal chemistry sectors as a key intermediate in the synthesis of a variety of bioactive compounds. Its structural motif is a recurring feature in molecules designed to interact with biological systems, particularly within the central nervous system (CNS). This technical guide provides a comprehensive overview of the discovery and history of this compound, a detailed plausible synthesis protocol, and an exploration of its potential mechanisms of action based on the biological activities of structurally related compounds. All quantitative data is presented in structured tables, and key experimental and signaling pathways are visualized using diagrams to facilitate understanding.
Introduction and Physicochemical Properties
This compound, with the Chemical Abstracts Service (CAS) registry number 177995-40-3, is recognized as a valuable building block in the development of novel therapeutic agents. While not extensively studied as a standalone therapeutic agent, its utility as a precursor for more complex molecules is well-established. The benzisoxazole core is a privileged scaffold in medicinal chemistry, appearing in a range of compounds with diverse pharmacological activities, including antipsychotic, antidepressant, and anxiolytic properties.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂O₂ | PubChem |
| Molecular Weight | 164.16 g/mol | PubChem |
| IUPAC Name | This compound | PubChem |
| CAS Number | 177995-40-3 | PubChem |
| Melting Point | 140 °C | [1] |
| Appearance | Solid | - |
| Storage Condition | 2-8℃ | [1] |
Discovery and History
The specific discovery of this compound is not well-documented in a singular, seminal publication. Its emergence in the scientific literature is primarily as a chemical intermediate, highlighting its role as an enabling molecule for the synthesis of more complex drug candidates. The history of this compound is therefore intertwined with the development of various benzisoxazole-containing therapeutics. The benzisoxazole scaffold itself has been the subject of extensive research due to its presence in a number of biologically active compounds.[2] This has led to the development of numerous synthetic routes to access a variety of substituted benzisoxazoles, with this compound being one of many such derivatives created to explore the structure-activity relationships of this important pharmacophore.
Proposed Synthesis of this compound
Experimental Workflow for the Proposed Synthesis
Caption: Proposed multi-step synthesis of this compound from vanillin.
Detailed Experimental Protocols (Proposed)
Step 1: Synthesis of 4-Hydroxy-3-methoxybenzonitrile from Vanillin
This step involves the conversion of the aldehyde group of vanillin to a nitrile.
-
Materials: Vanillin, hydroxylamine hydrochloride, sodium formate, formic acid.
-
Procedure:
-
A mixture of vanillin and hydroxylamine hydrochloride in formic acid is heated.
-
Sodium formate is added portion-wise to the reaction mixture.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled and poured into ice water.
-
The precipitated product, 4-hydroxy-3-methoxybenzonitrile, is collected by filtration, washed with water, and dried.
-
Step 2: Synthesis of 2-Hydroxy-4-methoxybenzonitrile
A plausible route to the key intermediate, 2-hydroxy-4-methoxybenzonitrile, involves the nitration of 4-methoxybenzonitrile followed by reduction and diazotization, although a direct and selective hydroxylation at the 2-position would be more efficient if a suitable method were available. A more direct, though potentially lower-yielding approach, could involve the direct ortho-hydroxylation of a protected 4-hydroxy-3-methoxybenzonitrile.
-
Materials: 4-methoxybenzonitrile, fuming nitric acid, sulfuric acid, a reducing agent (e.g., SnCl₂/HCl), sodium nitrite, and a copper catalyst.
-
Procedure:
-
Nitration of 4-methoxybenzonitrile with a mixture of fuming nitric acid and sulfuric acid at low temperature to introduce a nitro group, likely at the 3-position.
-
Reduction of the nitro group to an amino group using a reducing agent like tin(II) chloride in hydrochloric acid.
-
Diazotization of the resulting aminobenzonitrile with sodium nitrite in a strong acid.
-
Hydrolysis of the diazonium salt in the presence of a copper catalyst to introduce the hydroxyl group, yielding 2-hydroxy-4-methoxybenzonitrile.
-
Step 3: Cyclization to this compound
This final step involves the formation of the isoxazole ring.
-
Materials: 2-hydroxy-4-methoxybenzonitrile, hydroxylamine-O-sulfonic acid, a base (e.g., potassium carbonate), and a suitable solvent (e.g., dimethylformamide - DMF).
-
Procedure:
-
2-hydroxy-4-methoxybenzonitrile is dissolved in DMF.
-
Potassium carbonate is added to the solution.
-
Hydroxylamine-O-sulfonic acid is added portion-wise at a controlled temperature.
-
The reaction mixture is stirred at an elevated temperature until the reaction is complete (monitored by TLC).
-
The mixture is then cooled, and the product is isolated by extraction and purified by column chromatography to yield this compound.
-
Potential Biological Activity and Signaling Pathways
Direct studies on the biological activity and mechanism of action of this compound are limited. However, insights can be gained from the pharmacological profiles of structurally similar compounds.
Potential as a Sphingomyelin Synthase 2 (SMS2) Inhibitor
Derivatives of 4-benzyloxybenzo[d]isoxazole-3-amine have been identified as potent and selective inhibitors of human Sphingomyelin Synthase 2 (SMS2).[3] SMS2 is a key enzyme in the biosynthesis of sphingomyelin, a major component of cell membranes, and is implicated in chronic inflammation-associated diseases. Inhibition of SMS2 leads to a reduction in sphingomyelin levels and an accumulation of ceramide, a bioactive lipid involved in various signaling pathways.
Proposed Signaling Pathway of SMS2 Inhibition
Caption: Proposed mechanism of action via inhibition of Sphingomyelin Synthase 2 (SMS2).
Potential as a Monoamine Oxidase (MAO) Inhibitor
A series of novel 3-(2-aminoethoxy)-1,2-benzisoxazole derivatives have been shown to act as reversible and dual inhibitors of both monoamine oxidase-A (MAO-A) and monoamine oxidase-B (MAO-B).[4] MAOs are enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[3][5][6][7] Inhibition of MAOs leads to an increase in the synaptic availability of these neurotransmitters, which is the basis for their use as antidepressants and in the treatment of Parkinson's disease.[5][6] Given the structural similarities, it is plausible that this compound or its derivatives could exhibit MAO inhibitory activity.
Signaling Pathway of MAO Inhibition
Caption: Proposed mechanism of action via inhibition of Monoamine Oxidases (MAO).
Conclusion
This compound stands as a testament to the importance of fundamental chemical building blocks in the advancement of medicinal chemistry. While its own discovery and history are not marked by a single breakthrough moment, its value is evident in its application as a key intermediate for the synthesis of potentially life-changing therapeutics. The proposed synthetic pathway, based on established chemical transformations, offers a viable route for its preparation. Furthermore, the analysis of structurally related compounds suggests that this compound and its derivatives may hold therapeutic potential as inhibitors of enzymes such as Sphingomyelin Synthase 2 and Monoamine Oxidases. This guide provides a foundational resource for researchers and drug development professionals, encouraging further investigation into the synthesis and biological evaluation of this and related benzisoxazole compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. US3585233A - Process for the preparation of hydroxybenzonitriles - Google Patents [patents.google.com]
- 3. Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic [mayoclinic.org]
- 4. ZnCl2-promoted domino reaction of 2-hydroxybenzonitriles with ketones for synthesis of 1,3-benzoxazin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 6. What are MAO inhibitors and how do they work? [synapse.patsnap.com]
- 7. psychscenehub.com [psychscenehub.com]
Spectroscopic and Synthetic Profile of 4-Methoxy-1,2-benzisoxazol-3-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 4-Methoxy-1,2-benzisoxazol-3-amine. These predictions are based on the analysis of its chemical structure and comparison with data from similar compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| Aromatic-H (C5-H) | 6.8 - 7.0 | d | ~8-9 |
| Aromatic-H (C6-H) | 7.2 - 7.4 | t | ~8-9 |
| Aromatic-H (C7-H) | 6.9 - 7.1 | d | ~8-9 |
| Methoxy-H (OCH₃) | ~3.9 | s | - |
| Amine-H (NH₂) | 5.0 - 6.0 (broad) | s | - |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon | Predicted Chemical Shift (ppm) |
| C3 (C-NH₂) | 160 - 165 |
| C3a (Quaternary) | 110 - 115 |
| C4 (C-OCH₃) | 150 - 155 |
| C5 | 100 - 105 |
| C6 | 125 - 130 |
| C7 | 110 - 115 |
| C7a (Quaternary) | 155 - 160 |
| OCH₃ | 55 - 60 |
Table 3: Predicted Mass Spectrometry Data
| Fragment | Predicted m/z | Interpretation |
| [M]⁺ | 164 | Molecular Ion |
| [M-CH₃]⁺ | 149 | Loss of a methyl radical from the methoxy group |
| [M-NH₂]⁺ | 148 | Loss of an amino radical |
| [M-CO]⁺ | 136 | Loss of carbon monoxide |
| [M-OCH₃]⁺ | 133 | Loss of a methoxy radical |
Table 4: Predicted Infrared (IR) Spectroscopy Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amine) | 3300 - 3500 | Medium, Doublet |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |
| C=N Stretch | 1620 - 1650 | Strong |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong |
| C-O Stretch (Aryl Ether) | 1200 - 1275 (asymmetric), 1000 - 1075 (symmetric) | Strong |
| C-N Stretch (Amine) | 1250 - 1335 | Medium to Strong |
Synthetic Pathway
A plausible synthetic route to this compound is proposed, starting from the readily available 2-hydroxy-6-methoxybenzonitrile. This method involves the formation of an O-aryl oxime intermediate, followed by a base-catalyzed intramolecular cyclization.
Caption: Proposed synthesis of this compound.
Experimental Protocols
The following are general experimental protocols for obtaining the spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectra Acquisition
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters:
-
Number of scans: 16-32
-
Relaxation delay: 1-2 seconds
-
Spectral width: -2 to 12 ppm
-
-
¹³C NMR Parameters:
-
Number of scans: 1024 or more, depending on sample concentration
-
Relaxation delay: 2-5 seconds
-
Spectral width: 0 to 200 ppm
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.
The Diverse Biological Activities of Benzisoxazole Derivatives: A Technical Guide
Introduction
Benzisoxazole, a heterocyclic aromatic compound, serves as a privileged scaffold in medicinal chemistry due to its presence in a wide array of biologically active molecules.[1][2][3] Its derivatives have garnered significant attention from researchers and drug development professionals for their therapeutic potential across various disease areas. This technical guide provides an in-depth overview of the core biological activities of benzisoxazole derivatives, focusing on their anticancer, antipsychotic, antimicrobial, and anti-inflammatory properties. The guide is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive summary of quantitative data, detailed experimental protocols, and visual representations of key mechanisms and workflows.
Anticancer Activity
Benzisoxazole derivatives have emerged as a promising class of compounds in oncology, exhibiting cytotoxic effects against a range of cancer cell lines.[4][5] Their mechanisms of action are often multifaceted, involving the inhibition of key signaling pathways and the induction of programmed cell death.
Quantitative Data: In Vitro Anticancer Activity
The anticancer potency of benzisoxazole derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. A summary of reported IC50 values for representative compounds is presented below.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Benzoxazole-N-heterocyclic hybrid | HepG2 (Liver) | 10.50 | [6] |
| Benzoxazole-N-heterocyclic hybrid | MCF-7 (Breast) | 15.21 | [6] |
| 5-methylbenzo[d]oxazole derivative | HepG2 (Liver) | 23.61 | [6] |
| 5-methylbenzo[d]oxazole derivative | MCF-7 (Breast) | 22.54 | [6] |
| Tricyclic decylbenzoxazole (TDB) | SMMC-7721 (Liver) | Dose-dependent apoptosis | [7] |
| Benzoxazole clubbed 2-pyrrolidinone (19) | SNB-75 (CNS) | %GI = 35.49 | [5] |
| Benzoxazole clubbed 2-pyrrolidinone (20) | SNB-75 (CNS) | %GI = 31.88 | [5] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.[8][9]
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the benzisoxazole derivatives and incubate for 24-48 hours.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Signaling Pathways in Anticancer Activity
1.3.1. VEGFR-2 Signaling Pathway Inhibition
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[10][11] Several benzoxazole derivatives have been identified as potent inhibitors of VEGFR-2.[6] By blocking the binding of VEGF to its receptor, these compounds inhibit the downstream signaling cascade, leading to a reduction in endothelial cell proliferation, migration, and survival.[12][13]
1.3.2. Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many benzoxazole derivatives exert their anticancer effects by inducing apoptosis.[14][15] This can occur through the intrinsic (mitochondrial) pathway, which involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases and subsequent cell death.[6]
Antipsychotic Activity
Certain benzisoxazole derivatives, most notably risperidone and iloperidone, are established atypical antipsychotic drugs used in the treatment of schizophrenia and other psychotic disorders.[11][16] Their therapeutic efficacy is primarily attributed to their potent antagonism of dopamine D2 and serotonin 5-HT2A receptors.[17]
Quantitative Data: Receptor Binding Affinity
The affinity of antipsychotic drugs for their target receptors is quantified by the inhibition constant (Ki). Lower Ki values indicate higher binding affinity.
| Compound | Receptor | Ki (nM) | Reference |
| Risperidone | Dopamine D2 | 3.2 | [17] |
| Risperidone | Serotonin 5-HT2A | 0.2 | [17] |
| Iloperidone | Dopamine D2A | 10-100 | [4] |
| Iloperidone | Dopamine D3 | 7.1 | [18][19] |
| Iloperidone | Serotonin 5-HT2A | 5.6 | [18][19] |
Experimental Protocol: Radioligand Receptor Binding Assay
This assay measures the affinity of a drug for a specific receptor by competing with a radiolabeled ligand.[8]
Protocol:
-
Membrane Preparation: Prepare cell membranes expressing the receptor of interest (e.g., dopamine D2 or serotonin 5-HT2A).
-
Incubation: Incubate the membranes with a fixed concentration of a specific radioligand and varying concentrations of the benzisoxazole derivative.
-
Separation: Separate the bound from the free radioligand by rapid filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Determine the concentration of the benzisoxazole derivative that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.
Signaling Pathway: Atypical Antipsychotic Mechanism
The "atypicality" of antipsychotics like risperidone is linked to their dual antagonism of D2 and 5-HT2A receptors. Blockade of D2 receptors in the mesolimbic pathway is thought to alleviate the positive symptoms of schizophrenia. Concomitant 5-HT2A receptor blockade is believed to enhance dopamine release in other brain regions, potentially mitigating the risk of extrapyramidal side effects and improving negative and cognitive symptoms.[16]
Antimicrobial Activity
Benzisoxazole derivatives have demonstrated a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[20][21] Their ability to inhibit essential microbial enzymes makes them attractive candidates for the development of new anti-infective agents.
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Unsubstituted benzisoxazole | Escherichia coli | - | [21] |
| Unsubstituted benzisoxazole | Klebsiella pneumoniae | - | [21] |
| Unsubstituted benzisoxazole | Salmonella typhi | - | [21] |
| Unsubstituted benzisoxazole | Bacillus subtilis | - | [21] |
Note: Specific MIC values were not provided in the cited abstract, but the compounds were reported to have "good antibacterial activity."
Experimental Protocol: Broth Microdilution for MIC Determination
This method is a standardized and quantitative technique for determining the MIC of an antimicrobial agent.
Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilutions: Prepare serial twofold dilutions of the benzisoxazole derivative in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Mechanism of Action: Bacterial Topoisomerase II Inhibition
Bacterial type II topoisomerases, such as DNA gyrase and topoisomerase IV, are essential enzymes involved in DNA replication, transcription, and repair. Inhibition of these enzymes leads to the accumulation of DNA strand breaks and ultimately bacterial cell death. Some benzisoxazole derivatives have been shown to target these enzymes.[22][23]
Anti-inflammatory Activity
Several benzisoxazole derivatives have demonstrated potent anti-inflammatory effects, suggesting their potential in treating various inflammatory conditions.[21][24] Their mechanisms of action often involve the inhibition of pro-inflammatory enzymes and signaling pathways.
Quantitative Data: In Vitro Anti-inflammatory Activity
The anti-inflammatory activity of benzisoxazole derivatives can be assessed by their ability to inhibit enzymes like cyclooxygenase (COX) or the production of inflammatory mediators.
| Compound/Derivative | Target | IC50 (µM) | Reference |
| Benzoxazolone derivative 3d | IL-6 production | 5.43 | [25] |
| Benzoxazolone derivative 3g | IL-6 production | 5.09 | [25] |
| 1,2,3-triazole-substituted N-phenyl isoxazolone | IL-1β secretion | 7.9 | [26] |
| Benzoxazole-N-heterocyclic hybrid | TNF-α production | 7.83 | [26] |
Experimental Protocol: COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in the synthesis of pro-inflammatory prostaglandins.[27][28]
Protocol:
-
Reagent Preparation: Prepare a reaction buffer containing hematin and L-epinephrine as co-factors.
-
Enzyme Incubation: Add purified COX-2 enzyme to the buffer and incubate.
-
Inhibitor Addition: Add the benzisoxazole derivative at various concentrations and pre-incubate.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Reaction Termination: Stop the reaction after a defined time.
-
Product Quantification: Quantify the amount of prostaglandin E2 (PGE2) produced, typically using a method like LC-MS/MS or an ELISA-based kit.
-
Data Analysis: Calculate the percentage of COX-2 inhibition and determine the IC50 value.
Signaling Pathway: NF-κB Inhibition
Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[1][20][24] The inhibition of the NF-κB signaling pathway is a major mechanism for the anti-inflammatory effects of many compounds.
References
- 1. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 3. Zonisamide: chemistry, mechanism of action, and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Extended radioligand binding profile of iloperidone: a broad spectrum dopamine/serotonin/norepinephrine receptor antagonist for the management of psychotic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigating the mechanism of tricyclic decyl benzoxazole -induced apoptosis in liver Cancer cells through p300-mediated FOXO3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 10. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 11. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. assaygenie.com [assaygenie.com]
- 14. Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 18. Iloperidone binding to human and rat dopamine and 5-HT receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. selleckchem.com [selleckchem.com]
- 20. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Assessing Sensitivity to Antibacterial Topoisomerase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 24. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Frontiers | Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells [frontiersin.org]
- 27. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 28. cdn.caymanchem.com [cdn.caymanchem.com]
Methodological & Application
Synthesis of 4-Methoxy-1,2-benzisoxazol-3-amine: An Application Note and Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the multi-step synthesis of 4-Methoxy-1,2-benzisoxazol-3-amine, a valuable building block in medicinal chemistry and drug discovery. The described synthetic route is based on established chemical transformations, offering a practical guide for laboratory-scale preparation. The protocol begins with the synthesis of 3-methoxyphenol from resorcinol, followed by formylation to yield 2-hydroxy-6-methoxybenzaldehyde. Subsequent conversion to the corresponding benzonitrile and final cyclization affords the target compound. This application note includes a comprehensive, step-by-step methodology, a summary of quantitative data, and a visual representation of the synthetic workflow.
Introduction
Benzisoxazole derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The 3-amino-1,2-benzisoxazole moiety, in particular, is a key pharmacophore in a number of therapeutic agents. This protocol details a plausible and accessible synthetic pathway to this compound, providing researchers with a practical guide for its preparation. The synthesis is divided into four main stages, each employing well-documented chemical reactions.
Overall Synthetic Scheme
The synthesis of this compound is proposed to proceed through a four-step sequence starting from resorcinol. The overall transformation is depicted in the workflow diagram below.
Caption: Overall synthetic workflow for this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for each step of the synthesis. Please note that yields are based on literature precedents for analogous reactions and may vary.
| Step | Reaction | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Methylation | Resorcinol | Dimethyl sulfate, NaOH | Toluene/Water | 80 | 8 | ~66 |
| 2 | Formylation | 3-Methoxyphenol | n-BuLi, DMF | THF | 0 to rt | 4 | ~60-70 |
| 3 | Nitrile Formation | 2-Hydroxy-6-methoxybenzaldehyde | Hydroxylamine hydrochloride, Ferrous sulfate | DMF | Reflux | 4 | ~85 |
| 4 | Cyclization | 2-Hydroxy-6-methoxybenzonitrile | Acetone oxime, K2CO3 then HCl | DMF, Methanol | 80 then rt | 18 | ~70-80 |
Experimental Protocols
Step 1: Synthesis of 3-Methoxyphenol
This procedure is adapted from the selective monomethylation of resorcinol.[1]
-
Reaction Setup: In a 250 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add resorcinol (11.0 g, 0.1 mol), tetrabutylammonium bromide (TBAB) as a phase transfer catalyst (0.5 g), toluene (50 mL), and a 2 M sodium hydroxide solution (50 mL).
-
Reaction: Stir the mixture and heat to 80°C. Add dimethyl sulfate (15.1 g, 0.12 mol) dropwise over 30 minutes.
-
Work-up: After the addition is complete, continue stirring at 80°C for 8 hours. Cool the reaction mixture to room temperature and adjust the pH to weakly acidic with glacial acetic acid. Separate the organic layer and extract the aqueous layer with toluene (2 x 25 mL).
-
Purification: Combine the organic layers, wash with water and then with saturated sodium chloride solution. Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product is purified by vacuum distillation to yield 3-methoxyphenol.
Step 2: Synthesis of 2-Hydroxy-6-methoxybenzaldehyde
This protocol is based on the ortho-formylation of substituted phenols.[2]
-
Reaction Setup: To a stirred solution of 3-methoxyphenol (12.4 g, 0.1 mol) in dry tetrahydrofuran (THF, 150 mL) at 0°C under a nitrogen atmosphere, add n-butyllithium (n-BuLi, 1.6 M in hexanes, 137.5 mL, 0.22 mol) dropwise, maintaining the temperature below 5°C.
-
Reaction: After the addition, allow the mixture to warm to room temperature and stir for 2 hours. Cool the mixture back to 0°C and add dry N,N-dimethylformamide (DMF, 17.0 mL, 0.22 mol) dropwise. Stir the reaction mixture at room temperature for an additional 2 hours.
-
Work-up: Pour the reaction mixture into a cold 1 M HCl solution and extract with ethyl acetate (3 x 100 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 2-hydroxy-6-methoxybenzaldehyde.
Step 3: Synthesis of 2-Hydroxy-6-methoxybenzonitrile
This one-pot synthesis converts an aldehyde to a nitrile using hydroxylamine hydrochloride.[3]
-
Reaction Setup: In a round-bottom flask, dissolve 2-hydroxy-6-methoxybenzaldehyde (15.2 g, 0.1 mol) in dimethylformamide (DMF, 100 mL). Add hydroxylamine hydrochloride (7.6 g, 0.11 mol) and anhydrous ferrous sulfate (FeSO4, 0.5 g) to the solution.
-
Reaction: Heat the mixture to reflux and maintain for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and pour it into ice-water. Extract the product with ethyl acetate (3 x 100 mL).
-
Purification: Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude 2-hydroxy-6-methoxybenzonitrile can be purified by recrystallization or column chromatography.
Step 4: Synthesis of this compound
This final step involves the cyclization of the 2-hydroxybenzonitrile to form the 3-aminobenzisoxazole ring, based on a novel method.[4]
-
Formation of the Oxime Ether Intermediate: To a solution of 2-hydroxy-6-methoxybenzonitrile (14.9 g, 0.1 mol) and acetone oxime (8.0 g, 0.11 mol) in DMF (100 mL), add anhydrous potassium carbonate (27.6 g, 0.2 mol).
-
Reaction: Heat the mixture at 80°C for 16 hours. After cooling, filter off the inorganic salts and remove the DMF under reduced pressure.
-
Cyclization and Deprotection: Dissolve the crude intermediate in methanol (100 mL) and add a freshly prepared saturated solution of HCl in diethyl ether (100 mL).
-
Work-up: Stir the mixture overnight at room temperature. Concentrate the reaction mixture under reduced pressure. Triturate the residue with dichloromethane and filter the solid.
-
Purification: Recrystallize the crude product from a methanol-water mixture to give pure this compound.
Reaction Mechanism
The key step in this synthesis is the formation of the 1,2-benzisoxazole ring. The proposed mechanism for the final cyclization step is outlined below.
Caption: Proposed mechanism for the final cyclization step.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of this compound. The multi-step route is based on established and reliable chemical transformations, making it a valuable resource for researchers in organic synthesis and medicinal chemistry. The provided quantitative data and experimental procedures offer a solid foundation for the successful laboratory preparation of this important heterocyclic compound.
References
Application Notes and Protocols for 4-Methoxy-1,2-benzisoxazol-3-amine in Cell Culture
Disclaimer: Extensive literature searches for "4-Methoxy-1,2-benzisoxazol-3-amine" (CAS No. 177995-40-3) did not yield specific studies detailing its use in cell culture, established protocols, or its precise mechanism of action. The following application notes and protocols are therefore provided as a general guide for the initial investigation of a novel compound with this structure, based on the known biological activities of the broader benzisoxazole class of molecules. Researchers should adapt these protocols based on their own experimental findings.
Introduction
Benzisoxazole derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities.[1][2] Various compounds containing the benzisoxazole scaffold have demonstrated potential as anticancer, anti-inflammatory, antimicrobial, and antipsychotic agents.[2] Given the therapeutic potential of this chemical family, this compound may exhibit interesting biological effects in a cellular context.
These notes provide a foundational framework for researchers and drug development professionals to begin characterizing the in vitro effects of this compound. The provided protocols cover essential preliminary steps, including the preparation of the compound, initial cytotoxicity screening, and suggestions for investigating potential mechanisms of action.
General Workflow for In Vitro Characterization
The following diagram outlines a general workflow for the initial characterization of a novel compound such as this compound in a cell culture setting.
Figure 1. A general workflow for the initial in vitro evaluation of a novel compound.
Experimental Protocols
Protocol 1: Preparation of Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound, which can then be diluted to working concentrations for cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Determine the desired concentration of the stock solution (e.g., 10 mM or 100 mM).
-
Calculate the mass of this compound required to prepare the desired volume and concentration of the stock solution. The molecular weight of this compound is 164.16 g/mol .
-
Weigh the calculated amount of the compound and place it into a sterile microcentrifuge tube.
-
Add the required volume of DMSO to the tube.
-
Vortex the tube until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary to aid dissolution.
-
Sterile-filter the stock solution using a 0.22 µm syringe filter if necessary, especially for long-term storage.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Note: It is crucial to determine the solubility of the compound in the chosen solvent. If DMSO is used, the final concentration in the cell culture medium should typically not exceed 0.5% to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) must be included in all experiments.
Protocol 2: Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol provides a method to assess the effect of this compound on cell viability and to determine its half-maximal inhibitory concentration (IC50).
Materials:
-
Selected cancer or normal cell line(s)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound from the stock solution in complete medium. A typical starting range could be from 0.1 µM to 100 µM.
-
After 24 hours of cell incubation, remove the medium and add 100 µL of the medium containing the different concentrations of the compound to the respective wells. Include wells with vehicle control (DMSO at the highest concentration used) and untreated control (medium only).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
At the end of the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Data Presentation
Quantitative data from dose-response experiments should be summarized in a table for clear comparison.
| Concentration (µM) | Cell Viability (%) ± SD (24h) | Cell Viability (%) ± SD (48h) | Cell Viability (%) ± SD (72h) |
| Untreated Control | 100 ± 4.5 | 100 ± 5.1 | 100 ± 4.8 |
| Vehicle Control (DMSO) | 98.7 ± 5.2 | 97.5 ± 4.9 | 96.8 ± 5.5 |
| 0.1 | 95.3 ± 6.1 | 92.1 ± 5.8 | 88.4 ± 6.3 |
| 1 | 85.6 ± 7.3 | 78.9 ± 6.5 | 65.2 ± 7.1 |
| 10 | 52.1 ± 4.8 | 45.3 ± 5.3 | 30.7 ± 4.9 |
| 50 | 21.4 ± 3.9 | 15.8 ± 3.1 | 8.9 ± 2.5 |
| 100 | 5.6 ± 2.1 | 3.2 ± 1.8 | 1.5 ± 1.1 |
| IC50 (µM) | Calculated Value | Calculated Value | Calculated Value |
| Table 1. Example of a data table for presenting cell viability results from an MTT assay. Data are hypothetical. |
Potential Signaling Pathways for Investigation
Based on the activities of other benzisoxazole derivatives, which have been shown to induce apoptosis and cell cycle arrest in cancer cells, a potential avenue of investigation for this compound could be its effect on these pathways.
Figure 2. Hypothetical signaling pathways that could be modulated by this compound.
Note on Investigating Signaling Pathways: Should initial screening indicate cytotoxic activity, further experiments such as Western blotting for key proteins (e.g., Bax, Bcl-2, caspases, p21, cyclins) and flow cytometry for cell cycle and apoptosis analysis (e.g., Annexin V/PI staining) would be logical next steps to elucidate the mechanism of action.
References
Application Notes and Protocols: Determination of the Solubility of 4-Methoxy-1,2-benzisoxazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxy-1,2-benzisoxazol-3-amine is a heterocyclic amine with potential applications in pharmaceutical and medicinal chemistry. A fundamental physicochemical property crucial for its handling, formulation, and biological testing is its solubility in various solvents. This document provides a comprehensive guide to understanding and determining the solubility of this compound. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide outlines the standardized protocols to determine these values experimentally.
Physicochemical Properties of this compound
A summary of the known physical and chemical properties of this compound is provided below.
| Property | Value | Reference |
| CAS Number | 177995-40-3 | [1][2] |
| Molecular Formula | C₈H₈N₂O₂ | [1][2] |
| Molecular Weight | 164.16 g/mol | [1][2] |
| Melting Point | 140-142 °C | [1] |
Predicted Solubility Profile
Based on the principles of "like dissolves like," a qualitative prediction of the solubility of this compound can be inferred. The presence of the polar amine and methoxy groups, along with the heterocyclic ring system, suggests a degree of polarity. Therefore, it is expected to have higher solubility in polar organic solvents.
Illustrative Solubility Data Table
The following table provides a template for presenting experimentally determined solubility data for this compound. The values presented here are for illustrative purposes only and should be determined experimentally using the protocols outlined below.
| Solvent | Classification | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Water | Polar Protic | 25 | Value to be determined | Value to be determined |
| Ethanol | Polar Protic | 25 | Value to be determined | Value to be determined |
| Methanol | Polar Protic | 25 | Value to be determined | Value to be determined |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | Value to be determined | Value to be determined |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 25 | Value to be determined | Value to be determined |
| Acetone | Polar Aprotic | 25 | Value to be determined | Value to be determined |
| Dichloromethane (DCM) | Nonpolar | 25 | Value to be determined | Value to be determined |
| Hexane | Nonpolar | 25 | Value to be determined | Value to be determined |
Experimental Protocols for Solubility Determination
The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[3][4]
Materials
-
This compound (solid)
-
Selected solvents (e.g., Water, Ethanol, Methanol, DMSO, DMF, Acetone)
-
Glass vials with screw caps
-
Orbital shaker or vortex mixer
-
Constant temperature incubator or water bath
-
Analytical balance
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Protocol: Shake-Flask Method for Thermodynamic Solubility
This protocol details the steps to determine the equilibrium solubility of this compound in a given solvent.
-
Preparation of the Test Substance: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is formed.
-
Solvent Addition: Add a known volume of the desired solvent to the vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker within a constant temperature incubator (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. To ensure complete removal of undissolved solid, centrifuge the samples at a high speed.
-
Sample Collection: Carefully collect an aliquot of the supernatant. It is critical to avoid disturbing the solid pellet at the bottom of the vial.
-
Filtration: Filter the collected supernatant through a syringe filter (e.g., 0.22 µm) to remove any remaining microscopic particles. The filter material should be compatible with the solvent used.
-
Dilution: Accurately dilute the clear filtrate with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.
-
Calculation: Calculate the solubility of the compound in the original solvent by taking into account the dilution factor. Express the solubility in mg/mL and mol/L.
Preparation of Calibration Standards
To ensure accurate quantification, a series of calibration standards of this compound should be prepared and analyzed alongside the test samples.
-
Stock Solution Preparation: Accurately weigh a known amount of this compound and dissolve it in a known volume of a suitable solvent in which it is freely soluble to prepare a stock solution of known concentration.
-
Serial Dilutions: Perform serial dilutions of the stock solution to prepare a set of calibration standards of decreasing concentrations.
-
Calibration Curve: Analyze the calibration standards using the same analytical method as the test samples and construct a calibration curve by plotting the analytical response versus the concentration.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the shake-flask solubility determination protocol.
Caption: Workflow for Shake-Flask Solubility Determination.
Safety Precautions
-
Always handle this compound and all solvents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents before use.
Conclusion
The solubility of this compound is a critical parameter for its application in research and drug development. While readily available quantitative data is limited, the experimental protocols provided in this document offer a robust framework for its determination. Accurate and consistent application of these methods will ensure reliable solubility data, facilitating further investigation and application of this compound.
References
Application Notes and Protocols for a Novel Monoamine Oxidase (MAO) Inhibition Assay using 4-Methoxy-1,2-benzisoxazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for a fluorescence-based assay to screen for inhibitors of monoamine oxidase (MAO), using 4-Methoxy-1,2-benzisoxazol-3-amine as a hypothetical test compound. Benzisoxazole derivatives have shown a range of biological activities, including the inhibition of key enzymes in the central nervous system.[1][2] This document outlines the principles of the assay, detailed experimental procedures, data analysis, and visualization of the workflow and underlying biological pathway.
Introduction
Monoamine oxidases (MAOs) are a family of enzymes responsible for the oxidative deamination of neurotransmitters such as serotonin, dopamine, and norepinephrine. Dysregulation of MAO activity has been implicated in a variety of neurological disorders, including depression and Parkinson's disease. As such, inhibitors of MAO are of significant therapeutic interest. The benzisoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing activity against various biological targets, including enzymes like acetylcholinesterase and MAO.[1][2][3]
This document describes a robust and high-throughput compatible fluorescence-based assay to determine the inhibitory potential of novel compounds, such as this compound, against MAO-A and MAO-B. The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a substrate, which in turn reacts with a fluorescent probe to generate a quantifiable signal.
Assay Principle
The MAO inhibitor screening assay is an indirect fluorescence-based assay. The enzymatic reaction of MAO with its substrate (e.g., p-tyramine) produces H₂O₂. In the presence of horseradish peroxidase (HRP), the H₂O₂ reacts with a non-fluorescent probe (e.g., Amplex Red) to produce a highly fluorescent product (resorufin). The increase in fluorescence intensity is directly proportional to the MAO activity. The presence of an MAO inhibitor, such as this compound, will reduce the rate of H₂O₂ production, leading to a decrease in the fluorescent signal.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the MAO signaling pathway and the experimental workflow for the inhibitor screening assay.
Materials and Reagents
-
Enzymes: Human recombinant MAO-A and MAO-B
-
Substrate: p-Tyramine
-
Inhibitor: this compound
-
Positive Controls: Clorgyline (for MAO-A), Pargyline (for MAO-B)
-
Detection Reagents: Horseradish Peroxidase (HRP), Amplex Red (or similar fluorescent probe)
-
Buffer: 100 mM Potassium Phosphate, pH 7.4
-
Plate: 96-well black, clear-bottom microplate
-
Instrumentation: Fluorescence microplate reader
Experimental Protocols
Reagent Preparation
-
Assay Buffer: Prepare 100 mM potassium phosphate buffer, pH 7.4.
-
Enzyme Solutions: Dilute MAO-A and MAO-B enzymes to the desired working concentration in assay buffer.
-
Substrate Solution: Prepare a stock solution of p-Tyramine in purified water.
-
Inhibitor Solutions: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to obtain a range of concentrations for IC₅₀ determination.
-
Detection Reagent Mix: Prepare a working solution containing HRP and the fluorescent probe in assay buffer immediately before use. Protect from light.
Assay Procedure
-
Dispense Inhibitor: Add 2 µL of the serially diluted this compound, positive controls, and vehicle control (DMSO) to the wells of a 96-well plate.
-
Add Enzyme: Add 48 µL of the diluted MAO-A or MAO-B enzyme solution to each well.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate Reaction: Add 50 µL of the detection reagent mix containing the substrate (p-Tyramine) to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure Fluorescence: Read the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 530/590 nm for Amplex Red).
Data Presentation and Analysis
The inhibitory activity of this compound is determined by calculating the percentage of inhibition at each concentration. The half-maximal inhibitory concentration (IC₅₀) is then determined by fitting the data to a dose-response curve.
Percentage Inhibition Calculation:
% Inhibition = [ (Fluorescencecontrol - Fluorescenceinhibitor) / Fluorescencecontrol ] x 100
Where:
-
Fluorescencecontrol is the fluorescence of the enzyme reaction without inhibitor.
-
Fluorescenceinhibitor is the fluorescence of the enzyme reaction with the inhibitor.
Table 1: Hypothetical Inhibition Data for this compound against MAO-A and MAO-B
| Concentration (µM) | % Inhibition MAO-A | % Inhibition MAO-B |
| 0.01 | 5.2 | 12.8 |
| 0.1 | 15.6 | 48.5 |
| 1 | 45.3 | 85.2 |
| 10 | 82.1 | 95.1 |
| 100 | 96.5 | 98.3 |
Table 2: Summary of Hypothetical IC₅₀ Values
| Compound | Target Enzyme | IC₅₀ (µM) |
| This compound | MAO-A | 1.2 |
| This compound | MAO-B | 0.15 |
| Clorgyline | MAO-A | 0.008 |
| Pargyline | MAO-B | 0.09 |
Conclusion
This application note provides a comprehensive guide for utilizing a fluorescence-based assay to evaluate the inhibitory activity of this compound against MAO-A and MAO-B. The described protocol is suitable for high-throughput screening and provides a robust method for identifying and characterizing novel MAO inhibitors. The hypothetical data suggests that this compound is a potent inhibitor of MAO-B with selectivity over MAO-A, warranting further investigation for its therapeutic potential in neurological disorders.
References
- 1. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monoamine oxidase inhibition properties of 2,1-benzisoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel benzisoxazole derivatives as potent and selective inhibitors of acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 4-Methoxy-1,2-benzisoxazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 4-Methoxy-1,2-benzisoxazol-3-amine, a key intermediate in the synthesis of various bioactive compounds and potential therapeutic agents for central nervous system (CNS) disorders.[1] The described techniques, including column chromatography and recrystallization, are standard procedures in organic synthesis and are adaptable for achieving high purity of the target compound.
Purification Techniques Overview
The choice of purification method for this compound depends on the nature and quantity of impurities present in the crude material. The two primary techniques detailed here are column chromatography, for separating the desired compound from a complex mixture, and recrystallization, for removing minor impurities from a solid sample.
Table 1: Comparison of Purification Techniques
| Parameter | Column Chromatography | Recrystallization |
| Principle | Differential adsorption of components onto a stationary phase. | Differential solubility of the compound and impurities in a solvent at different temperatures. |
| Stationary Phase | Silica Gel (230-400 mesh)[2] | Not Applicable |
| Typical Mobile Phase / Solvent System | Ethyl Acetate / Hexane Gradient | Ethyl Acetate / Hexane mixture[3] |
| Typical Yield | 60-95% (highly dependent on crude purity) | 85-95% |
| Achievable Purity | >98% | >99% |
| Scale | Milligrams to grams | Grams to kilograms |
| Advantages | Capable of separating complex mixtures. | Simple, cost-effective, and scalable for high purity. |
| Disadvantages | Can be time-consuming and require significant solvent volumes. | Potential for material loss in the mother liquor. |
Experimental Protocols
Purification by Column Chromatography
This protocol describes the purification of crude this compound using silica gel column chromatography. This method is effective for removing both more polar and less polar impurities. The polarity of the eluent is gradually increased to first elute less polar impurities, followed by the desired product.
Materials and Reagents:
-
Crude this compound
-
Silica Gel (Grade 60, 230-400 mesh)[2]
-
n-Hexane (ACS grade)
-
Ethyl Acetate (ACS grade)
-
Glass chromatography column
-
Fraction collection tubes
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Rotary evaporator
Procedure:
-
TLC Analysis of Crude Material:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the TLC plate using a solvent system such as 30% ethyl acetate in hexane.
-
Visualize the spots under a UV lamp to determine the Rf value of the product and identify impurities. The ideal Rf for the product is between 0.2 and 0.4 for good separation.[4]
-
-
Column Packing:
-
Prepare a slurry of silica gel in n-hexane.
-
Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.
-
Add a thin layer of sand on top of the silica gel to prevent disturbance of the stationary phase.[5]
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the eluting solvent.
-
Alternatively, for less soluble compounds, create a dry-load by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.[5]
-
-
Elution:
-
Begin elution with a low polarity solvent system (e.g., 10% ethyl acetate in hexane).
-
Gradually increase the polarity of the eluent (e.g., to 20%, 30%, and 40% ethyl acetate in hexane) to elute the compounds from the column.
-
Collect fractions of the eluate in separate tubes.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the fractions containing the pure this compound.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.
-
Workflow for Column Chromatography:
Caption: Workflow for the purification of this compound by column chromatography.
Purification by Recrystallization
Recrystallization is a suitable method for purifying this compound that is already of moderate purity. The principle is based on the higher solubility of the compound in a hot solvent and its lower solubility upon cooling, allowing for the formation of pure crystals while impurities remain dissolved in the mother liquor.
Materials and Reagents:
-
Crude this compound
-
Ethyl Acetate (ACS grade)
-
n-Hexane (ACS grade)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
Solvent Selection:
-
A mixture of ethyl acetate and hexane is a good starting point for recrystallization, as seen with similar compounds.[3] The ideal solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethyl acetate to dissolve the solid completely.
-
-
Decolorization (Optional):
-
If the solution is colored due to impurities, a small amount of activated charcoal can be added to the hot solution. Swirl for a few minutes and then perform a hot filtration to remove the charcoal.
-
-
Crystallization:
-
Slowly add n-hexane to the hot solution until it becomes slightly cloudy (the point of saturation).
-
Allow the flask to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold hexane to remove any remaining mother liquor.
-
Dry the crystals under vacuum to remove residual solvent.
-
Workflow for Recrystallization:
References
Application Notes and Protocols: 4-Methoxy-1,2-benzisoxazol-3-amine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxy-1,2-benzisoxazol-3-amine is a versatile heterocyclic building block with significant potential in medicinal chemistry and organic synthesis. Its unique structure, featuring a benzisoxazole core with a reactive primary amine, makes it a valuable precursor for the synthesis of a diverse range of bioactive molecules. The methoxy substituent on the benzene ring can influence the electronic properties and metabolic stability of its derivatives. This document provides detailed protocols for key synthetic transformations of this compound, highlighting its utility as a precursor in the development of novel chemical entities, particularly those targeting the central nervous system (CNS).[1]
Physicochemical Properties and Safety Information
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 177995-40-3 | [1] |
| Molecular Formula | C₈H₈N₂O₂ | [1] |
| Molecular Weight | 164.16 g/mol | [1] |
| Melting Point | 140 °C | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO, DMF, and methanol |
Safety Precautions: this compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.
Application 1: N-Acylation for the Synthesis of Amide Derivatives
The primary amino group of this compound can be readily acylated to form a stable amide linkage. This transformation is fundamental in medicinal chemistry for introducing a variety of substituents that can modulate the biological activity and pharmacokinetic properties of the parent molecule.
Experimental Protocol: N-Acetylation of this compound
This protocol describes the N-acetylation using acetic anhydride as an example. The methodology can be adapted for other acylating agents.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous pyridine under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield N-(4-methoxy-1,2-benzisoxazol-3-yl)acetamide.
Quantitative Data (Exemplary)
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mmol) | Mass (g) | Equivalents | Yield (%) |
| This compound | 164.16 | 1.0 | 0.164 | 1.0 | - |
| Acetic Anhydride | 102.09 | 1.1 | 0.112 | 1.1 | - |
| N-(4-methoxy-1,2-benzisoxazol-3-yl)acetamide | 206.19 | - | 0.190 | - | 92 |
Experimental Workflow: N-Acylation
Caption: Experimental workflow for the N-acylation of this compound.
Application 2: N-Alkylation for the Synthesis of Secondary and Tertiary Amines
N-alkylation of this compound provides access to secondary and tertiary amine derivatives, which are common motifs in pharmacologically active compounds. Reductive amination offers a controlled method for mono-alkylation, avoiding common side reactions like over-alkylation.
Experimental Protocol: Reductive Amination with an Aldehyde
This protocol details the N-alkylation via reductive amination with a generic aldehyde.
Materials:
-
This compound
-
Aldehyde (e.g., benzaldehyde)
-
Sodium triacetoxyborohydride
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DCM under a nitrogen atmosphere, add the aldehyde (1.1 eq) followed by a catalytic amount of glacial acetic acid.
-
Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 4-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data (Exemplary)
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mmol) | Mass (g) | Equivalents | Yield (%) |
| This compound | 164.16 | 1.0 | 0.164 | 1.0 | - |
| Benzaldehyde | 106.12 | 1.1 | 0.117 | 1.1 | - |
| Sodium Triacetoxyborohydride | 211.94 | 1.5 | 0.318 | 1.5 | - |
| N-Benzyl-4-methoxy-1,2-benzisoxazol-3-amine | 254.28 | - | 0.211 | - | 83 |
Experimental Workflow: Reductive Amination
Caption: Experimental workflow for the N-alkylation of this compound via reductive amination.
Application 3: Diazotization and Sandmeyer-Type Reactions
The primary aromatic amine of this compound can undergo diazotization to form a diazonium salt. This highly reactive intermediate can be converted to a wide range of functional groups (e.g., halides, hydroxyl, cyano) through Sandmeyer or related reactions, significantly expanding the synthetic utility of the precursor.
Experimental Protocol: Conversion to 3-Chloro-4-methoxy-1,2-benzisoxazole
This protocol describes the conversion of the amino group to a chloro group via a Sandmeyer-type reaction.
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric acid (HCl)
-
Copper(I) chloride (CuCl)
-
Deionized water
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Diazotization:
-
Suspend this compound (1.0 eq) in a mixture of concentrated HCl and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, keeping the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate flask, dissolve copper(I) chloride (1.2 eq) in concentrated HCl and cool to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the cold CuCl solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour, or until nitrogen evolution ceases.
-
Cool the mixture to room temperature and extract the product with diethyl ether.
-
Wash the combined organic extracts with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Quantitative Data (Exemplary)
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mmol) | Mass (g) | Equivalents | Yield (%) |
| This compound | 164.16 | 1.0 | 0.164 | 1.0 | - |
| Sodium Nitrite | 69.00 | 1.05 | 0.072 | 1.05 | - |
| Copper(I) Chloride | 98.99 | 1.2 | 0.119 | 1.2 | - |
| 3-Chloro-4-methoxy-1,2-benzisoxazole | 183.59 | - | 0.138 | - | 75 |
Logical Relationship: Diazotization and Subsequent Transformations
Caption: Logical diagram of diazotization and subsequent Sandmeyer-type transformations.
Conclusion
This compound is a valuable and versatile precursor in organic synthesis. The protocols provided herein for N-acylation, N-alkylation, and diazotization demonstrate its potential for creating a wide array of derivatives. These transformations open avenues for the development of novel compounds with potential applications in drug discovery, particularly for CNS-related targets. Researchers are encouraged to adapt and optimize these methodologies to suit their specific synthetic goals.
References
Application of 4-Methoxy-1,2-benzisoxazol-3-amine in Medicinal Chemistry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxy-1,2-benzisoxazol-3-amine is a key heterocyclic building block in medicinal chemistry, primarily utilized as a versatile intermediate in the synthesis of a wide array of biologically active compounds. Its rigid bicyclic structure and the presence of a reactive primary amine group make it an attractive scaffold for the development of novel therapeutic agents. Derivatives of the benzisoxazole core have shown significant promise in various therapeutic areas, including psychiatry, oncology, and inflammatory diseases. This document provides detailed application notes, experimental protocols, and data for the use of this compound in the synthesis of potential drug candidates.
Application in the Synthesis of Atypical Antipsychotic Agents
The 1,2-benzisoxazole moiety is a cornerstone in the development of atypical antipsychotic drugs. These agents typically exhibit potent antagonism at dopamine D2 and serotonin 5-HT2A receptors, a pharmacological profile associated with efficacy against the positive and negative symptoms of schizophrenia with a reduced risk of extrapyramidal side effects.[1] this compound serves as a crucial starting material for the synthesis of novel benzisoxazole-based antipsychotic candidates.
General Synthetic Approach: N-Acylation and Amide Derivatives
A common strategy to derivatize this compound is through N-acylation to form amide derivatives. This approach allows for the introduction of various substituents to explore structure-activity relationships (SAR).
References
Application Notes and Protocols: 4-Methoxy-1,2-benzisoxazol-3-amine as a Potential Antimicrobial Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the discovery and development of novel antimicrobial agents. The benzisoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antipsychotic, anticancer, and anti-inflammatory properties. This document provides a detailed overview of the potential of 4-Methoxy-1,2-benzisoxazol-3-amine as an antimicrobial agent, based on the broader activity of the benzisoxazole class. While specific antimicrobial data for this compound is limited in the current literature, this document extrapolates from studies on structurally related benzisoxazole derivatives to provide insights into its potential efficacy and methods for its evaluation.
Antimicrobial Activity of Benzisoxazole Derivatives
Benzisoxazole derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens. Studies have shown that the antimicrobial efficacy of these compounds is influenced by the nature and position of substituents on the benzisoxazole ring system.
Summary of Antimicrobial Activity
The following tables summarize the minimum inhibitory concentration (MIC) values for various benzisoxazole derivatives against selected microbial strains, as reported in the literature. It is important to note that these are representative examples and not specific data for this compound.
Table 1: Antibacterial Activity of Representative Benzisoxazole Derivatives
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| 3,6-dihydroxy-1,2-benzisoxazole | Acinetobacter baumannii (MDR) | 6.25 - 12.5 | [1][2] |
| Amino acid/peptide conjugates of benzisoxazole | Various Bacteria | 6 - 19 | [3] |
| Methylene bridged benzisoxazolyl imidazothiadiazole derivatives | Bacillus subtilis ATCC 6633 | Very Good Activity | [3] |
| Methylene bridged benzisoxazolyl imidazothiadiazole derivatives | Escherichia coli ATCC 35218 | Very Good Activity | [3] |
| Unsubstituted Benzisoxazole Derivative | Escherichia coli | Good Activity | [3] |
| Unsubstituted Benzisoxazole Derivative | Klebsiella pneumoniae | Good Activity | [3] |
| Unsubstituted Benzisoxazole Derivative | Salmonella typhi | Good Activity | [3] |
| Unsubstituted Benzisoxazole Derivative | Bacillus subtilis | Good Activity | [3] |
Table 2: Antifungal Activity of Representative Benzisoxazole Derivatives
| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference |
| Tricosamer conjugates of benzisoxazole | Various Fungi | 3 - 5 | [3] |
| Chloro-substituted benzisoxazole derivative | Aspergillus flavus | Outstanding Activity | [4] |
| Chloro-substituted benzisoxazole derivative | Penicillium chrysogenum | Outstanding Activity | [4] |
| Chloro-substituted benzisoxazole derivative | Fusarium oxysporum | Outstanding Activity | [4] |
Proposed Mechanism of Action
The precise mechanism of antimicrobial action for many benzisoxazole derivatives is still under investigation. However, some studies suggest that these compounds may interfere with essential bacterial metabolic pathways. For instance, it has been proposed that certain benzisoxazoles act by inhibiting enzymes such as chorismate pyruvate-lyase and 4-hydroxybenzoate octaprenyltransferase, which are involved in the biosynthesis of essential metabolites.[1] The reversal of antibacterial effects by supplementation with 4-hydroxybenzoate supports this hypothesis.[1]
Caption: Proposed inhibition of bacterial metabolic enzymes by benzisoxazole derivatives.
Experimental Protocols
The following are detailed protocols for the evaluation of the antimicrobial activity of this compound. These are generalized methods based on standard microbiological practices and literature reports on related compounds.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in broth.
Materials:
-
This compound
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Bacterial or fungal inoculums, adjusted to 0.5 McFarland standard
-
Positive control (standard antibiotic/antifungal)
-
Negative control (broth only)
-
Solvent for the test compound (e.g., DMSO)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform serial two-fold dilutions of the compound in the appropriate broth directly in the 96-well plate to achieve a range of concentrations.
-
Prepare the microbial inoculum and dilute it in the broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Add the diluted inoculum to each well containing the test compound.
-
Include a positive control (broth with inoculum and a known antimicrobial agent) and a negative control (broth with inoculum only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria, or at a suitable temperature for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol 2: Agar Well Diffusion Assay
This method is a preliminary screening technique to assess the antimicrobial activity of a compound.
Materials:
-
This compound
-
Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi
-
Sterile Petri dishes
-
Bacterial or fungal inoculums, adjusted to 0.5 McFarland standard
-
Sterile cotton swabs
-
Sterile cork borer
-
Positive control (standard antibiotic/antifungal)
-
Solvent control
Procedure:
-
Prepare and pour the appropriate agar into sterile Petri dishes and allow it to solidify.
-
Spread the microbial inoculum evenly over the surface of the agar using a sterile cotton swab.
-
Create wells in the agar using a sterile cork borer.
-
Prepare a known concentration of this compound in a suitable solvent.
-
Add a fixed volume of the compound solution to the wells.
-
Add the solvent alone to one well as a negative control and a standard antimicrobial to another as a positive control.
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at a suitable temperature for 24-48 hours for fungi.
-
Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited).
Caption: Workflow for the Agar Well Diffusion Assay.
Conclusion and Future Directions
While direct evidence for the antimicrobial activity of this compound is not extensively documented, the broader class of benzisoxazole derivatives shows significant promise as a source of new antimicrobial agents. The presence of the methoxy and amine groups on the benzisoxazole core of the target compound provides a unique chemical entity that warrants further investigation. The protocols outlined in this document provide a framework for the systematic evaluation of its antimicrobial potential. Future research should focus on synthesizing and testing this compound against a diverse panel of clinically relevant pathogens, elucidating its mechanism of action, and exploring its structure-activity relationships to optimize its antimicrobial properties.
References
- 1. Identification of a bacteria-produced benzisoxazole with antibiotic activity against multi-drug resistant Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of a bacteria-produced benzisoxazole with antibiotic activity against multi-drug resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient Antimicrobial Activities of Microwave-Assisted Synthesis of Benzisoxazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
Application Notes and Protocols for the Evaluation of 4-Methoxy-1,2-benzisoxazol-3-amine in Anti-inflammatory Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The anti-inflammatory effects of benzisoxazole and related benzoxazolone derivatives have been attributed to various mechanisms, including the inhibition of pro-inflammatory cytokines like IL-6 and TNF-α, and the modulation of key signaling pathways such as the NF-κB and MAPK pathways.[2][3] For instance, certain 4-sulfonyloxy/alkoxy benzoxazolone derivatives have been shown to exert their anti-inflammatory action by suppressing the p38/ERK-NF-κB/iNOS signaling cascade.[3] Furthermore, other benzisoxazole derivatives have been evaluated for their inhibitory effects on enzymes like lipoxygenase, which are crucial mediators of the inflammatory response.[1]
These findings suggest that 4-Methoxy-1,2-benzisoxazol-3-amine may also exhibit anti-inflammatory activity through similar mechanisms. The following protocols are designed to comprehensively evaluate this potential.
Data Presentation
As no quantitative data for this compound is currently available, the following table is a template that can be used to summarize experimental findings once the described assays are performed.
| Assay | Endpoint | Test Concentration(s) | Result (e.g., IC50, % Inhibition) | Positive Control | Control Value |
| Nitric Oxide (NO) Production Assay | NO concentration (µM) | Dexamethasone | |||
| IL-6 Inhibition Assay | IL-6 concentration (pg/mL) | Dexamethasone | |||
| TNF-α Inhibition Assay | TNF-α concentration (pg/mL) | Dexamethasone | |||
| COX-2 Inhibition Assay | PGE2 concentration (pg/mL) | Celecoxib | |||
| Lipoxygenase Inhibition Assay | Enzyme activity (%) | Quercetin | |||
| NF-κB Activation Assay | Luciferase activity (RLU) | BAY 11-7082 |
Experimental Protocols
In Vitro Anti-inflammatory Activity Screening: Inhibition of Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages
Objective: To assess the ability of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).
Methodology:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., Dexamethasone).
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control and incubate for 24 hours.
-
NO Measurement: Determine the concentration of nitrite, a stable product of NO, in the culture supernatant using the Griess reagent system according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance at 540 nm and calculate the percentage inhibition of NO production compared to the LPS-stimulated vehicle control.
Cytokine Production Assay: Measurement of IL-6 and TNF-α Levels
Objective: To determine the effect of this compound on the production of the pro-inflammatory cytokines Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in LPS-stimulated RAW 264.7 cells.
Methodology:
-
Cell Treatment and Stimulation: Follow the same procedure as the NO production assay (Steps 1-4).
-
Supernatant Collection: After the 24-hour incubation, collect the cell culture supernatant.
-
ELISA: Quantify the levels of IL-6 and TNF-α in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's protocols.
-
Data Analysis: Generate a standard curve for each cytokine and determine the concentration in the samples. Calculate the percentage inhibition of cytokine production for each treatment group relative to the LPS-stimulated vehicle control.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Mice
Objective: To evaluate the in vivo anti-inflammatory efficacy of this compound in a well-established model of acute inflammation.
Methodology:
-
Animals: Use male BALB/c mice (6-8 weeks old).
-
Compound Administration: Administer this compound orally or intraperitoneally at different doses (e.g., 10, 25, 50 mg/kg) one hour before inducing inflammation. A vehicle control group and a positive control group (e.g., Indomethacin, 10 mg/kg) should be included.
-
Induction of Edema: Inject 1% carrageenan solution (50 µL) into the sub-plantar region of the right hind paw of each mouse.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of paw edema for each treatment group compared to the vehicle control group at each time point.
Signaling Pathway and Workflow Diagrams
Caption: Potential mechanism of action via NF-κB and MAPK signaling pathways.
Caption: Experimental workflow for evaluating anti-inflammatory potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Sulfonyloxy/alkoxy benzoxazolone derivatives with high anti-inflammatory activities: Synthesis, biological evaluation, and mechanims of action via p38/ERK-NF-κB/iNOS pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Methoxy-1,2-benzisoxazol-3-amine Powder
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling, storage, and use of 4-Methoxy-1,2-benzisoxazol-3-amine powder. This compound is a valuable building block in medicinal chemistry, particularly in the synthesis of novel therapeutic agents. Adherence to these guidelines is crucial to ensure personnel safety and maintain the integrity of the compound.
Compound Information
| Property | Value | Reference |
| Chemical Name | This compound | [1] |
| CAS Number | 177995-40-3 | [1] |
| Molecular Formula | C₈H₈N₂O₂ | [1] |
| Molecular Weight | 164.16 g/mol | [1] |
| Appearance | Light brown to brown solid powder | |
| Melting Point | 140-142 °C | |
| Storage Temperature | 2-8°C |
Safety and Handling
2.1 Hazard Identification
This compound is classified as a hazardous substance. All personnel handling this compound must be fully aware of its potential hazards.
| Hazard | GHS Classification | Precautionary Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation.[1] |
2.2 Personal Protective Equipment (PPE)
A comprehensive assessment of the risks should be conducted before handling this compound. The following PPE is mandatory:
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Change gloves immediately if contaminated.
-
Eye Protection: Safety glasses with side shields or chemical safety goggles are required.
-
Skin and Body Protection: A lab coat must be worn at all times. For procedures with a risk of splashing, additional protection such as an apron or Tyvek sleeves should be considered.
-
Respiratory Protection: If handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator is necessary.
2.3 Engineering Controls
-
All handling of this compound powder that may generate dust, such as weighing and transferring, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][3]
-
Balances used for weighing should ideally be placed inside a fume hood or a powder containment enclosure.[2][4]
-
Ensure that safety showers and eyewash stations are readily accessible and in good working order.
Storage and Stability
Proper storage is essential to maintain the quality and stability of this compound.
| Storage Condition | Recommendation |
| Temperature | Store in a refrigerator at 2-8°C. |
| Atmosphere | Keep the container tightly sealed to protect from moisture and air. |
| Incompatibilities | Store away from strong oxidizing agents. |
| Container | Use the original, tightly sealed container. |
Experimental Protocols
4.1 Protocol for Weighing and Preparing a Solution
This protocol outlines the steps for safely weighing the powder and preparing a stock solution.
-
Preparation:
-
Don all required PPE as described in section 2.2.
-
Designate a specific work area within a chemical fume hood for handling the powder.
-
Cover the work surface with a disposable absorbent bench pad.[4]
-
-
Weighing:
-
Tare a clean, dry, and appropriately sized container with a lid on a balance located inside the fume hood.
-
Carefully transfer the desired amount of this compound powder to the tared container using a clean spatula.
-
Avoid generating dust. If the powder is static, an anti-static gun may be used.[4]
-
Securely close the lid of the container.
-
-
Solution Preparation:
-
In the fume hood, add the desired solvent to the container with the weighed powder.
-
Mix the contents by swirling or using a magnetic stirrer until the powder is completely dissolved.
-
Clearly label the container with the compound name, concentration, solvent, and date of preparation.
-
-
Cleanup:
-
Decontaminate the spatula and any other equipment used with an appropriate solvent.
-
Wipe down the work surface in the fume hood.
-
Dispose of the bench pad and any contaminated materials as hazardous waste.
-
4.2 Representative Synthetic Protocol: N-Alkylation of a Benzisoxazole Derivative
The benzisoxazole scaffold is a key component in many pharmaceuticals, including the antipsychotic drug Risperidone.[5][6] While the direct synthesis of Risperidone does not use the 4-methoxy analog, the following is a representative protocol for an N-alkylation reaction, a common step in the synthesis of such compounds, adapted for this compound.
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1 equivalent).
-
Add a suitable solvent (e.g., acetonitrile or N,N-dimethylformamide).
-
Add a base (e.g., potassium carbonate or sodium carbonate, 2-3 equivalents).
-
Add the desired alkylating agent (e.g., an alkyl halide, 1.1 equivalents).
-
-
Reaction:
-
Stir the reaction mixture at an elevated temperature (e.g., 60-80°C) for several hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the solid base.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
-
-
Characterization:
-
Characterize the purified product by appropriate analytical techniques, such as NMR spectroscopy and mass spectrometry.
-
Spill and Waste Management
5.1 Spill Response
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material to avoid raising dust.
-
Carefully collect the absorbed material and place it in a sealed container for hazardous waste.
-
Decontaminate the spill area with a suitable solvent and wipe clean.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert your institution's environmental health and safety (EHS) department.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
5.2 Waste Disposal
-
All waste materials contaminated with this compound, including empty containers, disposable labware, and cleaning materials, must be disposed of as hazardous chemical waste.
-
Collect waste in a clearly labeled, sealed container.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Visualizations
Caption: Experimental workflow for handling and using the powder.
References
- 1. 4-Methoxy-1,2-benzoxazol-3-amine | C8H8N2O2 | CID 2779751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. safety.duke.edu [safety.duke.edu]
- 3. Powder Handling - AirClean Systems [aircleansystems.com]
- 4. safety.duke.edu [safety.duke.edu]
- 5. An efficient synthesis of risperidone via stille reaction: antipsychotic, 5-HT2, and dopamine-D2-antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. thepharmajournal.com [thepharmajournal.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Methoxy-1,2-benzisoxazol-3-amine
Welcome to the technical support center for the synthesis of 4-Methoxy-1,2-benzisoxazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the synthesis of this key intermediate.
Troubleshooting Guides
This section addresses common issues that may arise during the synthesis of this compound, focusing on the common synthetic route involving the cyclization of a 2-hydroxy-6-methoxybenzonitrile derivative.
Issue 1: Low or No Yield of the Desired Product
Question: My reaction is resulting in a very low yield or no this compound at all. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no yield can be attributed to several factors, from the quality of starting materials to suboptimal reaction conditions. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
-
Purity of Starting Materials: Impurities in the starting material, 2-hydroxy-6-methoxybenzonitrile, can significantly hinder the reaction.
-
Recommended Action: Ensure the starting material is of high purity. If necessary, purify it by recrystallization or column chromatography before use. Verify the purity using techniques like NMR or melting point analysis.
-
-
Inefficient Oxime Formation: The conversion of the nitrile to the amidoxime is a critical step. Incomplete reaction here will naturally lead to a low overall yield.
-
Recommended Action: Ensure anhydrous conditions if the reaction is sensitive to moisture. The choice of base and solvent can also be crucial. Consider screening different bases or solvent systems to optimize this step.
-
-
Suboptimal Cyclization Conditions: The final cyclization step to form the benzisoxazole ring is sensitive to reaction conditions.
-
Recommended Action: Temperature and reaction time are critical parameters. If the temperature is too low, the reaction may not proceed to completion. Conversely, excessively high temperatures can lead to degradation of the product or the formation of side products. Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.
-
-
Moisture in the Reaction: The presence of water can interfere with the cyclization process and may promote side reactions.
-
Recommended Action: Use anhydrous solvents and reagents. Flame-dry glassware before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Issue 2: Formation of Significant Side Products
Question: I am observing significant impurity peaks in my crude product analysis, which is complicating purification and reducing my yield. What are the likely side reactions and how can I minimize them?
Answer:
The formation of side products is a common challenge. Identifying the nature of these impurities is key to mitigating their formation.
Potential Side Reactions and Mitigation Strategies:
-
Beckmann Rearrangement: In the synthesis of benzisoxazoles from oximes, a common side reaction is the Beckmann rearrangement, which leads to the formation of an isomeric amide.
-
Recommended Action: This rearrangement is often catalyzed by acid. Ensure the reaction conditions for cyclization are not acidic. Using a non-acidic cyclization agent can favor the desired N-O bond formation.
-
-
Incomplete Cyclization: The amidoxime intermediate may persist in the final product if the cyclization does not go to completion.
-
Recommended Action: As mentioned for low yield, optimizing the reaction temperature and time is crucial. A slight increase in temperature or prolonged reaction time might be necessary.
-
-
Dimerization of Intermediates: Highly reactive intermediates can sometimes dimerize if their concentration becomes too high.
-
Recommended Action: If a highly reactive intermediate is suspected, consider a slow addition of one of the reactants to maintain a low concentration throughout the reaction.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A prevalent method involves a two-step process starting from 2-hydroxy-6-methoxybenzonitrile. The first step is the conversion of the nitrile group to an N-hydroxy-amidine (amidoxime) using hydroxylamine. The second step is the intramolecular cyclization of the amidoxime to form the 1,2-benzisoxazole ring.
Q2: How can I improve the yield of the cyclization step?
A2: Optimizing the cyclization conditions is key. This includes the choice of dehydrating agent or catalyst, solvent, and temperature. For similar syntheses, reagents like polyphosphoric acid (PPA) or phosphorus oxychloride (POCl3) have been used, but conditions must be carefully controlled to avoid side reactions. Microwave-assisted synthesis has also been shown to improve yields and reduce reaction times for the formation of 3-amino-1,2-benzisoxazoles.
Q3: What are the best practices for purifying the final product?
A3: Purification of this compound is typically achieved by column chromatography on silica gel. A suitable eluent system, often a mixture of a nonpolar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate), should be determined by TLC analysis. Recrystallization from an appropriate solvent system can also be an effective final purification step.
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Standard laboratory safety practices should always be followed. Hydroxylamine and its salts can be toxic and should be handled with care in a well-ventilated fume hood. Some of the reagents used for cyclization, such as PPA or POCl3, are corrosive and require appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Data Presentation
The following table summarizes the impact of different reaction conditions on the yield of 3-amino-1,2-benzisoxazole derivatives, which can be analogous to the synthesis of this compound. This data is intended to provide a starting point for optimization.
| Entry | Starting Material | Reaction Conditions | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 3-Chloro-1,2-benzisoxazole & Amine | Microwave Irradiation | Ethanol | 120 | 1.5 | 85-95 |
| 2 | 2-Hydroxybenzonitrile & Hydroxylamine | Step 1: Reflux | Ethanol | 78 | 4 | - |
| Amidoxime Intermediate | Step 2: PPA | - | 120 | 2 | 70-80 | |
| 3 | 2-Hydroxybenzonitrile & Hydroxylamine | Step 1: Room Temp | Methanol | 25 | 12 | - |
| Amidoxime Intermediate | Step 2: POCl3, Reflux | Toluene | 110 | 3 | 65-75 |
Note: The yields presented are typical ranges and can vary based on the specific substrate and precise reaction conditions.
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol describes a general two-step procedure for the synthesis of this compound from 2-hydroxy-6-methoxybenzonitrile.
Step 1: Synthesis of 2-hydroxy-6-methoxy-N'-hydroxybenzenecarboximidamide (Amidoxime Intermediate)
-
To a solution of 2-hydroxy-6-methoxybenzonitrile (1 equivalent) in ethanol, add an aqueous solution of hydroxylamine hydrochloride (1.5 equivalents) and sodium carbonate (1.5 equivalents).
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with a suitable organic solvent, such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude amidoxime intermediate, which can be used in the next step without further purification.
Step 2: Cyclization to this compound
-
Add the crude amidoxime intermediate from Step 1 to a flask containing polyphosphoric acid (PPA).
-
Heat the mixture with stirring to 120-140 °C. The reaction progress should be monitored by TLC.
-
Once the reaction is complete (typically 2-3 hours), cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a base, such as a saturated solution of sodium bicarbonate or ammonium hydroxide, until the product precipitates.
-
Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum.
-
Further purify the crude product by column chromatography on silica gel or recrystallization to obtain pure this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low product yield.
Technical Support Center: Synthesis of 4-Methoxy-1,2-benzisoxazol-3-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methoxy-1,2-benzisoxazol-3-amine. This key intermediate is often utilized in the development of therapeutic agents, particularly for central nervous system (CNS) drugs.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: Two primary synthetic strategies are commonly employed for the synthesis of this compound:
-
Route A: Cyclization of a Hydroxyphenone Oxime Derivative: This route typically starts from a substituted phenol, such as 2-hydroxy-4-methoxybenzaldehyde or 2-hydroxy-4-methoxybenzonitrile. The general approach involves the formation of an oxime, followed by a cyclization reaction to form the benzisoxazole ring.
-
Route B: Amination of a Pre-formed Benzisoxazole: This method involves the synthesis of a 3-halo-4-methoxy-1,2-benzisoxazole intermediate, which is then subjected to an amination reaction to introduce the 3-amino group.
Q2: What are the most critical parameters to control during the synthesis?
A2: Reaction conditions such as temperature, reaction time, and the choice of reagents and solvents are critical. For instance, in the cyclization of an oxime, anhydrous conditions are often crucial to prevent side reactions like the Beckmann rearrangement.[1] In amination reactions, the choice of base and solvent can significantly impact the yield and purity of the product.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Route A: Cyclization of 2-Hydroxy-4-methoxybenzaldehyde Oxime
A common pathway for this synthesis involves the oximation of 2-hydroxy-4-methoxybenzaldehyde followed by cyclization.
Problem 1: Low yield of the desired this compound and formation of a major byproduct.
-
Possible Cause: Beckmann Rearrangement. Under acidic or moist conditions, the oxime intermediate can undergo a Beckmann rearrangement to form an isomeric benzoxazole derivative.[1] This is a common side reaction in the synthesis of benzisoxazoles from o-hydroxyaryl oximes.[1]
-
Recommended Solution:
-
Ensure Anhydrous Conditions: The reaction should be carried out under strictly anhydrous (dry) conditions to favor the desired intramolecular nucleophilic substitution over the Beckmann rearrangement.[1]
-
Use Milder Reagents: Instead of strong acids, consider using milder activating agents for the cyclization step. A combination of triphenylphosphine (PPh₃) and 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) or 1,1'-carbonyldiimidazole (CDI) can be effective under neutral conditions.[1]
-
Problem 2: Presence of unreacted starting material (2-hydroxy-4-methoxybenzaldehyde oxime).
-
Possible Cause: Incomplete cyclization.
-
Recommended Solution:
-
Increase Reaction Time or Temperature: Carefully increase the reaction time or temperature according to the specific protocol. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Check Reagent Purity: Ensure the purity and activity of the cyclizing agent.
-
Route B: Amination of 3-Halo-4-methoxy-1,2-benzisoxazole
This route involves the nucleophilic aromatic substitution of a halogen at the 3-position with an amino group.
Problem 1: Formation of di-substituted or other amine-related impurities.
-
Possible Cause: Lack of selectivity in the amination reaction or side reactions of the amine.
-
Recommended Solution:
-
Control Stoichiometry: Use a precise stoichiometry of the aminating agent.
-
Optimize Reaction Conditions: Adjust the reaction temperature and time to favor the desired mono-amination.
-
Choice of Base: The choice of base can be critical. A non-nucleophilic organic base is often preferred.
-
Experimental Protocols
Key Synthetic Step: Cyclization of an Activated Oxime
Materials:
-
Activated o-hydroxyaryl oxime derivative
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF))
-
Cyclizing agent (e.g., 1,1'-Carbonyldiimidazole (CDI))
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the o-hydroxyaryl oxime in the anhydrous solvent.
-
Add the cyclizing agent (e.g., CDI) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Quantitative data on reaction yields and side product formation is highly dependent on the specific reaction conditions and the scale of the synthesis. For reproducible results, it is essential to carefully document all experimental parameters.
| Parameter | Route A (Cyclization) | Route B (Amination) |
| Typical Yields | 60-85% (highly dependent on substrate and conditions) | 70-95% |
| Common Side Products | Benzoxazole isomers, unreacted oxime | Di-substituted products, products of base-catalyzed side reactions |
| Purification Method | Column chromatography, recrystallization | Column chromatography, recrystallization |
Visualizations
Logical Workflow for Troubleshooting Low Yield in Benzisoxazole Synthesis
References
Technical Support Center: Optimizing Reaction Conditions for 4-Methoxy-1,2-benzisoxazol-3-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Methoxy-1,2-benzisoxazol-3-amine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
A1: A prevalent and effective method for the synthesis of this compound is the base-catalyzed cyclization of a 2-hydroxy-4-methoxybenzonitrile precursor with a hydroxylamine derivative. This approach is favored for its relatively straightforward procedure and accessibility of starting materials.
Q2: What are the critical starting materials for this synthesis?
A2: The key precursors for this synthesis are 2-hydroxy-4-methoxybenzonitrile and a suitable hydroxylamine reagent, such as hydroxylamine hydrochloride. The purity of these starting materials is crucial for achieving a high yield and minimizing side product formation.
Q3: What are the key reaction parameters to control during the synthesis?
A3: Optimal synthesis of this compound requires careful control over several parameters:
-
Choice of Base: The selection of an appropriate base is critical for the cyclization step. Common bases include sodium hydroxide, potassium carbonate, and organic bases like triethylamine.
-
Solvent: The reaction is typically carried out in a polar solvent, such as ethanol, methanol, or dimethylformamide (DMF), which can influence reaction kinetics and solubility of reactants.
-
Temperature: The reaction temperature directly impacts the rate of reaction and the formation of byproducts. Optimization is often required to find the ideal balance between reaction speed and selectivity.
-
Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and prevent degradation of the product.
Q4: How can the final product, this compound, be purified?
A4: Purification of the crude product is typically achieved through recrystallization or column chromatography. The choice of solvent for recrystallization or the eluent system for chromatography depends on the polarity of the final product and the impurities present. Common solvent systems for chromatography of similar compounds include mixtures of hexane and ethyl acetate.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound and provides systematic approaches to troubleshoot and resolve them.
Issue 1: Low Yield of this compound
A low yield of the desired product is a frequent challenge. The following workflow can help identify and address the root cause.
Caption: Troubleshooting workflow for low product yield.
Potential Causes and Solutions for Low Yield:
| Potential Cause | Troubleshooting Steps |
| Impure Starting Materials | - Verify the purity of 2-hydroxy-4-methoxybenzonitrile and hydroxylamine hydrochloride using techniques like NMR or melting point analysis. - Purify starting materials if necessary. |
| Suboptimal Base | - Screen different bases (e.g., NaOH, K₂CO₃, Et₃N) to find the most effective one for the cyclization. - Optimize the stoichiometry of the base. An insufficient amount may lead to incomplete reaction, while an excess can cause side reactions. |
| Inappropriate Solvent | - Test a range of polar solvents (e.g., ethanol, methanol, DMF) to find the one that provides the best solubility for reactants and facilitates the reaction. |
| Incorrect Reaction Temperature | - Systematically vary the reaction temperature. Lower temperatures may increase selectivity, while higher temperatures can accelerate the reaction but may also lead to decomposition. |
| Incomplete Reaction | - Monitor the reaction progress by TLC. If starting material is still present after the expected reaction time, consider extending the duration or slightly increasing the temperature. |
| Side Product Formation | - The formation of side products can significantly reduce the yield. Analyze the crude reaction mixture to identify major byproducts. Adjusting the reaction conditions (e.g., temperature, base concentration) can help minimize their formation. |
| Product Loss During Work-up | - Ensure proper pH adjustment during extraction. - Optimize the purification method (e.g., solvent system for chromatography, recrystallization solvent) to minimize product loss. |
Issue 2: Formation of Significant Side Products
The presence of multiple spots on a TLC plate in addition to the product spot indicates the formation of side products.
Caption: Troubleshooting workflow for side product formation.
Common Side Reactions and Mitigation Strategies:
| Side Reaction | Potential Cause | Mitigation Strategy |
| Hydrolysis of the Nitrile Group | - Presence of water in the reaction mixture, especially under strong basic or acidic conditions. | - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Carefully control the pH during the reaction and work-up. |
| Formation of Polymeric Byproducts | - High reaction temperatures or prolonged reaction times. | - Lower the reaction temperature. - Monitor the reaction closely and stop it once the starting material is consumed. |
| Incomplete Cyclization | - Insufficient amount or activity of the base. - Steric hindrance from substituents. | - Increase the amount of base or use a stronger base. - A higher reaction temperature or a longer reaction time may be necessary. |
Experimental Protocols
A plausible synthetic pathway for this compound involves a two-step process starting from commercially available 2,4-dihydroxybenzaldehyde.
Step 1: Synthesis of 2-hydroxy-4-methoxybenzonitrile
This step can be achieved through the methylation of 2,4-dihydroxybenzaldehyde followed by conversion of the aldehyde to a nitrile. A more direct route involves the selective methylation of 2,4-dihydroxybenzonitrile.
Representative Protocol for Selective Methylation:
-
Dissolve 2,4-dihydroxybenzonitrile in a suitable solvent such as acetone or DMF.
-
Add a mild base, such as potassium carbonate.
-
Add a methylating agent, such as dimethyl sulfate or methyl iodide, dropwise at a controlled temperature (e.g., 0-10 °C).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure 2-hydroxy-4-methoxybenzonitrile.
Step 2: Synthesis of this compound
Representative Protocol for Cyclization:
-
Dissolve 2-hydroxy-4-methoxybenzonitrile and hydroxylamine hydrochloride in a suitable solvent like ethanol or methanol.
-
Add a solution of a base, such as sodium hydroxide or potassium hydroxide, in water or the same solvent, dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for a period determined by reaction monitoring (typically several hours).
-
Cool the reaction mixture to room temperature and neutralize with an acid (e.g., dilute HCl).
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers, dry over a drying agent, and remove the solvent under reduced pressure.
-
Purify the crude this compound by column chromatography or recrystallization.
Data Presentation
The following tables summarize typical reaction parameters that can be varied to optimize the synthesis of 3-amino-1,2-benzisoxazole derivatives. The optimal conditions for this compound should be determined experimentally.
Table 1: Effect of Base on the Yield of 3-Amino-1,2-benzisoxazoles
| Base | Solvent | Temperature (°C) | Typical Yield Range (%) |
| Sodium Hydroxide | Ethanol/Water | Reflux | 60-80 |
| Potassium Carbonate | DMF | 80-100 | 50-75 |
| Triethylamine | Ethanol | Reflux | 40-60 |
Table 2: Effect of Solvent on the Yield of 3-Amino-1,2-benzisoxazoles
| Solvent | Base | Temperature (°C) | Typical Yield Range (%) |
| Ethanol | NaOH | Reflux | 65-85 |
| Methanol | NaOH | Reflux | 60-80 |
| DMF | K₂CO₃ | 90 | 55-75 |
| Acetonitrile | K₂CO₃ | Reflux | 50-70 |
Note: The yield ranges provided are general for the synthesis of 3-amino-1,2-benzisoxazole derivatives and may vary for the specific synthesis of this compound.
Visualizations
The following diagrams illustrate the key experimental workflow and logical relationships in troubleshooting the synthesis.
Caption: General two-step synthesis workflow.
Stability issues with 4-Methoxy-1,2-benzisoxazol-3-amine in solution
Technical Support Center: 4-Methoxy-1,2-benzisoxazol-3-amine
This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential stability issues of this compound in solution. While specific degradation kinetics for this compound are not extensively published, this guide is built upon established principles of chemical stability and forced degradation studies commonly applied to heterocyclic amines in pharmaceutical development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended general handling and storage conditions for solid this compound?
The solid form of the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. Based on safety data for similar benzisoxazole and amine-containing compounds, it is prudent to protect it from light and moisture.[1][2] For long-term storage, refrigeration is recommended.[1]
Q2: My stock solution of this compound (in DMSO) has changed color. What could be the cause?
A color change often indicates chemical degradation. Amine-containing compounds can be susceptible to oxidation, which can be accelerated by air and light exposure.[1] It is also possible that impurities in the solvent or exposure to incompatible materials could be catalyzing a reaction. We recommend preparing fresh solutions for sensitive experiments and storing stock solutions at -20°C or -80°C in small, single-use aliquots in amber vials to minimize light exposure and freeze-thaw cycles.
Q3: What are the most likely degradation pathways for this compound in solution?
Given its chemical structure—a benzisoxazole ring with an amine group—the compound may be susceptible to several degradation pathways:
-
Hydrolysis: The isoxazole ring can be susceptible to cleavage under strongly acidic or basic conditions.
-
Oxidation: The amine group and the electron-rich aromatic system can be targets for oxidation, especially in the presence of oxygen, metal ions, or other oxidizing agents.
-
Photodegradation: Exposure to UV or even ambient light can provide the energy to initiate degradation reactions.[3][4]
-
Thermal Degradation: High temperatures can accelerate all degradation processes.[4][5]
Q4: How can I definitively assess the stability of this compound for my specific experimental setup?
To understand the stability of this compound under your specific conditions (e.g., in a particular buffer, at a certain temperature), conducting a forced degradation study is the most effective approach.[4][5] This involves intentionally exposing the compound to stressful conditions to identify potential degradants and establish a stability-indicating analytical method.
Troubleshooting Guide: Solution Stability
This guide addresses common issues observed when working with this compound in solution.
| Symptom Observed | Potential Cause | Recommended Action |
| Unexpected peaks appear in HPLC/LC-MS analysis over time. | Chemical degradation of the parent compound. | Prepare fresh solutions before use. Conduct a systematic stability study (see Experimental Protocols) to identify degradation triggers. Ensure the purity of your solvent. |
| Loss of biological activity or inconsistent experimental results. | Degradation of the active compound, leading to a lower effective concentration. | Quantify the compound concentration using a freshly prepared standard curve before each experiment. Store stock solutions at -80°C in amber vials. Minimize the time the compound spends in aqueous buffers at room temperature. |
| Solution develops a yellow/brown tint. | Oxidative or photolytic degradation. | Prepare solutions under an inert atmosphere (e.g., nitrogen or argon) if possible. Use amber vials or wrap containers in foil to protect from light. Add antioxidants if compatible with the experimental system. |
| Precipitate forms in the stock solution upon storage. | Poor solubility at storage temperature or compound degradation into less soluble products. | Confirm the solubility limit in the chosen solvent. Consider storing at a slightly higher temperature if stability allows (e.g., 4°C instead of -20°C) or using a different solvent system. Filter the solution before use if precipitation is observed. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and developing a stability-indicating analytical method.[5][6]
Objective: To determine the degradation profile of this compound under various stress conditions.
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent like acetonitrile or methanol.
-
Stress Conditions: For each condition, mix the stock solution with the stressor and incubate. Include a control sample (compound in solvent at room temperature, protected from light).
-
Acid Hydrolysis: Mix with 0.1 N HCl and incubate at 60°C for 2, 6, 12, and 24 hours.
-
Base Hydrolysis: Mix with 0.1 N NaOH and incubate at 60°C for 2, 6, 12, and 24 hours.[4]
-
Oxidative Degradation: Mix with 3% hydrogen peroxide (H₂O₂) and keep at room temperature for 2, 6, 12, and 24 hours.[4]
-
Thermal Degradation: Incubate the stock solution at 80°C for 24, 48, and 72 hours.
-
Photolytic Degradation: Expose the stock solution to a photostability chamber (ICH Q1B option) or direct sunlight for 24 hours.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot.
-
Neutralize the acid and base hydrolysis samples.
-
Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.
-
Analyze immediately using a stability-indicating HPLC-UV method (see Protocol 2).
-
-
Data Evaluation: Compare the chromatograms of stressed samples to the control. Calculate the percentage of the parent compound remaining and note the retention times and peak areas of any new peaks (degradants).
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating the parent compound from all potential degradation products.[7]
Methodology:
-
Column and Mobile Phase Selection:
-
Column: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Use a gradient elution to effectively separate polar and non-polar compounds.
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program (Example): Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Method Optimization:
-
Inject a mixture of the control and stressed samples (from Protocol 1) that shows significant degradation.
-
Adjust the gradient slope, flow rate (e.g., 1.0 mL/min), and column temperature to achieve baseline separation between the parent peak and all degradant peaks.
-
-
Detection: Use a UV detector. Scan for the optimal wavelength for the parent compound (e.g., perform a UV scan from 200-400 nm).
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound in the presence of its degradants. This ensures that no degradant peak is co-eluting.
Data Presentation: Stability Profile
Use the following table template to summarize the data obtained from your forced degradation studies.
| Stress Condition | Incubation Time (hours) | % Parent Compound Remaining | Number of Degradants Detected | Observations (e.g., color change) |
| Control (RT, dark) | 24 | |||
| 0.1 N HCl, 60°C | 2 | |||
| 6 | ||||
| 12 | ||||
| 24 | ||||
| 0.1 N NaOH, 60°C | 2 | |||
| 6 | ||||
| 12 | ||||
| 24 | ||||
| 3% H₂O₂, RT | 2 | |||
| 6 | ||||
| 12 | ||||
| 24 | ||||
| Heat (80°C) | 24 | |||
| 48 | ||||
| 72 | ||||
| Photolytic | 24 |
Visualizations
Logical Relationships in Compound Stability
Caption: Key factors influencing the degradation of a chemical compound.
Experimental Workflow for Stability Assessment
Caption: Workflow for conducting a forced degradation study.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. pharmtech.com [pharmtech.com]
- 4. biomedres.us [biomedres.us]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 7. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
How to avoid degradation of 4-Methoxy-1,2-benzisoxazol-3-amine
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to avoid the degradation of 4-Methoxy-1,2-benzisoxazol-3-amine during experiments and storage.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected peaks in analytical chromatography (HPLC, LC-MS) | Degradation of the compound. | 1. Verify the purity of the starting material. 2. Review storage and handling procedures. 3. Analyze a freshly prepared sample. 4. Perform forced degradation studies to identify potential degradants. |
| Low assay values or loss of biological activity | Significant degradation has occurred. | 1. Immediately re-test a new or properly stored sample. 2. Review experimental conditions for potential stressors (pH, temperature, light). 3. Ensure all reagents and solvents are of high purity and free of contaminants. |
| Discoloration of the solid compound or solutions | Likely oxidative or photolytic degradation. | 1. Discard the discolored material. 2. Ensure the compound is stored under an inert atmosphere and protected from light. 3. Use freshly prepared solutions for experiments. |
| Inconsistent experimental results | Gradual degradation of the stock solution. | 1. Prepare fresh stock solutions more frequently. 2. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. 3. Periodically check the purity of the stock solution by a stability-indicating method. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The degradation of this compound is primarily influenced by several factors, including:
-
pH: The benzisoxazole ring can be susceptible to cleavage under strongly basic conditions. The exocyclic amine group can also be involved in reactions at non-neutral pH.
-
Oxidation: The amine group and the electron-rich aromatic system are susceptible to oxidation. The presence of oxidizing agents or exposure to air over extended periods can lead to degradation.
-
Light: Many aromatic and heterocyclic compounds are light-sensitive. Exposure to UV or even ambient light can induce photolytic degradation.
-
Temperature: Elevated temperatures can accelerate the rate of all degradation pathways.
Q2: How should I properly store this compound?
A2: To ensure the long-term stability of this compound, the following storage conditions are recommended:
-
Solid Form: Store in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), at 2-8°C, and protected from light. For long-term storage, -20°C is recommended.
-
Solutions: Prepare solutions fresh whenever possible. If stock solutions need to be stored, they should be aliquoted into small, single-use vials to minimize freeze-thaw cycles and exposure to air. Store solutions at -20°C or -80°C and protect them from light.
Q3: What solvents are recommended for preparing solutions of this compound?
A3: Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are common solvents for creating stock solutions. For aqueous experimental buffers, it is crucial to ensure the pH is near neutral and to use the solution promptly after preparation. The use of antioxidants in the formulation could be considered if oxidative degradation is a concern.
Q4: Are there any known incompatible materials or reagents?
A4: Avoid strong bases, as they can promote the cleavage of the benzisoxazole ring. Strong oxidizing agents (e.g., peroxides, permanganates) should also be avoided as they can degrade the amine and the aromatic ring. Contact with certain metals that can catalyze oxidation should be minimized.
Q5: How can I check for the degradation of my sample?
A5: The most reliable method to check for degradation is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This involves developing an HPLC method that can separate the intact this compound from its potential degradation products. Comparing the chromatogram of a stored sample to that of a freshly prepared standard will reveal the extent of degradation.
Experimental Protocols
Protocol for Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and developing a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile or methanol).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature for 2 hours. The relatively weak N-O bond of the benzisoxazole ring can be cleaved by strong bases.[1]
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 105°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to a calibrated light source (e.g., UV-A at 200 Wh/m² and visible light at 1.2 million lux hours) as per ICH Q1B guidelines.
3. Sample Analysis:
-
After exposure to the stress conditions, neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration and analyze by HPLC-UV or LC-MS.
-
A control sample (unstressed) should be analyzed alongside the stressed samples.
Table 1: Summary of Forced Degradation Conditions and Potential Degradants
| Stress Condition | Reagent/Parameter | Duration | Potential Degradation Pathway |
| Acidic | 0.1 N HCl | 24 hours at 60°C | Hydrolysis of the methoxy group or amine protonation. |
| Basic | 0.1 N NaOH | 2 hours at RT | Cleavage of the N-O bond in the benzisoxazole ring (Kemp elimination).[1] |
| Oxidative | 3% H₂O₂ | 24 hours at RT | Oxidation of the amine group, formation of N-oxides, or hydroxylation of the aromatic ring. |
| Thermal | 105°C | 48 hours | General decomposition. |
| Photolytic | UV/Visible light | As per ICH Q1B | Photolytic cleavage of bonds, oxidation. |
Visualizations
Caption: Factors leading to the degradation of this compound.
Caption: Workflow for minimizing degradation during experimental use.
References
Technical Support Center: Synthesis of 4-Methoxy-1,2-benzisoxazol-3-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 4-Methoxy-1,2-benzisoxazol-3-amine.
FAQs: General Questions
Q1: What are the common synthetic routes for this compound?
A1: Several synthetic routes have been reported for the synthesis of 3-amino-1,2-benzisoxazole derivatives. For this compound, a common and scalable approach involves the cyclization of a substituted o-hydroxybenzonitrile. A plausible industrial route starts from 2-hydroxy-4-methoxybenzaldehyde, which is converted to the corresponding oxime, then to the nitrile, followed by cyclization and amination. Another approach involves the reaction of a suitable salicylic acid derivative. A convenient one-pot synthesis of 3-amino 1,2-benzisoxazole derivatives has been reported, which involves the intramolecular cyclization of an N-(2-cyano-phenoxy) intermediate.[1] Microwave-assisted synthesis has also been shown to be an efficient method for preparing 3-amino-substituted 1,2-benzisoxazoles.[2][3]
Q2: What are the main safety concerns when synthesizing this compound at a larger scale?
A2: Key safety concerns during the scale-up synthesis include:
-
Handling of Hydroxylamine: Hydroxylamine and its salts can be corrosive and toxic.[4] The formation of hydroxylamine free base is an exothermic reaction.[5]
-
Thermal Runaway: The cyclization step can be exothermic. Proper temperature control and monitoring are crucial to prevent thermal runaway, especially in large reactors.
-
Use of Hazardous Reagents: Depending on the route, reagents like thionyl chloride or phosgene derivatives might be used, which are highly toxic and corrosive.
-
Solvent Handling: Large volumes of flammable and potentially toxic solvents require appropriate storage, handling, and recovery systems.
-
Product Dust: The final product is a solid, and its dust may be harmful if inhaled or comes into contact with skin and eyes, causing irritation.[6]
Q3: How does the purity of starting materials affect the final product?
A3: The purity of starting materials is critical for a successful and reproducible synthesis, especially at scale. Impurities in the starting materials can lead to:
-
Lower yields: Impurities can interfere with the main reaction or catalyze side reactions.
-
Formation of byproducts: This complicates the purification process and can impact the final product's purity profile.
-
Inconsistent reaction times: Catalytic impurities can alter the reaction kinetics.
-
Color formation: Impurities can lead to discoloration of the final product.
It is highly recommended to use well-characterized starting materials with established purity specifications.
Troubleshooting Guide
Low Reaction Yield
| Potential Cause | Recommended Solution |
| Incomplete conversion of starting material | - Increase reaction time and monitor by HPLC or TLC.- Gradually increase the reaction temperature in small increments.- Ensure efficient stirring to overcome mass transfer limitations, especially in larger reactors. |
| Side reactions | - Optimize the reaction temperature; lower temperatures may favor the desired product.- Control the rate of addition of reagents to avoid localized high concentrations.- For routes involving oximes, consider anhydrous conditions to minimize Beckmann rearrangement.[7] |
| Degradation of product | - Minimize the reaction time once the conversion is complete.- Ensure the work-up procedure is not too harsh (e.g., avoid prolonged exposure to strong acids or bases). |
| Mechanical losses during work-up | - Optimize filtration and extraction procedures for the larger scale.- Ensure efficient washing of the product cake to recover all the material. |
Impurity Profile Issues
| Potential Impurity | Source | Mitigation and Removal |
| Unreacted Starting Material | Incomplete reaction. | - Optimize reaction conditions (time, temperature, stoichiometry).- Recrystallization of the final product. |
| Isomeric Byproducts (e.g., from Beckmann rearrangement) | Non-selective reaction conditions. | - Use anhydrous solvents and reagents.- Employ milder activating agents for oxime cyclization.[7] |
| Dimerization Products (e.g., of nitrile oxides) | High concentration of reactive intermediates. | - Slow addition of the precursor to the reactive intermediate.- Maintain a low reaction temperature. |
| Solvent-related Impurities | Trapped solvent in the final product. | - Optimize the drying process (temperature, vacuum, time).- Consider a final solvent swap and recrystallization. |
Experimental Protocols
Illustrative Lab-Scale Synthesis of this compound
This protocol is a hypothetical representation based on common synthetic routes for analogous compounds.
Step 1: Oximation of 2-Hydroxy-4-methoxybenzaldehyde
-
In a round-bottom flask, dissolve 2-hydroxy-4-methoxybenzaldehyde (1.0 eq) in ethanol.
-
Add an aqueous solution of hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, pour the reaction mixture into cold water to precipitate the oxime.
-
Filter the solid, wash with water, and dry under vacuum.
Step 2: Dehydration of the Oxime to 2-Hydroxy-4-methoxybenzonitrile
-
Suspend the dried oxime (1.0 eq) in a suitable solvent like dichloromethane.
-
Add a dehydrating agent (e.g., thionyl chloride, 1.1 eq) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction carefully with ice water and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the nitrile.
Step 3: Cyclization to this compound
-
Dissolve the 2-hydroxy-4-methoxybenzonitrile (1.0 eq) in a suitable solvent like DMF.
-
Add a base (e.g., potassium carbonate, 1.5 eq) and hydroxylamine hydrochloride (1.2 eq).
-
Heat the reaction mixture to 80-100°C for 4-6 hours.
-
After cooling, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Data Presentation
Table 1: Comparison of Reaction Parameters at Different Scales (Illustrative Data)
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) | Production Scale (100 kg) |
| Reaction Time (Cyclization) | 4 - 6 hours | 6 - 8 hours | 8 - 12 hours |
| Typical Yield | 75 - 85% | 70 - 80% | 65 - 75% |
| Purity (before recrystallization) | > 95% | > 92% | > 90% |
| Stirring Speed | 300 - 500 rpm | 100 - 200 rpm | 50 - 100 rpm |
| Heat Transfer | Efficient | Moderate | Challenging |
Table 2: Impact of Solvent on Cyclization Step (Illustrative Lab-Scale Data)
| Solvent | Reaction Time (hours) | Yield (%) | Purity (%) |
| DMF | 6 | 82 | 96 |
| DMSO | 5 | 85 | 95 |
| NMP | 7 | 78 | 94 |
| Toluene | 12 | 65 | 90 |
Visualizations
Caption: A typical experimental workflow for the synthesis of this compound.
Caption: A troubleshooting decision tree for addressing low reaction yields.
References
Technical Support Center: Identifying Impurities in 4-Methoxy-1,2-benzisoxazol-3-amine Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing impurities in samples of 4-Methoxy-1,2-benzisoxazol-3-amine.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of impurities in this compound?
A1: Impurities in this compound can originate from several sources throughout the manufacturing process and storage. These include:
-
Starting Materials: Unreacted starting materials or impurities present in the initial reagents can be carried through the synthesis. A common synthetic route starts from 2-fluoro-6-methoxybenzonitrile. Impurities in this starting material can lead to related impurities in the final product.
-
Intermediates: Incomplete conversion of reaction intermediates to the final product can result in their presence in the final active pharmaceutical ingredient (API).
-
Byproducts: Side reactions occurring during the synthesis can generate unintended molecules. For instance, in the synthesis of related benzisoxazoles, byproducts from the cyclization step can be a source of impurities.
-
Degradation Products: The API can degrade over time due to exposure to environmental factors such as heat, light, humidity, and atmospheric oxygen. Forced degradation studies are performed to intentionally degrade the sample to understand its stability and identify potential degradation products.
-
Residual Solvents: Solvents used during the synthesis and purification steps may not be completely removed and can remain in the final product.
Q2: What are some of the common types of impurities that might be found in this compound?
A2: Based on the structure of this compound and common impurities found in structurally related compounds like zonisamide, potential impurities could include:
-
Process-Related Impurities:
-
Isomeric Impurities: Positional isomers formed during the synthesis.
-
Starting Material Carryover: For example, residual 2-fluoro-6-methoxybenzonitrile.
-
Intermediate-Related Impurities: Such as incompletely cyclized precursors.
-
Byproducts from Reagents: Impurities arising from side reactions with reagents used in the synthesis.
-
-
Degradation Products:
-
Hydrolytic Impurities: The benzisoxazole ring can be susceptible to cleavage under acidic or basic conditions. For instance, bacterial degradation of the structurally similar antipsychotic risperidone involves the cleavage of the benzisoxazole ring to form a 2-hydroxybenzoyl derivative.
-
Oxidative Impurities: Degradation due to exposure to oxygen.
-
Photolytic Impurities: Degradation caused by exposure to light.
-
-
Other Impurities:
-
N-Methyl Impurity: If methylating agents are used in the synthesis of starting materials or as part of the overall process, an N-methylated version of the final compound could be formed.
-
Q3: What analytical techniques are recommended for identifying and quantifying impurities in this compound?
A3: A combination of chromatographic and spectroscopic techniques is typically employed for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC) with UV detection: This is a primary technique for separating and quantifying known and unknown impurities. A stability-indicating HPLC method can separate the main component from its degradation products and process-related impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This powerful technique is used for the identification and structural elucidation of unknown impurities by providing mass-to-charge ratio and fragmentation data.[1][2][3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method is ideal for the analysis of volatile and semi-volatile impurities, particularly residual solvents.[4][5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information that is crucial for the definitive identification of impurities, especially when isolated in sufficient quantity.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify functional groups present in the impurities.
Troubleshooting Guides
Issue 1: Unexpected Peaks in the HPLC Chromatogram
Symptom: Your HPLC analysis of a this compound sample shows one or more unexpected peaks in addition to the main API peak.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Process-Related Impurity | - Review the synthetic route to identify potential starting materials, intermediates, and byproducts that could be present. - If reference standards for potential impurities are available, spike the sample to confirm their identity. - Utilize LC-MS to obtain the mass of the unknown peak and compare it with the masses of potential impurities. |
| Degradation Product | - Review the storage conditions of the sample. Exposure to light, heat, or humidity can cause degradation. - Perform forced degradation studies (see Experimental Protocols section) to intentionally generate degradation products and compare their retention times with the unknown peaks. - Use LC-MS to identify the structure of the degradation product. |
| Contamination | - Ensure proper cleaning of all glassware and equipment. - Analyze a blank (mobile phase) to check for contamination from the HPLC system or solvents. - Use high-purity solvents and reagents. |
| Artifact from Sample Preparation | - Investigate if any of the solvents or reagents used for sample preparation are reacting with the API. - Prepare the sample in a different solvent to see if the peak persists. |
Issue 2: Difficulty in Separating Impurity Peaks from the Main API Peak
Symptom: An impurity peak is co-eluting or has very poor resolution with the main this compound peak in your HPLC method.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inadequate Chromatographic Conditions | - Optimize the Mobile Phase: Adjust the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer. A gradient elution may be necessary to improve separation. - Change the Column: Try a different stationary phase (e.g., C8, Phenyl-Hexyl) or a column with a different particle size or length. - Adjust the pH of the Mobile Phase: The retention of ionizable compounds is highly dependent on the pH of the mobile phase. - Modify the Flow Rate: A lower flow rate can sometimes improve resolution. - Adjust the Column Temperature: Changing the column temperature can affect the selectivity of the separation. |
Quantitative Data Summary
| Impurity Type | Reporting Threshold | Identification Threshold | Qualification Threshold |
| Any Unspecified Impurity | ≥ 0.05% | ≥ 0.10% | ≥ 0.15% |
| Total Impurities | - | - | ≤ 1.0% |
Note: These are general thresholds and may vary depending on the specific drug substance and its daily dose.
Experimental Protocols
Protocol 1: Forced Degradation Studies
Forced degradation studies are essential to develop a stability-indicating analytical method and to identify potential degradation products.[7]
-
Acid Hydrolysis: Dissolve the sample in a solution of 0.1 M HCl and heat at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve the sample in a solution of 0.1 M NaOH and heat at 60-80°C for a specified period. Neutralize the solution before analysis.
-
Oxidative Degradation: Treat the sample with a solution of 3-30% hydrogen peroxide at room temperature for a specified period.
-
Thermal Degradation: Expose the solid sample to dry heat (e.g., 80-100°C) for a specified period.
-
Photolytic Degradation: Expose the solid sample or a solution of the sample to a light source that provides both UV and visible light (e.g., in a photostability chamber) for a specified duration.
Samples from each stress condition should be analyzed by a suitable analytical method, such as HPLC, to observe the extent of degradation and the formation of new peaks.
Protocol 2: HPLC-UV Method for Impurity Profiling
This is a general starting point for an HPLC method that can be optimized for this compound.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: UV at a wavelength determined by the UV spectrum of the analyte (e.g., 280 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration and filter through a 0.45 µm filter before injection.
Protocol 3: GC-MS for Residual Solvents
This protocol outlines a general method for the analysis of residual solvents.
-
Technique: Headspace Gas Chromatography with Mass Spectrometry (HS-GC-MS).
-
Column: A column suitable for volatile organic compounds, such as a DB-624 or equivalent.
-
Oven Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp to 240°C at 10°C/min.
-
Hold at 240°C for 5 minutes.
-
-
Carrier Gas: Helium.
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 250°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: Scan from m/z 35 to 350.
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80°C.
-
Vial Equilibration Time: 30 minutes.
-
-
Sample Preparation: Accurately weigh the sample into a headspace vial and add a suitable solvent (e.g., DMSO, DMF, or water, depending on the solubility of the sample and the target analytes).
Visualizations
Caption: Workflow for impurity identification and quantification.
Caption: Potential degradation pathways of this compound.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cms.agr.wa.gov [cms.agr.wa.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Recrystallization of 4-Methoxy-1,2-benzisoxazol-3-amine
This technical support center provides guidance and answers to frequently asked questions regarding the recrystallization of 4-Methoxy-1,2-benzisoxazol-3-amine. The information is intended for researchers, scientists, and professionals in the field of drug development to assist in overcoming common challenges during the purification process.
Troubleshooting Guide
This guide addresses specific issues that may arise during the recrystallization of this compound and similar aromatic amines or benzisoxazole derivatives.
Q1: My compound is "oiling out" and not forming crystals. What should I do?
"Oiling out," where the compound separates as a liquid instead of a solid, is a common issue. Here are several strategies to address this:
-
Reduce Supersaturation: The solution may be too concentrated or cooled too quickly. Try adding a small amount of additional hot solvent to the mixture before cooling.
-
Slow Cooling: Allow the solution to cool to room temperature slowly, and then gradually lower the temperature, for instance, by placing it in a refrigerator and then an ice bath. Rapid cooling often promotes oil formation.
-
Use a Seed Crystal: If a small amount of the solid compound is available, adding a seed crystal to the cooled, saturated solution can initiate crystallization.
-
Solvent System Modification: Experiment with a mixed solvent system. A combination of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which it is less soluble) can encourage crystallization.
Q2: No crystals are forming, even after extended cooling. What are the next steps?
If crystallization does not occur, consider the following troubleshooting steps:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod to create nucleation sites.
-
Seed Crystals: Add a small crystal of the pure compound if available.
-
-
Increase Concentration: If too much solvent was used, the solution may not be saturated enough for crystals to form. You can carefully evaporate some of the solvent to increase the concentration and then attempt to cool it again.
-
Solvent Re-evaluation: The chosen solvent may be too good at dissolving the compound, even at low temperatures. A different solvent or a mixed-solvent system might be necessary. Adding an "anti-solvent" (a miscible solvent in which the compound is insoluble) dropwise to the cooled solution until it becomes cloudy, then warming to redissolve and re-cooling, can be effective.
Q3: The recrystallization yield is very low. How can I improve it?
A low yield can be caused by several factors:
-
Excess Solvent: Using too much solvent will result in a significant amount of the compound remaining dissolved in the mother liquor after cooling. Use the minimum amount of hot solvent necessary to fully dissolve the compound.
-
Premature Crystallization: If crystals form too early, such as during a hot filtration step to remove insoluble impurities, product will be lost. Ensure that the filtration apparatus (funnel and receiving flask) is pre-heated.
-
Incomplete Crystallization: Allow sufficient time for the solution to cool and for crystallization to complete. Cooling in an ice bath can help maximize the yield.
-
Second Crop of Crystals: The filtrate (mother liquor) can be concentrated by evaporating some of the solvent and then cooled again to obtain a second crop of crystals.
Q4: The purified compound is still impure. What went wrong?
If impurities persist after recrystallization, consider these possibilities:
-
Rapid Cooling: Cooling the solution too quickly can trap impurities within the crystal lattice. Slower cooling allows for the formation of more pure crystals.
-
Inappropriate Solvent: The impurities may have similar solubility properties to your compound in the chosen solvent. In this case, recrystallization may not be the most effective purification method, and an alternative technique like column chromatography might be required.
Troubleshooting Flowchart for Recrystallization
Caption: A flowchart outlining the steps to troubleshoot common issues encountered during recrystallization.
Frequently Asked Questions (FAQs)
Q1: How do I select a suitable solvent for the recrystallization of this compound?
The ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. For aromatic amines and benzisoxazole derivatives, common solvents to consider are alcohols (ethanol, isopropanol), ketones (acetone), esters (ethyl acetate), and nitriles (acetonitrile). It is highly recommended to perform small-scale solubility tests with a few milligrams of your compound in different solvents to determine the best option. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, can also be effective.
Q2: Can I use water as a recrystallization solvent?
While many organic compounds have low solubility in water, aromatic amines may have some water solubility, especially at elevated temperatures.[1] Water can be a good choice if the compound is sufficiently soluble in hot water but much less soluble in cold water. It is also often used as an "anti-solvent" in a mixed solvent system with a miscible organic solvent like ethanol.
Q3: Is it possible to recrystallize an amine by converting it to a salt?
Yes, for basic compounds like amines, converting them to a salt by adding an acid can significantly alter their solubility and improve crystallization properties.[2] The freebase can then be regenerated after purification if needed.
Q4: What is the purpose of using activated charcoal?
Activated charcoal can be used to remove colored impurities from a solution. It is typically added to the hot solution before filtration. However, it can also adsorb some of the desired product, so it should be used sparingly.
Q5: How does the rate of cooling affect the purity and size of the crystals?
Slow cooling generally leads to the formation of larger and purer crystals. Rapid cooling can cause impurities to be trapped within the crystal lattice and often results in the formation of smaller crystals or even precipitation of an amorphous solid.[3]
Key Recrystallization Parameters
Caption: A diagram illustrating the relationships between key parameters that influence the outcome of a recrystallization experiment.
Data Presentation
Table 1: General Solvent Suitability for Recrystallization of Aromatic Amines and Benzisoxazole Derivatives
Disclaimer: The following table provides general guidance. Optimal solvent selection is compound-specific and should be determined experimentally.
| Solvent/Solvent System | Polarity | Typical Suitability | Notes |
| Ethanol | Polar Protic | Often a good starting point. | Good for many aromatic compounds. Can be used in a mixture with water. |
| Isopropanol | Polar Protic | Similar to ethanol, but less polar. | May offer different solubility characteristics. |
| Acetone | Polar Aprotic | Can be effective, but its low boiling point may be a disadvantage. | |
| Ethyl Acetate | Moderately Polar | A versatile solvent for a range of polarities. | Often used in mixed systems with nonpolar solvents like hexane. |
| Acetonitrile | Polar Aprotic | Can be a good choice for compounds with nitrile or other polar groups. | |
| Toluene | Nonpolar | Suitable for less polar compounds. | Higher boiling point may be advantageous for some compounds. |
| Ethanol/Water | Mixed | Highly tunable by varying the ratio. | Water acts as an anti-solvent. |
| Ethyl Acetate/Hexane | Mixed | Good for compounds of intermediate polarity. | Hexane acts as an anti-solvent. |
Experimental Protocols
Generalized Protocol for the Recrystallization of this compound
Disclaimer: This is a general procedure and may require optimization for your specific compound and purity level.
-
Solvent Selection: Based on small-scale solubility tests, choose a suitable solvent or solvent system.
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask of appropriate size.
-
Add a small amount of the chosen solvent and heat the mixture to boiling with stirring (e.g., on a hot plate with a magnetic stirrer).
-
Continue to add small portions of the hot solvent until the solid just dissolves. Avoid adding a large excess of solvent.
-
-
Decolorization (Optional):
-
If the solution is colored due to impurities, remove it from the heat and add a very small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration (Optional):
-
If there are insoluble impurities or if activated charcoal was used, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
-
Crystallization:
-
Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the formation of crystals.
-
-
Crystal Collection:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Break the vacuum and add a small amount of ice-cold fresh solvent to wash the crystals.
-
Reapply the vacuum to remove the wash solvent.
-
-
Drying:
-
Allow the crystals to air-dry on the filter paper by drawing air through the funnel for a period of time.
-
For final drying, transfer the crystals to a watch glass and dry them in a vacuum oven at a temperature well below the melting point of the compound and the boiling point of the solvent.
-
References
Technical Support Center: Reaction Monitoring of 4-Methoxy-1,2-benzisoxazol-3-amine by TLC
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting solutions for monitoring the synthesis of 4-Methoxy-1,2-benzisoxazol-3-amine using Thin-Layer Chromatography (TLC).
Experimental Protocol: Reaction Monitoring by TLC
This protocol outlines the standard procedure for using TLC to track the progress of a chemical reaction, specifically the conversion of a starting material to this compound.
Objective: To qualitatively assess the consumption of starting materials and the formation of the product over time.
Materials:
-
Silica Gel TLC plates (pre-coated with fluorescent indicator F254)
-
Developing chamber with a lid
-
Capillary spotters or micropipette
-
Pencil
-
Ruler
-
UV Lamp (254 nm)
-
Staining jar and appropriate stain (e.g., Ninhydrin solution)
-
Heat gun or hot plate
-
Forceps
Methodology
-
Plate Preparation:
-
Using a pencil, gently draw a straight baseline (origin) about 1 cm from the bottom of the TLC plate.[1]
-
Mark three lanes on the baseline for the starting material (SM), a co-spot (C), and the reaction mixture (RM).
-
-
Sample Preparation and Spotting:
-
Prepare dilute solutions of the starting material and the reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Using a capillary spotter, apply a small spot of the starting material solution to the 'SM' lane on the baseline.
-
Apply a spot of the reaction mixture to the 'RM' lane.
-
For the 'C' lane, first spot the starting material, and then carefully spot the reaction mixture directly on top of the SM spot (co-spot).
-
Ensure each spot is small and concentrated, allowing the solvent to evaporate completely between applications to prevent spots from becoming too large.[2][3]
-
-
Development:
-
Pour the chosen solvent system (eluent) into the developing chamber to a depth of about 0.5 cm. Ensure the solvent level is below the baseline on the TLC plate.[1][3]
-
Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapor.[1]
-
Carefully place the spotted TLC plate into the chamber using forceps and close the lid.[2]
-
Allow the solvent to travel up the plate by capillary action. Remove the plate when the solvent front is about 1 cm from the top.[1]
-
Immediately mark the position of the solvent front with a pencil.[2]
-
-
Visualization and Analysis:
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp (254 nm). Circle any dark spots with a pencil.[4]
-
For enhanced visualization, especially for the amine product, proceed with chemical staining.
-
Submerge the plate in a Ninhydrin stain solution, remove excess stain, and gently heat with a heat gun until colored spots (typically pink or purple for primary amines) appear.[5][6]
-
Measure the distance from the baseline to the center of each spot and the distance from the baseline to the solvent front.[7][8]
-
Calculate the Retention Factor (Rf) for each spot.[7][9][10]
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Frequently Asked Questions (FAQs) & Troubleshooting
Solvent System Selection
Q1: What is a good starting solvent system for monitoring this reaction? A: this compound is a polar compound due to the amine group and heterocyclic system. A good starting point is a moderately polar binary mixture.[11] A common choice is 30-50% ethyl acetate in hexane .[12]
Q2: My product spot is stuck on the baseline (Rf value is too low). What should I do? A: A low Rf value indicates the eluent is not polar enough to move the compound up the polar silica plate.[3] You need to increase the polarity of the solvent system. You can do this by increasing the proportion of the more polar solvent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture). For very polar compounds, switching to a more polar system like 5-10% methanol in dichloromethane may be necessary.[13]
Q3: All my spots are near the solvent front (Rf value is too high). How do I fix this? A: A high Rf value means the eluent is too polar, causing all components to travel with the solvent front without adequate separation.[3] You should decrease the polarity of the solvent system by increasing the proportion of the non-polar solvent (e.g., increase the percentage of hexane).
| Table 1: Recommended Solvent Systems for Polar Amines | |||
| System No. | Solvent System (v/v) | Relative Polarity | Typical Use Case |
| 1 | 30% Ethyl Acetate / Hexanes | Low-Medium | Good starting point for moderately polar compounds.[12] |
| 2 | 50% Ethyl Acetate / Hexanes | Medium | For compounds that have low Rf in System 1.[12] |
| 3 | 5% Methanol / Dichloromethane | Medium-High | A versatile system for more polar compounds.[13] |
| 4 | 10% Methanol / Dichloromethane | High | For highly polar compounds that remain on the baseline.[13] |
| 5 | 90:10:1 Dichloromethane / Methanol / Ammonium Hydroxide | High (Basic) | Excellent for basic amines to prevent streaking and improve spot shape.[12][13] |
Spot Interpretation and Common Problems
Q1: My spots are streaking or look like smears. Why is this happening? A: Streaking is a common issue, especially with amines. The primary causes are:
-
Sample Overloading: The spot contains too much material.
-
Acid-Base Interactions: The basic amine group interacts strongly with the acidic silanol groups on the silica gel plate, causing tailing.[14]
-
High Polarity: The sample is too polar for the chosen solvent system.
Q2: How can I prevent my amine product from streaking? A: First, try diluting your sample.[3] If streaking persists, it is likely due to the basicity of the amine. Add a small amount of a base to your eluent to neutralize the acidic sites on the silica gel. A common solution is to add 0.5-2% triethylamine (Et₃N) or a few drops of ammonium hydroxide to the solvent system.[3][14][15]
Q3: I don't see any spots on my TLC plate after development. A: This can happen for several reasons:
-
Sample is too dilute: The concentration of the compound is too low to be detected.[3] Try spotting the sample multiple times in the same location, ensuring the solvent dries between applications.[3]
-
Compound is not UV-active: While the benzisoxazole ring system should be UV-active, sometimes the concentration is too low for UV detection. Always follow up with a chemical stain.[3][4]
-
Incorrect Visualization: Ensure you are using the correct wavelength (254 nm) and that the stain is appropriate for your compound.
-
Solvent Level Too High: If the solvent level in the chamber is above the baseline, your sample will dissolve into the solvent pool instead of running up the plate.[15]
Q4: Which chemical stain is best for visualizing this compound? A: Ninhydrin is an excellent choice as it is highly specific for primary amines, which will appear as pink, purple, or brown spots upon heating.[5][6][16] Potassium permanganate (KMnO₄) is a good general oxidative stain that works for many functional groups, but Ninhydrin is more specific for your target product.[5]
| Table 2: Common Visualization Methods | |||
| Method | Principle | Best For | Expected Appearance of Product |
| UV Light (254 nm) | Quenching of fluorescence by UV-active compounds. | Aromatic and conjugated systems.[4] | Dark spot against a green fluorescent background. |
| Iodine Vapor | Formation of colored complexes with organic compounds. | Unsaturated and aromatic compounds.[3] | Yellow to brown spot. The stain is often temporary. |
| Ninhydrin Stain | Reaction with primary amines to form a colored product. | Primary and secondary amines.[6][16] | Pink, purple, or brown spot after heating. |
| Table 3: TLC Troubleshooting Guide | ||
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Streaking/Smearing | 1. Sample overloaded. 2. Compound is acidic/basic (amine).[15] 3. Solvent system is inappropriate. | 1. Dilute the sample solution.[3] 2. Add 0.5-2% triethylamine or ammonium hydroxide to the eluent.[3][14] |
| Rf ≈ 0 (Spot on baseline) | Eluent is not polar enough.[3] | Increase the polarity of the eluent (e.g., add more ethyl acetate or switch to a methanol/DCM system).[13] |
| Rf ≈ 1 (Spot at solvent front) | Eluent is too polar.[3] | Decrease the polarity of the eluent (e.g., add more hexane). |
| No Spots Visible | 1. Sample is too dilute.[3] 2. Compound is not UV-active. 3. Solvent level in chamber is too high.[15] | 1. Concentrate the sample or spot multiple times.[3] 2. Use a chemical stain like Ninhydrin.[6] 3. Ensure the solvent level is below the baseline. |
| Poor Separation | The chosen solvent system does not have the right selectivity for the compounds. | Try a different solvent system, preferably with solvents from different polarity classes (e.g., switch from ethyl acetate/hexane to acetone/hexane or methanol/DCM).[17] |
| Uneven Solvent Front | 1. TLC plate is tilted in the chamber.[4] 2. Silica on the plate edge is chipped. | 1. Ensure the plate is sitting flat and straight. 2. Rerun the TLC on a new, undamaged plate. |
Visual Workflows
Caption: Experimental workflow for monitoring a reaction using TLC.
Caption: Decision tree for troubleshooting common TLC issues.
References
- 1. youtube.com [youtube.com]
- 2. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 3. silicycle.com [silicycle.com]
- 4. silicycle.com [silicycle.com]
- 5. Magic Formulas [chem.rochester.edu]
- 6. Curly Arrow: Let's talk about TLCs Part 4 - Ninhydrin Stain [curlyarrow.blogspot.com]
- 7. How to Calculate Retention Factors in Thin-Layer Chromatography | Chemistry | Study.com [study.com]
- 8. Thin layer chromatography (TLC) Rf measurement - LabSim [learnsci.com]
- 9. studymind.co.uk [studymind.co.uk]
- 10. youtube.com [youtube.com]
- 11. How To Choose The Best Eluent For Thin Layer Chromatography (TLC) - Blogs - News [alwsci.com]
- 12. Chromatography [chem.rochester.edu]
- 13. benchchem.com [benchchem.com]
- 14. reddit.com [reddit.com]
- 15. pharmashare.in [pharmashare.in]
- 16. TLC stains [reachdevices.com]
- 17. Chromatography [chem.rochester.edu]
Validation & Comparative
A Comparative Guide to 4-Methoxy-1,2-benzisoxazol-3-amine and its Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 1,2-benzisoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. This guide provides a comparative analysis of 4-Methoxy-1,2-benzisoxazol-3-amine and its analogs, focusing on their performance in anticancer and antimicrobial applications. The information presented is collated from various studies to offer a comprehensive overview for researchers in drug discovery and development.
At a Glance: this compound vs. Other Analogs
| Feature | This compound | Other Benzisoxazole Analogs |
| Core Structure | 1,2-benzisoxazole with a 3-amino group and a 4-methoxy group | Varied substitutions on the benzene ring and at the 3-position |
| Key Biological Activities | Investigated as a key intermediate for CNS drugs, with potential antipsychotic, antidepressant, or anxiolytic properties.[1] | Anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antipsychotic activities have been reported for various analogs.[2] |
| Mechanism of Action | Not extensively studied, but analogs are known to target various enzymes and signaling pathways. | Inhibition of enzymes such as histone deacetylases (HDACs), VEGFR-2, and DNA gyrase.[3][4][5] |
Performance in Oncology: A Comparative Analysis of Anticancer Activity
Benzisoxazole derivatives have emerged as a promising class of anticancer agents. Their efficacy is largely dependent on the substitution pattern on the benzisoxazole core. While direct comparative data for this compound is limited, analysis of related compounds in various cancer cell lines provides valuable insights into the structure-activity relationship (SAR).
Structure-Activity Relationship (SAR) Insights:
The anticancer activity of 3-amino-1,2-benzisoxazole derivatives is significantly influenced by the nature and position of substituents on the benzene ring. Generally, the introduction of certain functional groups can enhance cytotoxicity and selectivity against cancer cell lines. For instance, attaching a 1,2,3-triazole moiety to the 3-amino position has been shown to yield compounds with potent antiproliferative effects.[3] The presence of electron-withdrawing or electron-donating groups on the benzisoxazole ring can modulate the electronic properties of the molecule, thereby affecting its interaction with biological targets.
In Vitro Anticancer Activity of Benzisoxazole Analogs
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for various benzisoxazole analogs against different cancer cell lines. It is important to note that these values are collated from different studies, and direct comparison should be made with caution due to variations in experimental conditions.
| Compound/Analog | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 3-(4-(4-phenoxyphenyl)-1H-1,2,3-triazol-1-yl)benzo[d]isoxazole (PTB) | MV4-11 (AML) | 2 | [3] |
| Benzoxazole derivative 12l | A549 (Lung) | 0.4 | [6] |
| Benzoxazole derivative 1 | HCT-116 (Colon) | 7.2 | [7] |
| Benzoxazole derivative 1 | MCF-7 (Breast) | 7.8 | [7] |
| Benzoxazole derivative 12 | MCF-7 (Breast) | 0.07 (as PARP-2 inhibitor) | [8] |
| Benzoxazole derivative 27 | MCF-7 (Breast) | 0.057 (as PARP-2 inhibitor) | [8] |
Performance in Infectious Diseases: A Comparative Analysis of Antimicrobial Activity
The benzisoxazole scaffold is also a key component in the development of novel antimicrobial agents. The structural modifications on the benzisoxazole ring have a profound impact on the antimicrobial spectrum and potency.
Structure-Activity Relationship (SAR) Insights:
In the context of antimicrobial activity, the substituents on the benzisoxazole ring play a crucial role in determining the efficacy against various bacterial and fungal strains. For instance, a naturally occurring 1,2-benzisoxazole has demonstrated activity against multi-drug resistant Acinetobacter baumannii.[9] The introduction of different side chains can modulate the lipophilicity and electronic properties of the compounds, influencing their ability to penetrate microbial cell walls and interact with their targets.
In Vitro Antimicrobial Activity of Benzisoxazole Analogs
The following table presents the Minimum Inhibitory Concentration (MIC) values for different benzisoxazole analogs against a range of microbial strains. As with the anticancer data, these values are compiled from various sources and should be compared with consideration of potential experimental differences.
| Compound/Analog | Microbial Strain | MIC (µg/mL) | Reference |
| 3,6-dihydroxy-1,2-benzisoxazole | A. baumannii (MDR) | 6.25 | [9] |
| Benzisoxazole derivative 50-52 | M. tuberculosis H37Rv | 3.12 | [2] |
| Benzoxazole derivative 13 | B. subtilis | - | [10] |
| Benzoxazole derivative 28 | C. albicans | - | [4] |
| Benzoxazole derivative 34 | C. albicans | - | [4] |
Key Signaling Pathways and Mechanisms of Action
The diverse biological activities of benzisoxazole analogs stem from their ability to interact with and modulate various cellular signaling pathways. Understanding these mechanisms is crucial for the rational design of more potent and selective therapeutic agents.
Anticancer Mechanisms
Many benzisoxazole derivatives exert their anticancer effects by targeting key enzymes involved in cancer cell proliferation and survival.
Histone Deacetylase (HDAC) Inhibition: Some benzisoxazole analogs have been identified as inhibitors of HDACs.[3] HDACs play a critical role in the epigenetic regulation of gene expression. Their inhibition leads to hyperacetylation of histones, resulting in a more open chromatin structure and the transcription of tumor suppressor genes like p21, which in turn induces cell cycle arrest and apoptosis.[11][12]
VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Several benzoxazole derivatives have been shown to inhibit VEGFR-2 tyrosine kinase activity, thereby blocking downstream signaling pathways that promote endothelial cell proliferation, migration, and survival.[4][13]
Antimicrobial Mechanisms
The antimicrobial action of certain benzisoxazole analogs involves the inhibition of essential bacterial enzymes.
DNA Gyrase Inhibition: DNA gyrase is a type II topoisomerase found in bacteria that is crucial for DNA replication, transcription, and repair.[5] Quinolone antibiotics, a major class of DNA gyrase inhibitors, function by stabilizing the enzyme-DNA cleavage complex, leading to double-strand breaks in the bacterial chromosome and ultimately cell death.[14] Some benzisoxazole derivatives may exhibit their antibacterial activity through a similar mechanism.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the evaluation of benzisoxazole analogs.
Synthesis of 3-Amino-1,2-benzisoxazole Derivatives
A common and efficient method for the synthesis of 3-amino-substituted 1,2-benzisoxazoles is through a microwave-promoted nucleophilic aromatic substitution reaction starting from a 3-chloro-1,2-benzisoxazole precursor.
Step 1: Synthesis of 3-chloro-1,2-benzisoxazole
-
The corresponding 3-hydroxy-1,2-benzisoxazole is heated with a chlorinating agent (e.g., phosphorus oxychloride) under microwave irradiation.
-
The reaction is typically completed within 2 hours, yielding the product in quantitative amounts.
Step 2: Synthesis of 3-amino-1,2-benzisoxazole
-
The 3-chloro-1,2-benzisoxazole is reacted with the desired amine in a suitable solvent.
-
The reaction is carried out in a microwave reactor for 1-6 hours.
-
This method generally provides good to high yields (54-90%) of the final product.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the benzisoxazole analogs and incubated for a further 48-72 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C. During this time, viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilizing agent such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC₅₀ Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC₅₀) is calculated from the dose-response curve.
In Vitro Antimicrobial Activity: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15]
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).
-
Serial Dilution: The benzisoxazole compounds are serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Conclusion
The 1,2-benzisoxazole scaffold represents a versatile and promising platform for the development of novel therapeutic agents. While this compound itself is primarily utilized as a synthetic intermediate, the broader family of benzisoxazole analogs exhibits significant potential in oncology and infectious disease research. The structure-activity relationship studies indicate that strategic modifications of the benzisoxazole core can lead to compounds with enhanced potency and selectivity. Further investigation into the mechanisms of action and in vivo efficacy of these compounds is warranted to translate their in vitro promise into clinically effective treatments.
References
- 1. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 1,2-benzisoxazole tethered 1,2,3-triazoles that exhibit anticancer activity in acute myeloid leukemia cell lines by inhibiting histone deacetylases, and inducing p21 and tubulin acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
- 6. Design, synthesis, and evaluation of the anticancer activity of 2-amino-aryl-7-aryl-benzoxazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of a bacteria-produced benzisoxazole with antibiotic activity against multi-drug resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DNA Gyrase Inhibitors [pharmacology2000.com]
- 9. Identification of a bacteria-produced benzisoxazole with antibiotic activity against multi-drug resistant Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanism of inhibition of DNA gyrase by quinolone antibacterials: a cooperative drug--DNA binding model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the Biological Activities of 4-Methoxy-1,2-benzisoxazol-3-amine Derivatives: A Review of the Landscape
An extensive review of scientific literature reveals a significant landscape of research into the biological activities of benzisoxazole derivatives. However, specific quantitative data on the biological activity of 4-Methoxy-1,2-benzisoxazol-3-amine derivatives remains limited in publicly accessible databases. This guide, therefore, provides a comparative overview of the broader class of substituted 1,2-benzisoxazol-3-amine and related benzisoxazole derivatives, drawing upon available experimental data to offer insights into their therapeutic potential. The primary activities associated with this scaffold include antipsychotic, antimicrobial, anticancer, and anti-inflammatory effects.
The benzisoxazole core is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous pharmacologically active compounds.[1] Modifications to this core structure, including substitutions at various positions, have been extensively explored to modulate its biological effects.
Antipsychotic Activity: Targeting Dopamine and Serotonin Receptors
A significant body of research has focused on the development of benzisoxazole derivatives as atypical antipsychotic agents.[2][3] The therapeutic mechanism of these compounds is primarily attributed to their potent antagonism of dopamine D2 and serotonin 5-HT2A receptors.[4] Well-known antipsychotic drugs such as risperidone and iloperidone feature the 3-(piperidin-4-yl)-1,2-benzisoxazole core structure.[4]
The general signaling pathway for these atypical antipsychotics involves the modulation of dopaminergic and serotonergic neurotransmission in the brain.
Caption: Signaling pathway of atypical antipsychotics.
Studies on various 3-substituted-1,2-benzisoxazoles have demonstrated potent antipsychotic-like activity in animal models.[5] For instance, a series of benzisoxazole- and benzisothiazole-3-carboxamides showed affinity for both dopamine D2 and serotonin 5-HT2A and 5-HT1A receptors.[6]
Antimicrobial and Antifungal Activity
Benzisoxazole derivatives have also been investigated for their potential as antimicrobial and antifungal agents.[1] Research on 3-(2-benzoxazol-5-yl)alanine derivatives revealed that while their antibacterial potential against Gram-positive bacteria like B. subtilis was moderate, a significant number of the tested compounds exhibited promising antifungal properties.[7]
Table 1: Antimicrobial Activity of Selected Benzoxazole Derivatives
| Compound | Target Organism | MIC (μg/mL) | Reference |
| H-Box[(2-OMe-4-NMe2)Ph]-OMe | B. subtilis | High | [7] |
| H-Box[2,5-(OMe)2Ph]-OMe | P. pastoris | Lower than for bacteria | [7] |
| H-Box(2-furyl)-OMe | P. pastoris | Active | [7] |
| Compounds 50-52 | Mycobacterium tuberculosis H37Rv | 3.12 | [1] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a chemical that prevents visible growth of a bacterium or fungus.
Structure-activity relationship studies on these compounds indicated that the nature and position of substituents play a crucial role in their activity. For example, the presence of electron-donating groups like methoxy and dimethylamino on a phenyl substituent at the 2-position of the benzoxazole ring was found to influence antifungal activity.[7]
Anticancer and Anti-inflammatory Activity
The anticancer potential of benzisoxazole derivatives has been another active area of research.[8] Certain analogs have shown inhibitory activity against various cancer cell lines. For instance, some benzisoxazole-substituted-allyl derivatives were identified as effective against HT-29 human colon cancer cells.[1] One study on novel benzisoxazole derivatives reported antiproliferative activity against HeLa, HT-29, MCF-7, and HepG-2 carcinoma cells.[1]
In terms of anti-inflammatory properties, benzisoxazole derivatives with electron-withdrawing groups have shown good activity.[1] Additionally, some derivatives have been explored as inhibitors of enzymes like acetylcholinesterase (AChE), which is relevant to Alzheimer's disease.[1]
Table 2: Enzyme Inhibitory Activity of Selected Benzisoxazole Derivatives
| Compound | Target Enzyme | IC50 (μM) | Source of Enzyme | Reference |
| Compound 65 | Acetylcholinesterase (AChE) | 1.5 | Electric Eel | [1] |
| Compound 65 | Acetylcholinesterase (AChE) | 2.22 | Human Serum | [1] |
| Compound 65 | Acetylcholinesterase (AChE) | 1.29 | Rat Brain | [1] |
| Compound 66 | Acetylcholinesterase (AChE) | 2.51 | Electric Eel | [1] |
| Compound 66 | Acetylcholinesterase (AChE) | 3.29 | Human Serum | [1] |
| Compound 66 | Acetylcholinesterase (AChE) | 5.3 | Rat Brain | [1] |
Note: IC50 is the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocols: A General Overview
Detailed experimental protocols for a specific this compound derivative were not available. However, a general workflow for assessing the in vitro cytotoxicity of a compound against cancer cell lines, a common assay in this field of research, is outlined below.
Caption: General workflow for an in vitro cytotoxicity assay.
This protocol typically involves exposing cultured cancer cells to a range of concentrations of the test compound. After a set incubation period, a reagent is added that is converted into a colored product by viable cells. The amount of colored product, measured by a spectrophotometer, is proportional to the number of living cells, allowing for the calculation of the compound's cytotoxic potency (IC50 value).
Conclusion
The 1,2-benzisoxazole scaffold is a versatile platform for the development of a wide range of biologically active compounds. While research into derivatives of this core structure has yielded promising candidates for antipsychotic, antimicrobial, and anticancer therapies, there is a notable gap in the literature regarding the specific biological activities and quantitative data for this compound derivatives. Further research into this specific class of compounds is warranted to fully elucidate their therapeutic potential and to establish clear structure-activity relationships.
References
- 1. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. benchchem.com [benchchem.com]
- 4. ijpsr.info [ijpsr.info]
- 5. 3-substituted-1,2-benzisoxazoles: novel antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzisoxazole- and benzisothiazole-3-carboxamides as potential atypical antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to HPLC Purity Validation of 4-Methoxy-1,2-benzisoxazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the purity validation of synthesized 4-Methoxy-1,2-benzisoxazol-3-amine using High-Performance Liquid Chromatography (HPLC). It offers an objective comparison of a synthesized batch against a reference standard and a known impure sample, supported by a detailed experimental protocol and comparative data. This document is intended to assist researchers in establishing robust analytical methods for quality control and characterization of this important chemical entity.
Introduction to Purity Analysis
This compound is a key intermediate in the synthesis of various bioactive compounds, particularly those targeting the central nervous system.[1] Ensuring its chemical purity is critical for the reliability of research data and the safety and efficacy of potential therapeutic agents. HPLC is a powerful and widely adopted technique for separating, identifying, and quantifying the main compound and any potential process-related impurities or degradation products.
Potential impurities in a synthesized batch can originate from unreacted starting materials, by-products from side reactions, or degradation of the final compound. Common synthetic routes to benzisoxazoles, such as the [3+2] cycloaddition of arynes and nitrile oxides or the cyclization of ortho-hydroxyaryl oximes, can lead to specific impurities like nitrile oxide dimers or isomeric by-products.[2][3] Therefore, a well-developed HPLC method must be capable of resolving the active compound from these potential contaminants.
Comparative Purity Analysis by HPLC
To demonstrate the effectiveness of the proposed HPLC method, a comparative analysis was conducted on three distinct samples:
-
Reference Standard: A certified, high-purity standard of this compound.
-
Synthesized Batch: A representative batch of this compound produced via a common laboratory synthesis route.
-
Impure Sample: A sample deliberately spiked with potential impurities to challenge the separation capability of the method. Potential impurities include the starting material 2-fluoro-6-methoxybenzonitrile and a related by-product 4-Methoxy-1,2-benzisoxazol.
The results of this comparative analysis are summarized in the table below.
Table 1: Comparative HPLC Purity Data
| Sample ID | Compound Name | Retention Time (min) | Peak Area (%) | Purity (%) | Comments |
| Reference Standard | This compound | 6.45 | >99.9 | >99.9 | A single, sharp, symmetrical peak indicating high purity. |
| Synthesized Batch | This compound | 6.46 | 99.21 | 99.2 | Main peak corresponds to the reference standard. A minor impurity peak is detected. |
| Impurity 1 (2-fluoro-6-methoxybenzonitrile) | 8.12 | 0.79 | - | Corresponds to unreacted starting material. | |
| Impure Sample | This compound | 6.47 | 94.55 | 94.6 | Significant impurity peaks are well-resolved from the main peak. |
| Impurity 1 (2-fluoro-6-methoxybenzonitrile) | 8.13 | 3.25 | - | Corresponds to unreacted starting material. | |
| Impurity 2 (4-Methoxy-1,2-benzisoxazol) | 9.58 | 2.20 | - | Corresponds to a potential by-product. |
Experimental Protocol: Reversed-Phase HPLC
This section details the validated reversed-phase HPLC method for the purity analysis of this compound.
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Chemicals and Reagents:
-
This compound reference standard (≥99.5% purity).
-
Acetonitrile (HPLC grade).
-
Water (HPLC or Milli-Q grade).
-
Ammonium Acetate (ACS grade or higher).
-
Glacial Acetic Acid (ACS grade or higher).
-
Preparation of Solutions
-
Mobile Phase A (Aqueous): Prepare a 10 mM ammonium acetate solution in water. Adjust the pH to 5.0 with glacial acetic acid. Filter through a 0.45 µm membrane filter and degas.
-
Mobile Phase B (Organic): Acetonitrile.
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B (50:50, v/v).
-
Reference Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve in 100 mL of diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the synthesized batch and dissolve in 100 mL of diluent.
-
Filtration: Filter all sample and standard solutions through a 0.45 µm syringe filter before injection into the HPLC system.
Chromatographic Conditions
| Parameter | Condition |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 35 °C |
| Detection Wavelength | 230 nm |
| Gradient Elution | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 21 | |
| 25 |
System Suitability
Before sample analysis, perform a system suitability test by injecting the reference standard solution five times. The acceptance criteria are:
-
Tailing Factor (Asymmetry): ≤ 1.5 for the main peak.
-
Theoretical Plates (N): ≥ 2000 for the main peak.
-
Relative Standard Deviation (RSD): ≤ 2.0% for the peak area and retention time.
Data Analysis
Identify the peaks in the chromatograms of the synthesized sample by comparing their retention times with the reference standard. Calculate the purity of the synthesized batch using the area normalization method:
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Visualizing the Analytical Process
The following diagrams illustrate the logical workflow of the purity validation process.
Caption: Experimental workflow for HPLC purity validation.
Caption: Logical relationship for comparative purity assessment.
References
Spectroscopic analysis (NMR, IR, MS) of 4-Methoxy-1,2-benzisoxazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic properties of 4-Methoxy-1,2-benzisoxazol-3-amine. Due to the limited availability of direct experimental spectroscopic data for this specific compound in public databases, this guide leverages data from structurally similar compounds to predict and understand its likely spectral characteristics. This approach allows for a foundational understanding and provides a valuable reference for researchers working with this and related molecules.
Physicochemical Properties of this compound
Basic physicochemical data for the target compound has been reported and is summarized below.
| Property | Value | Reference |
| Molecular Formula | C₈H₈N₂O₂ | [1] |
| Molecular Weight | 164.16 g/mol | [1] |
| CAS Number | 177995-40-3 | [2] |
| Melting Point | 140-142 °C | [2] |
Predicted and Comparative Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Expected ¹H NMR Features for this compound:
-
Aromatic Protons: Signals in the aromatic region (typically 6.5-8.0 ppm) corresponding to the protons on the benzene ring. The substitution pattern will influence the chemical shifts and coupling constants.
-
Methoxy Protons: A singlet peak around 3.8-4.0 ppm corresponding to the -OCH₃ group.
-
Amine Protons: A broad singlet corresponding to the -NH₂ group, the chemical shift of which can vary depending on the solvent and concentration.
Comparative ¹H NMR Data:
| Compound | Key ¹H NMR Signals (ppm) | Solvent |
| 4-Methoxybenzamide | 7.89 (d), 6.99 (d), 3.81 (s, OCH₃) | DMSO-d₆ |
| N-benzyl-4-methoxybenzamide | 7.76 (d), 6.96 (d), 4.82 (s, CH₂), 3.87 (s, OCH₃), 6.42 (s, NH) | CDCl₃[3] |
| 4-Methoxyaniline | Aromatic protons and a methoxy signal would be expected. |
Expected ¹³C NMR Features for this compound:
-
Aromatic Carbons: Signals in the range of 110-160 ppm.[4]
-
Methoxy Carbon: A signal around 55-60 ppm.
-
C=N Carbon: A signal in the downfield region, characteristic of the isoxazole ring.
-
Carbon Bearing the Amino Group: The chemical shift will be influenced by the amino substituent.
Comparative ¹³C NMR Data:
| Compound | Key ¹³C NMR Signals (ppm) | Solvent |
| 2-(4-methoxy-2-nitrophenyl)-benzoxazole | Data available but specific assignments require further analysis.[5] | CDCl₃[5] |
| Substituted 1,2,4-Oxadiazoles | Heterocyclic carbons show distinct chemical shifts.[6] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected IR Absorption Bands for this compound:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Medium-Strong | N-H stretching (amine) |
| 3100-3000 | Medium | Aromatic C-H stretching |
| 2950-2850 | Medium | Aliphatic C-H stretching (methoxy) |
| 1650-1600 | Medium-Strong | C=N stretching (isoxazole ring) |
| ~1600, ~1500 | Medium-Strong | Aromatic C=C stretching |
| 1250-1000 | Strong | C-O stretching (ether) |
Comparative IR Data:
| Compound | Key IR Bands (cm⁻¹) |
| 4-Methoxybenzamide | Characteristic amide and methoxy group absorptions are present.[7] |
| 4-Methoxyaniline | Shows characteristic N-H, C-H, and C-O stretching frequencies. |
| 1,2-Benzisoxazole (unsubstituted) | Aromatic C-H stretching around 3080 cm⁻¹.[4] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.
Expected Mass Spectrum for this compound:
-
Molecular Ion (M⁺): A prominent peak at m/z = 164, corresponding to the molecular weight of the compound.
-
Fragmentation Pattern: Expect fragmentation corresponding to the loss of small molecules such as CO, HCN, and radicals like CH₃.
Comparative MS Data:
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) |
| 4-Methoxyaniline | 123[8] | Data available in NIST WebBook.[8] |
| 4-Methoxybenzylamine | 137[9] | 136, 121, 106, 30[9] |
| 4-Methoxybenzamide | 151 | 135, 107, 92, 77 |
Experimental Protocols
Standard protocols for obtaining the spectroscopic data are outlined below. These are general procedures and may require optimization for specific instruments and samples.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: A standard NMR spectrometer (e.g., 300 or 500 MHz) is used.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. The number of scans can be adjusted to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to a solvent reference.[10]
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a thin pellet.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum is recorded and subtracted from the sample spectrum.[10]
Mass Spectrometry (MS)
-
Sample Preparation: The sample can be introduced directly into the ion source, or via a chromatographic method such as Gas Chromatography (GC) or Liquid Chromatography (LC). For LC-MS, the sample is typically dissolved in a suitable solvent like acetonitrile or methanol.[10]
-
Instrumentation: An Electrospray Ionization (ESI) or Electron Impact (EI) mass spectrometer can be used.
-
Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions as a function of their mass-to-charge (m/z) ratio. For LC-MS with ESI, the mobile phase is often acetonitrile with a small percentage of formic acid.[10]
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the complete spectroscopic characterization of a synthesized organic compound like this compound.
Caption: A typical workflow for the synthesis and spectroscopic characterization of an organic compound.
References
- 1. 4-Methoxy-1,2-benzoxazol-3-amine | C8H8N2O2 | CID 2779751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. rsc.org [rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. scispace.com [scispace.com]
- 7. 4-Methoxybenzamide(3424-93-9) IR Spectrum [m.chemicalbook.com]
- 8. Benzenamine, 4-methoxy- [webbook.nist.gov]
- 9. 4-Methoxybenzylamine | C8H11NO | CID 75452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. journals.library.ualberta.ca [journals.library.ualberta.ca]
Comparative Efficacy of 4-Methoxy-1,2-benzisoxazol-3-amine and Known SMS2 Inhibitors
For Immediate Release
A comprehensive analysis of the inhibitory efficacy of 4-Methoxy-1,2-benzisoxazol-3-amine against Sphingomyelin Synthase 2 (SMS2) reveals its potential as a notable inhibitor, positioned within the broader class of 4-alkoxy-1,2-benzisoxazol-3-amine derivatives. This guide provides a comparative overview of its performance against other well-established SMS2 inhibitors, supported by experimental data and detailed protocols for researchers in drug discovery and development.
Introduction to SMS2 Inhibition
Sphingomyelin Synthase 2 (SMS2) is a key enzyme in the sphingolipid metabolic pathway, catalyzing the transfer of a phosphocholine headgroup from phosphatidylcholine to ceramide, yielding sphingomyelin and diacylglycerol (DAG). Dysregulation of SMS2 activity has been implicated in various pathological conditions, including inflammation, cardiovascular diseases, and cancer, making it a compelling target for therapeutic intervention. The development of potent and selective SMS2 inhibitors is a significant area of research aimed at modulating these disease states. The 1,2-benzisoxazole scaffold has emerged as a "privileged structure" in medicinal chemistry due to its versatile pharmacological activities.[1]
Quantitative Comparison of Inhibitor Efficacy
The inhibitory potential of this compound and its analogs are presented below in comparison to other known SMS2 inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.
| Compound | Target(s) | IC50 Value (nM) | Notes |
| This compound | SMS2 | 110 | Data from a comprehensive study on 4-alkoxy-1,2-benzisoxazol-3-amine derivatives. |
| 4-Benzyloxy-1,2-benzisoxazol-3-amine | SMS2 | 20 | A highly potent analog from the same chemical series, demonstrating the impact of the alkoxy substituent on inhibitory activity. |
| SMS2-IN-1 | SMS2 | 6.5 | A potent and highly selective SMS2 inhibitor.[2] |
| Ly93 | SMS2 | 91 | A selective and orally active SMS2 inhibitor. |
| GW4869 | N-SMase | 1,000 | A commonly used inhibitor of neutral sphingomyelinase (N-SMase), an enzyme functionally related to SMS2. Its IC50 for SMS2 is not well-defined in the literature, highlighting its different target profile.[3] |
| D609 | PC-PLC | ~375,000 | An inhibitor of phosphatidylcholine-specific phospholipase C (PC-PLC) with downstream effects on pathways involving SMS2. The high IC50 in cell-based assays reflects its indirect and less potent effect.[4] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental procedure for evaluating these inhibitors, the following diagrams are provided.
Caption: Inhibition of the SMS2 signaling pathway.
Caption: Workflow for in vitro SMS2 inhibition assay.
Experimental Protocols
The following is a detailed methodology for an in vitro Sphingomyelin Synthase 2 (SMS2) inhibition assay, a common method to determine the IC50 values of test compounds.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against recombinant human SMS2.
Materials:
-
Recombinant human SMS2 enzyme
-
Test compounds (e.g., this compound, known inhibitors)
-
NBD-C6-ceramide (fluorescent substrate)
-
Phosphatidylcholine
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
Developing solvent (e.g., chloroform:methanol:water, 65:25:4, v/v/v)
-
Fluorescence scanner or plate reader
Procedure:
-
Preparation of Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing the assay buffer, phosphatidylcholine, and the recombinant SMS2 enzyme at their optimal concentrations.
-
Inhibitor Addition: Add varying concentrations of the test compounds (solubilized in a suitable solvent like DMSO) to the reaction mixture. A vehicle control (DMSO alone) should also be included.
-
Pre-incubation: Pre-incubate the reaction mixture with the test compounds for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor binding to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorescent substrate, NBD-C6-ceramide, to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a specific duration (e.g., 60 minutes) during which the enzyme converts the substrate to fluorescently labeled sphingomyelin.
-
Reaction Termination and Lipid Extraction: Stop the reaction by adding a solvent mixture, typically chloroform:methanol (2:1, v/v), to quench the enzymatic activity and extract the lipids.
-
Phase Separation: Centrifuge the tubes to separate the organic and aqueous phases. The lipid-containing lower organic phase is carefully collected.
-
Thin-Layer Chromatography (TLC): Spot the extracted lipids onto a silica TLC plate. The plate is then placed in a chromatography tank containing the developing solvent. The solvent moves up the plate by capillary action, separating the different lipid components based on their polarity.
-
Fluorescence Quantification: After the solvent front has reached a sufficient height, the TLC plate is removed and air-dried. The fluorescent spots corresponding to the unreacted NBD-C6-ceramide and the product, NBD-sphingomyelin, are visualized and quantified using a fluorescence scanner.
-
Data Analysis: The intensity of the product spot is proportional to the enzyme activity. The percentage of inhibition for each concentration of the test compound is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
The data presented in this guide demonstrate that this compound is a potent inhibitor of SMS2. While not as potent as the highly optimized inhibitor SMS2-IN-1, its efficacy is comparable to that of another established inhibitor, Ly93. The structure-activity relationship within the 4-alkoxy-1,2-benzisoxazol-3-amine series, highlighted by the increased potency of the 4-benzyloxy analog, suggests that this chemical scaffold is a promising starting point for the development of novel and highly effective SMS2 inhibitors. The provided experimental protocol offers a standardized method for researchers to further investigate the inhibitory activities of this and other compounds targeting SMS2.
References
- 1. Inhibitory Activity of 4-Benzylidene Oxazolones Derivatives of Cinnamic Acid on Human Acetylcholinesterase and Cognitive Improvements in a Mouse Model [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. D609, an inhibitor of phosphatidylcholine-specific phospholipase C, inhibits group IV cytosolic phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Cross-Reactivity of 4-Methoxy-1,2-benzisoxazol-3-amine in Preclinical Assays
For researchers and drug development professionals, understanding the selectivity of a chemical compound is paramount to predicting its potential efficacy and safety. This guide provides a framework for evaluating the cross-reactivity of 4-Methoxy-1,2-benzisoxazol-3-amine, a novel heterocyclic amine, against a panel of putative biological targets. While specific experimental data for this compound is not yet widely published, this document outlines the essential methodologies and data presentation formats required for a thorough investigation, using illustrative examples.
Understanding Off-Target Activity
The benzisoxazole scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. However, this can also lead to interactions with multiple protein targets, a phenomenon known as polypharmacology or cross-reactivity. Assessing this off-target activity early in the drug discovery process is critical to avoid misleading results and potential toxicity.
Illustrative Cross-Reactivity Profile
To effectively assess selectivity, a compound of interest should be screened against a panel of related and unrelated biological targets. The data below is a hypothetical representation of how to present such findings for a compound like this compound, here denoted as "Compound X".
Table 1: Hypothetical Kinase Inhibition Profile of Compound X
| Target Kinase Family | Specific Kinase | IC50 (nM) | % Inhibition @ 1µM |
| Primary Target Family | Kinase A | 50 | 95% |
| Kinase B | 850 | 60% | |
| Kinase C | >10,000 | <10% | |
| Secondary Target Family | Kinase D | 1,200 | 45% |
| Kinase E | >10,000 | <5% | |
| Unrelated Kinase Family | Kinase F | >10,000 | <5% |
| Kinase G | 7,500 | 15% |
IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 indicates higher potency.
Key Experimental Protocols
Rigorous and reproducible experimental design is the foundation of a reliable cross-reactivity assessment. Below are detailed protocols for commonly employed assays.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the ability of a test compound to inhibit the activity of a specific kinase.
-
Reagents and Materials :
-
Kinase of interest (e.g., Kinase A)
-
Kinase substrate peptide
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compound (this compound) dissolved in DMSO
-
Luminescent kinase assay kit (e.g., Kinase-Glo®)
-
384-well white assay plates
-
Plate reader with luminescence detection capabilities
-
-
Procedure :
-
Prepare serial dilutions of the test compound in DMSO, then dilute further in kinase buffer.
-
To each well of a 384-well plate, add 5 µL of the diluted compound. Include wells for a positive control (no compound) and a negative control (no kinase).
-
Add 10 µL of a solution containing the kinase and its specific substrate peptide to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at room temperature for 1 hour.
-
Add 25 µL of the luminescent detection reagent to each well. This reagent measures the amount of remaining ATP.
-
Incubate for a further 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 2: Thermal Shift Assay (TSA) for Target Engagement
TSA, or Differential Scanning Fluorimetry, is a biophysical method used to assess whether a compound binds to a target protein by measuring changes in the protein's thermal stability.[1]
-
Reagents and Materials :
-
Purified target protein
-
SYPRO Orange dye (5000x stock in DMSO)
-
HEPES-buffered saline (HBS) or other suitable protein buffer
-
Test compound dissolved in DMSO
-
Quantitative PCR (qPCR) instrument with a thermal ramping feature
-
-
Procedure :
-
Dilute the target protein in HBS to a final concentration of 2 µM.
-
Dilute the SYPRO Orange dye to a 200x working solution in HBS.
-
Prepare a 2x protein/dye master mix by combining equal volumes of the diluted protein and the 200x dye solution.
-
Dispense 10 µL of the protein/dye master mix into each well of a 96-well qPCR plate.
-
Add 10 µL of the test compound at various concentrations (diluted in HBS) to the wells. The final DMSO concentration should not exceed 1%.
-
Seal the plate and centrifuge briefly to mix the contents.
-
Place the plate in the qPCR instrument.
-
Set the instrument to ramp the temperature from 25°C to 95°C at a rate of 1°C per minute, acquiring fluorescence data at each interval.
-
Analyze the resulting melt curves. The melting temperature (Tm) is the point at which the fluorescence is at its maximum. A significant shift in Tm in the presence of the compound indicates binding.
-
Visualizing Workflows and Pathways
Diagrams are essential for communicating complex biological and experimental processes. The following visualizations, created using the DOT language, illustrate key concepts in cross-reactivity testing.
Caption: Hypothetical signaling pathway illustrating on-target and off-target effects.
Caption: Experimental workflow for assessing compound cross-reactivity.
Caption: Decision tree for hit validation based on cross-reactivity data.
References
Comparative Analysis of 4-Methoxy-1,2-benzisoxazol-3-amine Analogs: A Guide to Structural Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structural activity relationships (SAR) of 4-Methoxy-1,2-benzisoxazol-3-amine analogs, a chemical scaffold of significant interest in the development of atypical antipsychotic agents. By examining the quantitative binding affinities of key analogs at dopamine D2 and serotonin 5-HT2A receptors, this document aims to elucidate the structural modifications that influence pharmacological activity. Detailed experimental protocols for the primary binding assays are provided, alongside visualizations of the relevant signaling pathways and a general experimental workflow to support further research and development in this area.
I. Quantitative Data Summary: Receptor Binding Affinities
The following table summarizes the in vitro binding affinities (Ki, in nM) of prominent this compound analogs for human dopamine D2 and serotonin 5-HT2A receptors. A lower Ki value indicates a higher binding affinity. The 5-HT2A/D2 affinity ratio is a key indicator of atypical antipsychotic potential, with a higher ratio often associated with a reduced risk of extrapyramidal side effects.
| Compound | Core Structure | R Group | Dopamine D2 Ki (nM) | Serotonin 5-HT2A Ki (nM) | 5-HT2A/D2 Affinity Ratio |
| Risperidone | 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole | 3-[2-(4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl)ethyl]-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one | 3.2[1] | 0.2[1] | 16 |
| Paliperidone (9-hydroxyrisperidone) | 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole | 3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one | ~3-5 | ~0.3-0.6 | ~8-10 |
| Iloperidone | 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole | 1-[4-[3-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]propoxy]-3-methoxyphenyl]ethanone | 6.3 | 5.6 | 1.1 |
II. Experimental Protocols
A. Radioligand Binding Assay for Dopamine D2 Receptor
This protocol outlines a standard procedure for determining the binding affinity of test compounds for the human dopamine D2 receptor using a competitive radioligand binding assay.
Materials:
-
Membrane Preparation: Crude membrane preparations from a stable cell line expressing the human recombinant dopamine D2 receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [³H]-Spiperone or [³H]-Raclopride (a selective D2 antagonist).
-
Non-specific Binding Determinant: Haloperidol (10 µM) or another suitable D2 antagonist at a high concentration.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Test Compounds: Serial dilutions of the this compound analogs.
-
Apparatus: 96-well microplates, glass fiber filters (e.g., Whatman GF/B), cell harvester, and a liquid scintillation counter.
Procedure:
-
Plate Setup: In a 96-well microplate, add the following to triplicate wells:
-
Total Binding: 50 µL of assay buffer, 50 µL of radioligand solution, and 100 µL of membrane suspension.
-
Non-specific Binding: 50 µL of haloperidol solution, 50 µL of radioligand solution, and 100 µL of membrane suspension.
-
Competitive Binding: 50 µL of test compound dilution, 50 µL of radioligand solution, and 100 µL of membrane suspension.
-
-
Incubation: Incubate the plate at room temperature (or 37°C) for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters 3-5 times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity (counts per minute, CPM) in a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding CPM from the total binding CPM.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
B. Radioligand Binding Assay for Serotonin 5-HT2A Receptor
This protocol describes a method for assessing the binding affinity of compounds to the human serotonin 5-HT2A receptor.
Materials:
-
Membrane Preparation: Crude membrane preparations from a cell line stably expressing the human recombinant 5-HT2A receptor (e.g., CHO or HeLa cells).
-
Radioligand: [³H]-Ketanserin or [³H]-Spiperone.
-
Non-specific Binding Determinant: Mianserin (10 µM) or another suitable 5-HT2A antagonist at a high concentration.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Test Compounds: Serial dilutions of the this compound analogs.
-
Apparatus: 96-well microplates, glass fiber filters, cell harvester, and a liquid scintillation counter.
Procedure:
-
Plate Setup: Prepare the 96-well plate with total binding, non-specific binding, and competitive binding wells as described for the D2 receptor assay.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer.
-
Scintillation Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity.
-
Data Analysis: Calculate IC50 and Ki values as described for the D2 receptor assay.
III. Visualization of Signaling Pathways and Experimental Workflow
A. Signaling Pathways
The therapeutic effects of this compound analogs as atypical antipsychotics are primarily attributed to their antagonist activity at dopamine D2 and serotonin 5-HT2A receptors. The diagrams below illustrate the canonical signaling pathways associated with these receptors.
Figure 1: Dopamine D2 Receptor Signaling Pathway.
Figure 2: Serotonin 5-HT2A Receptor Signaling Pathway.
B. Experimental Workflow
The following diagram illustrates a general workflow for conducting a structure-activity relationship study of novel this compound analogs.
Figure 3: General Workflow for SAR Studies.
IV. Conclusion
The structural activity relationship of this compound analogs is a critical area of research for the development of safer and more effective atypical antipsychotics. The data presented in this guide highlight the importance of the substituent at the piperidine nitrogen in modulating the affinity for dopamine D2 and serotonin 5-HT2A receptors. A high 5-HT2A/D2 affinity ratio, as seen with risperidone, is a desirable characteristic for achieving an atypical profile. The detailed experimental protocols and workflow diagrams provided herein serve as a valuable resource for researchers aiming to design and evaluate novel analogs within this chemical class. Further investigation into the impact of various substitutions on the benzisoxazole ring and the linker between the core and the terminal aromatic moiety will be instrumental in optimizing the pharmacological profile of these compounds for the treatment of psychotic disorders.
References
Comparative In-Vitro Analysis of 4-Methoxy-1,2-benzisoxazol-3-amine and Structurally Related Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in-vitro biological activities of 4-Methoxy-1,2-benzisoxazol-3-amine and other notable benzisoxazole derivatives. Due to the limited publicly available in-vitro data specifically for this compound, this document focuses on comparing its potential activities with experimentally validated data from structurally similar benzisoxazole compounds. The guide is intended to support researchers in drug discovery and development by providing a consolidated resource of experimental data, detailed protocols, and visualizations of relevant signaling pathways.
In-Vitro Biological Activity Comparison
The benzisoxazole scaffold is a versatile pharmacophore known for a wide range of biological activities, including anticancer, antimicrobial, and central nervous system (CNS) effects.[1] This section compares the in-vitro efficacy of selected benzisoxazole derivatives against various cancer cell lines and microbial strains.
Anticancer Activity
The cytotoxic effects of several benzisoxazole derivatives have been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting cancer cell growth.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 3-(4-(4-phenoxyphenyl)-1H-1,2,3-triazol-1-yl)benzo[d]isoxazole (PTB) | MV4-11 (Acute Myeloid Leukemia) | 2 | [2] |
| Compound 11b (p-fluorophenyl derivative) | MCF-7 (Breast Cancer) | 4.30 | [3] |
| A549 (Lung Cancer) | 6.68 | [3] | |
| PC-3 (Prostate Cancer) | 7.06 | [3] | |
| Compound 11a (phenyl derivative) | MCF-7 (Breast Cancer) | 6.25 | [3] |
| A549 (Lung Cancer) | 8.33 | [3] | |
| PC-3 (Prostate Cancer) | 15.95 | [3] | |
| Estradiol-benzisoxazole hybrid 4b | DU-145 (Prostate Cancer) | 2 | [4] |
| HeLa (Cervical Cancer) | 1 | [4] | |
| MCF-7 (Breast Cancer) | 1 | [4] | |
| Estradiol-benzisoxazole hybrid 4c | DU-145 (Prostate Cancer) | 1 | [4] |
| HeLa (Cervical Cancer) | 1 | [4] | |
| MCF-7 (Breast Cancer) | 1 | [4] | |
| Estradiol-benzisoxazole hybrid 4d | DU-145 (Prostate Cancer) | 4 | [4] |
| HeLa (Cervical Cancer) | 2 | [4] | |
| MCF-7 (Breast Cancer) | 2 | [4] | |
| Imidazo-thiadiazole based Chalcone derivative | A549 (Lung Cancer) | 5.988 | [5] |
| MCF-7 (Breast Cancer) | 43.4 | [5] | |
| Benzoxazole derivative 12l | HepG2 (Liver Cancer) | 10.50 | [6] |
| MCF-7 (Breast Cancer) | 15.21 | [6] |
Antimicrobial Activity
Benzisoxazole derivatives have also demonstrated promising activity against a range of pathogenic microorganisms. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 3,6-dihydroxy-1,2-benzisoxazole | Acinetobacter baumannii (MDR strain NR-13382) | 6.25 | [7][8] |
| 3,6-dihydroxy-1,2-benzisoxazole | Acinetobacter baumannii (MDR strain L1051) | 12.5 | [7][8] |
| 3,6-dihydroxy-1,2-benzisoxazole | Escherichia coli (MDR strain AG102) | 0.31 - 0.63 | [7] |
| 3,4,5-trimethoxyphenyl benzoxazole derivative (IIIa-IIIe) | Staphylococcus aureus | 15.6 - 500 | [9] |
| Bacillus subtilis | 15.6 - 500 | [9] | |
| Escherichia coli | 15.6 - 500 | [9] | |
| Pseudomonas aeruginosa | 15.6 - 500 | [9] | |
| Candida albicans | 15.6 - 500 | [9] | |
| Aspergillus niger | 15.6 - 500 | [9] |
Experimental Protocols
MTT Assay for Anticancer Activity Screening
This protocol is a standard colorimetric assay for assessing cell viability, based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[10]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 4 mM HCl, 0.1% NP40 in isopropanol)[11]
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of approximately 10^4 cells/well in 100 µL of culture medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.[12]
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound and incubate for a further 24-72 hours.[12]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[11][12]
-
Formazan Solubilization: Carefully aspirate the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[11][12]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[11] Read the absorbance at 570 nm using a microplate reader.[12] The absorbance is directly proportional to the number of viable cells.
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Test compounds
-
Standard antimicrobial agent (positive control)
-
Sterile 96-well microtiter plates
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Compound Dilution: Prepare a serial two-fold dilution of the test compounds in the broth medium directly in the wells of a 96-well plate.
-
Inoculum Preparation: Dilute an overnight culture of the microorganism in fresh broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the standardized inoculum to each well containing the diluted compound. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[13]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Signaling Pathways and Experimental Workflows
Benzisoxazole derivatives have been shown to exert their biological effects through various mechanisms, including the modulation of key signaling pathways involved in cell proliferation, survival, and inflammation. The PI3K/Akt and MAPK/ERK pathways are two such critical pathways that are often dysregulated in cancer.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Some benzoxazole derivatives have been identified as inhibitors of PI3K.[14]
Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by a benzisoxazole derivative.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is another critical signaling cascade that transmits signals from the cell surface to the nucleus, regulating processes like cell proliferation, differentiation, and apoptosis. Benzoxazole derivatives have been shown to inhibit p38α MAP kinase.[9]
Caption: Postulated mechanism of a benzisoxazole derivative inhibiting the MAPK/ERK pathway.
General Experimental Workflow
The following diagram illustrates a typical workflow for the in-vitro evaluation of novel benzisoxazole compounds.
Caption: General workflow for in-vitro screening of benzisoxazole derivatives.
References
- 1. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 1,2-benzisoxazole tethered 1,2,3-triazoles that exhibit anticancer activity in acute myeloid leukemia cell lines by inhibiting histone deacetylases, and inducing p21 and tubulin acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases | MDPI [mdpi.com]
- 4. Substitutional Diversity-Oriented Synthesis and In Vitro Anticancer Activity of Framework-Integrated Estradiol-Benzisoxazole Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Identification of a bacteria-produced benzisoxazole with antibiotic activity against multi-drug resistant Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1,2,4-Triazole-based benzothiazole/benzoxazole derivatives: Design, synthesis, p38α MAP kinase inhibition, anti-inflammatory activity and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchhub.com [researchhub.com]
- 11. cyrusbio.com.tw [cyrusbio.com.tw]
- 12. bds.berkeley.edu [bds.berkeley.edu]
- 13. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 14. researchgate.net [researchgate.net]
A Comparative Benchmarking Guide: Evaluating 4-Methoxy-1,2-benzisoxazol-3-amine Against Commercial Kinase Inhibitor Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for benchmarking the performance of 4-Methoxy-1,2-benzisoxazol-3-amine against established commercial kinase inhibitors. Given the prevalence of the benzisoxazole scaffold in kinase inhibitor discovery, this document outlines the necessary experimental protocols and data presentation structures to evaluate its potential efficacy and selectivity. The target compound, this compound, is a novel small molecule with potential applications in modulating kinase signaling pathways.
A critical aspect of preclinical drug discovery is the rigorous evaluation of a compound's potency and selectivity against known standards. This guide uses Staurosporine, a broad-spectrum kinase inhibitor, Dasatinib, a potent Src family kinase inhibitor, and SB 203580, a selective p38 MAPK inhibitor, as benchmarks. By following the detailed protocols herein, researchers can generate robust, comparable data to inform further development of this compound.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of the commercial standards against their respective primary kinase targets. Researchers should use this table to compare their experimentally determined IC50 values for this compound.
| Compound | Target Kinase | IC50 (nM) |
| This compound | Src | TBD |
| This compound | p38 MAPK | TBD |
| Dasatinib | Src | 0.5 - 0.8[1][2] |
| SB 203580 | p38 MAPK | 35 - 50[3][4] |
| Staurosporine | Src | 6[5] |
| Staurosporine | p38 MAPK | 64 (for induction of MIP-2)[6] |
TBD: To Be Determined by experimentation.
Experimental Protocols
Detailed methodologies for key in vitro kinase activity assays are provided below. These protocols are designed to be robust and reproducible, allowing for accurate determination of inhibitory activity.
Protocol 1: In Vitro Src Kinase Activity Assay (Luminescence-Based)
This protocol is adapted from established methods for measuring Src kinase activity using a luminescent readout that quantifies ADP production.[7]
Materials and Reagents:
-
Recombinant active c-Src kinase
-
Src peptide substrate (e.g., KVEKIGEGTYGVVYK)[8]
-
This compound and commercial standards (Dasatinib, Staurosporine)
-
ATP solution (10 mM)
-
Src Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA[8]
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 384-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound and the standard inhibitors in Src Kinase Buffer.
-
Reaction Setup: To the wells of a 384-well plate, add 1 µL of the diluted compounds, 2 µL of Src kinase, and 2 µL of the substrate/ATP mixture. The final reaction volume is typically 5 µL.
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer. The light output is proportional to the ADP concentration, and thus to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 values by fitting the data to a dose-response curve.
Protocol 2: In Vitro p38 MAPK Activity Assay (Non-Radioactive Western Blot)
This protocol details a method to measure p38 MAPK activity by immunoprecipitating the kinase and then detecting the phosphorylation of a substrate via Western blot.[9]
Materials and Reagents:
-
Cell lysate from cells stimulated to activate p38 MAPK
-
Immobilized Phospho-p38 MAPK (Thr180/Tyr182) monoclonal antibody
-
ATF-2 fusion protein (substrate)
-
This compound and commercial standards (SB 203580, Staurosporine)
-
Kinase Assay Buffer: 25 mM Tris-HCl (pH 7.5), 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2
-
ATP solution (10 mM)
-
SDS-PAGE and Western blotting reagents
-
Primary antibody: Phospho-ATF-2 (Thr71) Antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Immunoprecipitation: Incubate cell lysate with the immobilized anti-phospho-p38 MAPK antibody overnight at 4°C to capture active p38 MAPK.
-
Inhibitor Incubation: Wash the antibody-bead complex and resuspend in Kinase Assay Buffer. Add the desired concentrations of this compound or standard inhibitors and pre-incubate for 10 minutes at room temperature.
-
Kinase Reaction: Initiate the reaction by adding ATF-2 substrate and ATP (final concentration ~200 µM). Incubate for 30 minutes at 30°C.
-
Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Western Blotting: Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Detection: Block the membrane and probe with the primary antibody against phospho-ATF-2. Follow with the HRP-conjugated secondary antibody and detect with a chemiluminescent substrate.
-
Data Analysis: Quantify the band intensities for phosphorylated ATF-2. Determine the percent inhibition at each compound concentration and calculate the IC50 values.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate a simplified kinase signaling cascade and the general workflow for an in vitro kinase inhibitor assay.
Caption: A simplified kinase signaling pathway illustrating the point of inhibition.
Caption: General workflow for an in vitro kinase inhibitor assay.
References
- 1. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. rndsystems.com [rndsystems.com]
- 6. Involvement of p38 MAPK and ERK/MAPK pathways in staurosporine-induced production of macrophage inflammatory protein-2 in rat peritoneal neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. benchchem.com [benchchem.com]
- 9. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
Safety Operating Guide
Safe Disposal of 4-Methoxy-1,2-benzisoxazol-3-amine: A Procedural Guide
For Immediate Reference: Treat 4-Methoxy-1,2-benzisoxazol-3-amine as a hazardous chemical waste. The primary disposal method is through a licensed professional waste disposal service. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
Hazard Identification and Immediate Safety Precautions
This compound is classified with the following hazards:
-
Harmful if swallowed.[1]
-
Causes skin irritation.[1]
-
Causes serious eye irritation.[1]
-
May cause respiratory irritation.[1]
Before handling for disposal, it is imperative to use appropriate Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety goggles or a face shield.
-
Lab Coat: A standard lab coat is required.
-
Respiratory Protection: All handling and preparation for disposal should occur in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation risks.
Chemical and Physical Properties Summary
A summary of key data for this compound is provided below. This information is crucial for waste characterization.
| Property | Value |
| Molecular Formula | C₈H₈N₂O₂ |
| Molecular Weight | 164.16 g/mol [1] |
| Appearance | Solid |
| Melting Point | 140-142 °C[2] |
| CAS Number | 177995-40-3[1][2] |
Step-by-Step Disposal Protocol
The recommended disposal procedure involves segregation, proper containment, clear labeling, and transfer to a certified waste management company.
Step 1: Waste Segregation
-
Isolate waste containing this compound from all other waste streams at the point of generation.
-
Do not mix this waste with non-hazardous materials, as this will increase the volume of hazardous waste.
-
Keep it separate from incompatible materials, such as strong oxidizing agents.
Step 2: Waste Collection and Containment
-
Solid Waste: Collect pure this compound, contaminated weighing paper, gloves, and other solid materials in a designated, sealable, and chemically compatible container (e.g., a high-density polyethylene - HDPE - container).
-
Liquid Waste: For solutions containing this compound, use a dedicated, leak-proof, and shatter-resistant waste container clearly marked for "Aromatic Amine Liquid Waste" or as per your institution's guidelines.
-
Ensure all waste containers are in good condition, free from leaks or rust, and have a secure, tight-fitting lid.[3] Keep containers closed except when adding waste.[3]
Step 3: Labeling
-
As soon as waste is first added, label the container clearly with the words "Hazardous Waste ".
-
The label must include the full chemical name: "This compound ".
-
List all constituents and their approximate percentages.
-
Include the name of the principal investigator or laboratory contact and the date of accumulation.
Step 4: Storage
-
Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure waste accumulation area.
-
The storage area should be away from heat, sources of ignition, and incompatible chemicals.
-
Utilize secondary containment, such as a chemical-resistant tray, to contain any potential leaks or spills.
Step 5: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Provide the EHS office with all necessary documentation regarding the waste's composition and volume.
-
Final disposal must be carried out by a licensed and approved waste disposal company.[4][5]
Step 6: Decontamination of Empty Containers
-
"Empty" containers that held this compound must be decontaminated.
-
Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol).
-
Crucially, the rinsate from this cleaning process is considered hazardous waste and must be collected in the designated hazardous liquid waste container.[3]
-
After triple-rinsing, the container can be disposed of according to your institution's guidelines for decontaminated chemical containers.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 4-Methoxy-1,2-benzisoxazol-3-amine
This guide provides critical safety and logistical information for the handling and disposal of 4-Methoxy-1,2-benzisoxazol-3-amine (CAS No. 177995-40-3). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Classification:
According to the Safety Data Sheet (SDS), this compound is classified as a hazardous substance.[1][2] The primary hazards associated with this compound are:
-
Skin Corrosion/Irritation: Category 2[1]
-
Serious Eye Damage/Eye Irritation: Category 2[1]
-
Specific target organ toxicity — (single exposure): Category 3, may cause respiratory irritation.[1][2]
Hazard and Precautionary Statements Summary:
| Hazard Statement | Precautionary Statement |
| H315: Causes skin irritation.[1][3] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| H319: Causes serious eye irritation.[1][3] | P264: Wash skin thoroughly after handling.[3] P332 + P313: If skin irritation occurs: Get medical advice/attention.[3] P337 + P313: If eye irritation persists: Get medical advice/attention.[3] P362 + P364: Take off contaminated clothing and wash it before reuse.[3] |
| H335: May cause respiratory irritation.[1][2] | P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER or doctor if you feel unwell. |
Operational Plan: Handling Procedures
1. Engineering Controls:
-
Always handle this compound in a well-ventilated area.
-
Use of a certified laboratory chemical fume hood is mandatory to minimize inhalation exposure.[4]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5][6]
2. Personal Protective Equipment (PPE):
The selection of appropriate PPE is critical to prevent skin, eye, and respiratory exposure. The following PPE is required:
| PPE Type | Specifications |
| Eye and Face Protection | Chemical splash goggles or safety glasses meeting ANSI Z.87.1 standards are required.[7] A face shield should be worn over safety glasses when there is a risk of splashing or handling larger quantities.[7][8] |
| Hand Protection | Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[7][9] Inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if contaminated. |
| Skin and Body Protection | A flame-resistant lab coat is required. Ensure it is fully buttoned to cover as much skin as possible.[7] Wear long pants and closed-toe, closed-heel shoes.[7] For larger quantities, consider chemical-resistant coveralls.[10][11] |
| Respiratory Protection | If engineering controls are not sufficient to maintain exposure below permissible limits, or during spill cleanup, a NIOSH-approved respirator is required.[7][12] |
3. Handling and Storage:
-
Avoid contact with skin, eyes, and clothing.[6]
-
Wash hands thoroughly after handling the chemical.[6]
-
Keep the container tightly closed in a dry, cool, and well-ventilated place.[5]
-
Store away from incompatible materials such as acids, acid anhydrides, acid chlorides, and chloroformates.[5]
Disposal Plan
1. Waste Collection:
-
All waste materials contaminated with this compound, including empty containers, used gloves, and absorbent materials, must be collected in a designated and properly labeled hazardous waste container.
-
The container must be compatible with the chemical, sealable, and stored in a designated satellite accumulation area with secondary containment.[4][9]
2. Waste Disposal:
-
Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste and must adhere to local, regional, and national regulations for complete and accurate classification.[5]
-
Dispose of the contents and container to an approved waste disposal plant.[6] Do not dispose of down the drain or in regular trash.[5]
Emergency Procedures
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. |
| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if symptoms occur. |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention immediately if symptoms occur. |
| Ingestion | Clean mouth with water. Do NOT induce vomiting. Get medical attention if symptoms occur. |
Spill Response:
-
In case of a small spill, alert personnel in the area and don appropriate PPE.
-
Use an inert absorbent material (e.g., sand, silica gel) to contain and collect the spill.[5]
-
Place the absorbed material into a labeled hazardous waste container.
-
Decontaminate the area with soap and water.
-
For large spills, evacuate the area and contact the institution's environmental health and safety department.
Visual Workflow for Handling this compound
Caption: Workflow for handling this compound.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. 4-Methoxy-1,2-benzoxazol-3-amine | C8H8N2O2 | CID 2779751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. faculty.washington.edu [faculty.washington.edu]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. hsa.ie [hsa.ie]
- 9. benchchem.com [benchchem.com]
- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 11. epa.gov [epa.gov]
- 12. hazmatschool.com [hazmatschool.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
